Product packaging for Salicyl Alcohol(Cat. No.:CAS No. 90-01-7)

Salicyl Alcohol

Cat. No.: B1680746
CAS No.: 90-01-7
M. Wt: 124.14 g/mol
InChI Key: CQRYARSYNCAZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Salicyl alcohol, also known as saligenin, is a white solid organic compound with the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol . It is characterized by a melting point of 83-87 °C and a density of approximately 1.16 g/cm³ . With a solubility of 67 g/L in water at 22°C, it is also highly soluble in alcohol, chloroform, and ether, making it versatile for various research applications . Its primary historical and current research value lies in its role as a crucial synthetic intermediate. It is efficiently produced via the hydroxymethylation of phenol with formaldehyde . A key transformation is its air oxidation to produce salicylaldehyde, another valuable compound . Furthermore, this compound serves as the direct molecular "pharmacophore" in the structure of several significant β2-adrenoceptor agonists, such as salbutamol . Most importantly, in both plants and engineered biosynthetic pathways, this compound is the immediate precursor for the biosynthesis of salicin, a natural analgesic prodrug . Modern metabolic engineering research focuses on creating efficient microbial factories, such as E. coli , to produce this compound from glucose as a critical step in the sustainable production of salicin, with recent titers reaching 1.77 g/L in fermentation . This positions this compound as a compound of high interest in green chemistry and biotechnology. Beyond its role in glycoside production, it has documented use as a local anesthetic and serves as an intermediate in developing pharmaceuticals, perfumes, and pesticides . Researchers should note that this compound is stable but incompatible with strong oxidizing agents, acids, and acid chlorides . Safety information includes the GHS signal word "Warning" and hazard statements pertaining to skin, eye, and respiratory irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2 B1680746 Salicyl Alcohol CAS No. 90-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRYARSYNCAZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27134-47-0
Record name Benzenemethanol, 2-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27134-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9045843
Record name Salicyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxybenzyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059709
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.000825 [mmHg]
Record name 2-Methylol phenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1281
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

90-01-7
Record name 2-Hydroxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicyl alcohol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name salicyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name salicyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, 2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Salicyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salicyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALICYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA1N0842KB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxybenzyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059709
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Salicyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physicochemical properties of salicyl alcohol (also known as saligenin). The information is presented to support research, development, and quality control activities involving this versatile aromatic compound.

General Information

This compound, with the IUPAC name 2-(hydroxymethyl)phenol, is a white crystalline solid at room temperature.[1] It is an organic compound that contains both a hydroxyl and a hydroxymethyl functional group attached to a benzene ring. This structure imparts amphiphilic characteristics, influencing its solubility and reactivity. This compound serves as a key precursor in the synthesis of various pharmaceuticals and fragrances.[2]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for laboratory applications.

PropertyValueUnitsReference(s)
Molecular Formula C₇H₈O₂-[1][3][4]
Molecular Weight 124.14 g/mol [1][3][4]
Melting Point 83 - 87.5°C[1][3][4][5]
Boiling Point ~267°C[3][4]
Density 1.16 - 1.204g/cm³[1][3][4]
Water Solubility 67 (at 22 °C)g/L[3][4]
pKa 9.92 (at 25 °C)-[5][6]
LogP (Octanol/Water) 0.730-[5][6]

Solubility Profile

This compound's solubility is dictated by its ability to form hydrogen bonds via its hydroxyl and hydroxymethyl groups, as well as the hydrophobic nature of the benzene ring.

SolventSolubilityReference(s)
Water Soluble (67 g/L at 22 °C)[1][3][4]
Ethanol Very soluble[5][7]
Ether Very soluble[7]
Chloroform Soluble[7]
Benzene Soluble[7]

The solubility of this compound in water is enhanced by its polar functional groups, which can interact with water molecules.[1] Its solubility in organic solvents like alcohols and ethers is attributed to the hydrophobic aromatic structure.[1] As with many organic compounds, the solubility of this compound is temperature-dependent, generally increasing with a rise in temperature.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad peak in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl and hydroxymethyl groups, broadened due to hydrogen bonding. Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. The C-O stretching vibrations are observed in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound provides distinct signals for the different protons in the molecule. The chemical shifts are influenced by the solvent used. In CDCl₃, the aromatic protons typically appear in the range of δ 6.8-7.3 ppm. The methylene protons of the hydroxymethyl group (-CH₂OH) show a singlet at approximately δ 4.8 ppm. The hydroxyl protons (-OH) are often observed as broad singlets, and their chemical shifts can vary depending on concentration and temperature.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 124, corresponding to its molecular weight. Common fragmentation patterns include the loss of a hydroxyl radical (M-17) and the loss of the hydroxymethyl group (M-31).

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Grind a small amount of dry this compound into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer for use in a Thiele tube.

  • Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁ - T₂.

Determination of Solubility in Water

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Stirrer/shaker

  • Temperature-controlled water bath

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in water.

  • Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Place the container in a temperature-controlled water bath set to 22 °C and stir or shake for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the solution to stand to let undissolved solid settle.

  • Centrifuge an aliquot of the supernatant to remove any suspended particles.

  • Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of water to a concentration that falls within the linear range of the standard curve.

  • Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for this compound.

  • Determine the concentration of this compound in the diluted sample using the previously prepared standard curve.

  • Calculate the solubility in g/L using the dilution factor.

Determination of pKa (Spectrophotometric Method)

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks

  • Burettes

  • Buffer solutions of various known pH values

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water-methanol mixture).

  • Prepare a series of solutions by diluting the stock solution with buffer solutions covering a pH range from approximately 8 to 12.

  • Record the UV-Vis spectrum for each buffered solution.

  • Identify the wavelength at which the largest difference in absorbance is observed between the acidic (protonated) and basic (deprotonated) forms of this compound.

  • Measure the absorbance of each solution at this selected wavelength.

  • The pKa can be determined by plotting the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values. Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH + log([HA]/[A⁻]), where the ratio of the protonated to deprotonated species can be determined from the absorbance values.

Synthesis and Biosynthesis Pathways

Chemical Synthesis of this compound

This compound can be synthesized via the hydroxymethylation of phenol with formaldehyde.[8]

Synthesis Phenol Phenol SalicylAlcohol This compound Phenol->SalicylAlcohol Hydroxymethylation Formaldehyde Formaldehyde Formaldehyde->SalicylAlcohol

Chemical synthesis of this compound.
Biosynthesis of Salicylic Acid from Salicin

This compound is a key intermediate in the biosynthesis of salicylic acid from salicin, a glycoside found in willow bark.[8]

Biosynthesis Salicin Salicin SalicylAlcohol This compound Salicin->SalicylAlcohol Enzymatic Hydrolysis (Salicyl-alcohol beta-D-glucosyltransferase) SalicylicAcid Salicylic Acid SalicylAlcohol->SalicylicAcid Oxidation

Biosynthesis of salicylic acid from salicin.

Stability and Storage

This compound is generally stable under normal laboratory conditions.[5] However, it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5] For long-term storage, it should be kept in a cool, dry place, away from incompatible materials.

This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, it is recommended to consult additional specialized literature and perform application-specific validation of these properties.

References

The Salicyl Alcohol Pharmacophore: A Technical Guide to its Role in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyl alcohol, a simple organic compound, serves as a crucial pharmacophore in a diverse range of therapeutic agents. Its inherent structural features, including a hydroxyl group and a hydroxymethyl group attached to a benzene ring, provide a versatile scaffold for the design of drugs targeting various biological pathways. This technical guide delves into the core aspects of the this compound pharmacophore, exploring its mechanism of action in different therapeutic contexts, summarizing key quantitative structure-activity relationship (SAR) data, and providing detailed experimental protocols for the evaluation of this compound-based compounds.

The this compound Pharmacophore: A Dual Role in Drug Action

The therapeutic significance of the this compound motif is primarily demonstrated in two major drug classes: β2-adrenoceptor agonists and anti-inflammatory agents.

1. β2-Adrenoceptor Agonists:

The this compound moiety is a cornerstone in the design of potent and selective β2-adrenoceptor agonists, most notably exemplified by the widely used bronchodilator, salbutamol.[1][2] In these molecules, the this compound group is critical for binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The hydroxyl and hydroxymethyl groups of the this compound pharmacophore form key hydrogen bond interactions with serine residues (specifically Ser203, Ser204, and Ser207) in the transmembrane domain 5 (TM5) of the receptor, while the benzylic hydroxyl group interacts with asparagine on TM6 (Asn293).[3] This binding event triggers a conformational change in the receptor, leading to the activation of the downstream Gs signaling pathway. This cascade involves the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[4][5] Elevated cAMP activates protein kinase A (PKA), which ultimately leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1][4]

2. Anti-inflammatory Agents:

This compound is a natural precursor to salicylic acid, the active metabolite of aspirin, a foundational non-steroidal anti-inflammatory drug (NSAID).[1][6] The anti-inflammatory effects of salicylates are primarily attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] By inhibiting prostaglandin synthesis, this compound derivatives can exert potent anti-inflammatory, analgesic, and antipyretic effects.[7]

Beyond COX inhibition, recent studies have revealed that salicylate and its derivatives can also modulate other inflammatory pathways. For instance, they have been shown to inhibit the activity of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[8] Furthermore, salicylate can directly inhibit the activity of the histone acetyltransferases p300 and CBP by competing with acetyl-CoA, suggesting a role in epigenetic regulation of inflammation and cancer.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derivatives, providing insights into their potency and selectivity across various biological targets.

Table 1: Anti-inflammatory and Anticancer Activity of this compound and Salicylic Acid Derivatives

CompoundTarget/AssayIC50Reference
Salicylatep300 Acetyltransferase10.2 mM[9]
SalicylateCBP Acetyltransferase5.7 mM[9]
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA)NF-κB Luciferase Assay15 µM[8]
N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA)NF-κB Luciferase Assay17 µM[8]
N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA)NF-κB Luciferase Assay91 µM[8]
Salicylaldehyde Derivative 2fMCF-7 (Breast Cancer)9.5 µM[6]
Salicylaldehyde Derivative 2dPC3 (Prostate Cancer)10.1 µM[6]
Salicylaldehyde Derivative 2aPC3 (Prostate Cancer)11.2 µM[6]

Table 2: Binding Affinity and Potency of this compound-Based β2-Adrenoceptor Agonists

AgonistParameterValueReference
SalbutamolpKA (affinity)5.9[10]
SalmeterolpKA (affinity)7.4[10]
SalbutamolEfficacy2.5[10]
SalmeterolEfficacy0.8[10]
Bioactive Salbutamol ConformerBinding Affinity (mutated receptor)1.54-fold greater than normal Salbutamol[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

1. Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is adapted from a commercially available COX activity assay kit.

  • Reagents and Materials:

    • COX Assay Buffer

    • COX Probe (in DMSO)

    • COX Cofactor (in DMSO)

    • Arachidonic Acid

    • NaOH

    • COX-1 and COX-2 enzymes

    • Test compounds (this compound derivatives) dissolved in DMSO

    • 96-well black microplate

    • Fluorometric plate reader (λEx = 535 nm/λEm = 587 nm)

  • Procedure:

    • Reagent Preparation:

      • Prepare a 1X COX Assay Buffer by diluting the provided concentrate.

      • Dilute the COX Cofactor 1:200 in COX Assay Buffer just before use.

      • Reconstitute the Arachidonic Acid with ethanol. Immediately before use, prepare a diluted Arachidonic Acid/NaOH solution.

    • Assay Protocol:

      • To each well of a 96-well plate, add the following in order:

        • COX Assay Buffer

        • Diluted COX Cofactor

        • COX Probe

        • COX-1 or COX-2 enzyme

        • Test compound at various concentrations (or DMSO for control).

      • Incubate the plate at room temperature for 10 minutes, protected from light.

      • Initiate the reaction by adding the diluted Arachidonic Acid/NaOH solution to all wells.

      • Immediately start kinetic readings on a fluorometric plate reader at λEx = 535 nm and λEm = 587 nm, taking readings every 1-2 minutes for 15-30 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

      • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

      • Calculate the IC50 value by plotting percent inhibition versus log[inhibitor concentration] and fitting the data to a sigmoidal dose-response curve.

2. NF-κB Luciferase Reporter Assay

This protocol is a generalized procedure based on commercially available reporter cell lines.

  • Reagents and Materials:

    • HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene.

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • TNF-α (or other NF-κB inducer).

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • Luciferase assay reagent (e.g., ONE-Glo™).

    • 96-well white, clear-bottom cell culture plates.

    • Luminometer.

  • Procedure:

    • Cell Seeding:

      • Seed the NF-κB reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Compound Treatment:

      • The next day, treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulation:

      • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation. Include unstimulated and vehicle-treated controls.

    • Luciferase Assay:

      • After the incubation period, remove the medium and add luciferase assay reagent to each well according to the manufacturer's instructions.

      • Incubate for 10 minutes at room temperature to allow for cell lysis and luciferase reaction.

      • Measure the luminescence using a plate-reading luminometer.

    • Data Analysis:

      • Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase).

      • Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the TNF-α stimulated control.

      • Determine the IC50 value as described for the COX inhibition assay.

3. p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is based on a radioactive filter binding assay.

  • Reagents and Materials:

    • Recombinant human p300 or CBP HAT domain.

    • Histone H3 peptide (e.g., residues 1-21) as a substrate.

    • [3H]-Acetyl-CoA.

    • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • Phosphocellulose filter paper.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Reaction Setup:

      • In a microcentrifuge tube, combine the HAT assay buffer, histone H3 peptide, and the test compound at various concentrations.

      • Add the recombinant p300 or CBP enzyme and pre-incubate for 10 minutes at 30°C.

    • Initiation of Reaction:

      • Start the reaction by adding [3H]-Acetyl-CoA.

      • Incubate the reaction mixture at 30°C for 15-30 minutes.

    • Termination and Detection:

      • Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

      • Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium phosphate pH 7.0) to remove unincorporated [3H]-Acetyl-CoA.

      • Allow the filter paper to dry completely.

      • Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Determine the amount of [3H]-acetyl group incorporated into the histone peptide.

      • Calculate the percent inhibition for each concentration of the test compound.

      • Determine the IC50 value as described previously.

Mandatory Visualizations

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Salbutamol Salbutamol (this compound Pharmacophore) Beta2AR β2-Adrenergic Receptor (GPCR) Salbutamol->Beta2AR Binds G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive MLCK PKA->MLCK_inactive Inactivates MLCK Relaxation Bronchial Smooth Muscle Relaxation MLCK_inactive->Relaxation

Caption: β2-Adrenergic Receptor Signaling Pathway Activated by Salbutamol.

G cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Reagents: Enzyme, Substrate, Inhibitor (this compound Derivative) B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Product Formation (e.g., Spectrophotometry, Fluorometry) C->D E Data Analysis: Calculate % Inhibition and IC50 D->E

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

G cluster_derivatives Structural Modifications cluster_activity Impact on Biological Activity Salicyl_Alcohol This compound (Core Scaffold) R1 Modification of Hydroxymethyl Group (e.g., ether, ester) Salicyl_Alcohol->R1 R2 Substitution on the Benzene Ring (e.g., halogens, alkyl groups) Salicyl_Alcohol->R2 R3 Modification of Phenolic Hydroxyl Group (e.g., ether, ester) Salicyl_Alcohol->R3 Potency Altered Potency (IC50, Ki) R1->Potency Selectivity Modified Selectivity (e.g., COX-1 vs COX-2, β1 vs β2) R1->Selectivity PK Improved Pharmacokinetics (ADME) R1->PK R2->Potency R2->Selectivity R2->PK R3->Potency R3->Selectivity R3->PK

Caption: Structure-Activity Relationship (SAR) of this compound Derivatives.

References

Mechanism of action of salicyl alcohol in biological systems.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Salicyl Alcohol in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as saligenin, is a natural compound found in the bark of willow and poplar trees, typically as its glucoside, salicin. While possessing some intrinsic biological properties, its primary pharmacological significance lies in its role as a pro-drug for salicylic acid, the foundational molecule for a class of drugs that includes acetylsalicylic acid (aspirin). Upon ingestion, this compound is rapidly metabolized to salicylic acid, which is responsible for the majority of its anti-inflammatory, analgesic, and antipyretic effects. The mechanisms of action are multifaceted, extending beyond the classical inhibition of cyclooxygenase (COX) enzymes to include the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological pathways.

Pharmacokinetics and Metabolism

The therapeutic effects of this compound are contingent on its biotransformation into the active metabolite, salicylic acid. This process begins in the gut and is completed in the liver.

  • Hydrolysis of Precursors : If ingested in its natural glycoside form, salicin, the first step is the hydrolysis in the gut to this compound and glucose.[1]

  • Oxidation to Salicylic Acid : this compound is then absorbed and oxidized, primarily in the liver and gut, to form salicylic acid.[1] This conversion is a critical step for its pharmacological activity.

Once formed, salicylic acid is distributed throughout the body. Its elimination kinetics are dose-dependent due to the saturation of its two main metabolic pathways: the formation of salicyluric acid and salicyl phenolic glucuronide.[2][3] At higher doses, the elimination half-life increases significantly.[4]

Salicin Salicin (from Willow Bark) Salicyl_Alcohol This compound (Saligenin) Salicin->Salicyl_Alcohol  Hydrolysis (β-glucosidase) Salicylic_Acid Salicylic Acid (Active Metabolite) Salicyl_Alcohol->Salicylic_Acid  Oxidation   Systemic_Circulation Systemic Circulation & Further Metabolism Salicylic_Acid->Systemic_Circulation Distribution

Caption: Metabolic conversion of salicin to this compound and then to salicylic acid.

Core Mechanisms of Action of Salicylic Acid

Modulation of Cyclooxygenase (COX) Pathways

The anti-inflammatory effects of salicylates have long been attributed to their interaction with cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1] However, the mechanism for salicylic acid is distinct from that of its acetylated derivative, aspirin.

  • Direct Enzyme Inhibition : Salicylic acid is a relatively weak, competitive inhibitor of both COX-1 and COX-2 in vitro.[5][6] Its inhibitory potency is highly dependent on the concentration of the substrate, arachidonic acid. At low arachidonic acid concentrations, salicylic acid can effectively inhibit COX-2, but its efficacy dramatically decreases as substrate levels rise, which is typical at sites of inflammation.[5][7] This suggests that direct COX inhibition is not the primary anti-inflammatory mechanism of salicylic acid in vivo.[5][8]

  • Suppression of COX-2 Gene Expression : A more significant mechanism is the suppression of COX-2 gene transcription.[6] Salicylic acid has been shown to inhibit the induction of COX-2 mRNA and protein levels in response to inflammatory stimuli like interleukin-1β (IL-1β) and phorbol esters.[6] By preventing the synthesis of new COX-2 enzyme, salicylates effectively reduce the production of prostaglandins at inflammatory sites.[6] This action is independent of direct enzyme inhibition.[9]

AA Arachidonic Acid (from membrane phospholipids) COX COX-1 / COX-2 Enzyme AA->COX PGs Prostaglandins (PGE2, etc.) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation SA Salicylic Acid SA->COX Weak, Competitive Inhibition Gene COX-2 Gene (in Nucleus) SA->Gene Suppresses Transcription Gene->COX Stimuli Inflammatory Stimuli (LPS, IL-1β) Stimuli->Gene Induces Transcription

Caption: Dual action of salicylic acid on the cyclooxygenase (COX) pathway.
Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] Salicylates are potent inhibitors of this pathway.

The canonical NF-κB pathway involves the inhibitor protein IκBα, which sequesters the active NF-κB dimer (typically p50/p65) in the cytoplasm. Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and initiate gene transcription.

Salicylic acid inhibits NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα.[11] This effectively traps NF-κB in the cytoplasm, blocking the transcription of its target genes.[10] This mechanism is considered a cornerstone of the anti-inflammatory effects of salicylates, independent of their actions on the COX pathway.[12]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation SA Salicylic Acid SA->IKK Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Genes TNF TNF-α TNF->Receptor A 1. Cell Culture (e.g., RAW 264.7 Macrophages or Human A549) B 2. Pre-treatment (this compound / Salicylate at various concentrations) A->B C 3. Inflammatory Stimulus (e.g., LPS or TNF-α) B->C D 4. Incubation (Defined time period, e.g., 2-24h) C->D E 5. Sample Collection (Collect cell culture supernatant and cell lysates) D->E F Analysis of Supernatant (PGE₂ ELISA) E->F G Analysis of Lysates (Protein) (Western Blot for COX-2, p-IκBα, IκBα) E->G H Analysis of Lysates (RNA) (RT-qPCR for COX-2 mRNA) E->H

References

The Metabolic Conversion of Salicin to Salicyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicin, a naturally occurring glucoside found in willow bark and other plants, has a long history of medicinal use due to its anti-inflammatory and analgesic properties. Its therapeutic effects are primarily attributed to its metabolic conversion to salicylic acid. This technical guide provides an in-depth overview of the initial and pivotal step in this metabolic cascade: the enzymatic hydrolysis of salicin to salicyl alcohol (saligenin) and glucose. This guide details the enzymes involved, presents available quantitative data, outlines relevant experimental protocols, and provides a visual representation of the metabolic pathway.

The Metabolic Pathway: From Salicin to this compound

The metabolic transformation of salicin is a two-step process that begins with the hydrolysis of the β-glycosidic bond, liberating this compound and glucose. This is followed by the oxidation of this compound to the pharmacologically active compound, salicylic acid. This guide focuses on the first critical step.

Enzymatic Hydrolysis of Salicin

The conversion of salicin to this compound is catalyzed by β-glucosidases (EC 3.2.1.21). These enzymes are widespread in nature and are also present in the human body, particularly in the gut microbiota.[1][2] Upon oral administration, salicin passes through the stomach largely intact and reaches the small intestine and colon, where it is hydrolyzed by bacterial β-glucosidases.[3] This enzymatic action releases this compound and glucose.

Subsequent Oxidation to Salicylic Acid

Following its formation, this compound is absorbed into the bloodstream and subsequently oxidized to salicylic acid, primarily in the liver.[4] This oxidation is likely carried out by alcohol dehydrogenases and aldehyde dehydrogenases.[5][6] Salicylic acid is the principal active metabolite responsible for the anti-inflammatory and analgesic effects of salicin.[7]

Quantitative Data

The following tables summarize the available quantitative data related to the metabolism of salicin.

Table 1: Pharmacokinetic Parameters of Salicin and its Metabolites in Humans

ParameterValueReference
Salicin Administration
Dose240 mg[7][8]
Salicylic Acid (major metabolite)
Peak Serum Concentration (Cmax)1.2 mg/L[7][8]
Time to Peak Concentration (Tmax)< 2 hours[7][8]
Percentage of Total Salicylates in Serum86%[7][8]
Salicyluric Acid (metabolite of salicylic acid)
Percentage of Total Salicylates in Serum10%[7][8]
Gentisic Acid (metabolite of salicylic acid)
Percentage of Total Salicylates in Serum4%[7][8]

Table 2: Enzyme Kinetic Parameters for β-Glucosidase with Salicin as a Substrate

Enzyme SourceKmVmaxReference
Penicillium simplicissimum H-1114.881 mg/mL0.364 mg/mL/min[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of salicin metabolism.

β-Glucosidase Activity Assay

This protocol is adapted from a standard method for determining β-glucosidase activity using salicin as the substrate.[10]

Principle: β-glucosidase hydrolyzes salicin to this compound and β-D-glucose. The rate of glucose formation is measured using a coupled enzyme system (hexokinase and glucose-6-phosphate dehydrogenase), which results in the reduction of NADP+ to NADPH, measurable spectrophotometrically at 340 nm.

Reagents:

  • 0.1 M Acetate buffer, pH 5.0

  • 1% (w/v) Salicin solution in 0.1 M acetate buffer, pH 5.0

  • β-Glucosidase enzyme solution (concentration to be optimized)

  • Glucose assay reagent (containing hexokinase, glucose-6-phosphate dehydrogenase, ATP, and NADP+)

Procedure:

  • Prepare serial dilutions of the β-glucosidase enzyme solution in reagent-grade water.

  • Pipette 1.0 mL of each enzyme dilution into separate test tubes. Include a blank with 1.0 mL of reagent-grade water.

  • Pre-incubate the tubes at 37°C for 5-10 minutes to reach temperature equilibrium.

  • Pre-warm the 1% salicin solution to 37°C.

  • To initiate the reaction, add 4.0 mL of the pre-warmed salicin solution to each test tube at timed intervals. Mix well.

  • Incubate the reaction mixtures at 37°C for exactly 10 minutes.

  • Stop the reaction by placing the tubes in a boiling water bath for 5 minutes.

  • Cool the tubes in an ice bath.

  • Pipette 3.0 mL of the glucose assay reagent into cuvettes.

  • Add 0.1 mL of the cooled reaction mixture to the cuvettes.

  • Measure the absorbance at 340 nm until the reading stabilizes (approximately 3-5 minutes).

  • Calculate the rate of glucose formation based on the change in absorbance and a standard curve for glucose. One unit of β-glucosidase activity is defined as the amount of enzyme that liberates one micromole of glucose per minute under the specified conditions.

HPLC Analysis of Salicin and this compound

This protocol provides a general framework for the separation and quantification of salicin and its metabolites by High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of bidistilled water, tetrahydrofuran, and ortho-phosphoric acid (97.7:1.8:0.5, v/v/v).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Sample Preparation:

  • Biological samples (e.g., plasma, urine, or in vitro reaction mixtures) should be pre-treated to remove proteins and other interfering substances. This can be achieved by protein precipitation with acetonitrile or methanol, followed by centrifugation.

  • The supernatant is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

  • Quantification is performed by comparing the peak areas of the analytes in the samples to those of a standard curve prepared with known concentrations of salicin and this compound.

Visualization of the Metabolic Pathway

The following diagram illustrates the enzymatic conversion of salicin to this compound.

Salicin_Metabolism cluster_products Salicin Salicin Salicyl_Alcohol This compound (Saligenin) Salicin->Salicyl_Alcohol Hydrolysis Glucose Glucose Enzyme β-Glucosidase Enzyme->Salicin

References

From Precursor to Essential Medicine: A Technical Guide to the Synthesis of Salicylic Acid from Salicyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic acid, a cornerstone of modern medicine and a key precursor in the synthesis of numerous pharmaceuticals, including acetylsalicylic acid (aspirin), can be efficiently synthesized through the oxidation of its precursor, salicyl alcohol (2-hydroxybenzyl alcohol). This technical guide provides an in-depth analysis of the chemical conversion of this compound to salicylic acid, focusing on robust and scalable oxidation methodologies. It offers detailed experimental protocols, quantitative data for process optimization, and a discussion of the reaction's biological relevance. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound, a simple phenolic alcohol, serves as a direct and efficient precursor to salicylic acid (2-hydroxybenzoic acid). The conversion is achieved through the oxidation of the primary alcohol group on the benzyl ring to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis, with implications ranging from academic research to industrial-scale pharmaceutical production.

Industrially, salicylic acid is predominantly synthesized via the Kolbe-Schmitt reaction. However, for specific applications, laboratory-scale synthesis, or in scenarios where this compound is a readily available starting material, direct oxidation presents a viable and often high-yielding alternative. Understanding the nuances of this conversion, including the choice of oxidizing agents, reaction conditions, and potential side products, is crucial for optimizing the synthesis for purity and yield.

This guide will focus on two primary, effective methods for the direct, one-pot oxidation of this compound to salicylic acid: a modern, selective TEMPO-catalyzed oxidation and a classic, powerful potassium permanganate oxidation.

Chemical Conversion: Reaction Pathway

The fundamental transformation involves the oxidation of the benzylic alcohol functional group of this compound to a carboxylic acid. This process typically proceeds through an intermediate aldehyde, salicylaldehyde, which is then further oxidized. Strong oxidizing agents can facilitate this entire transformation in a single reaction vessel.

Salicyl_Alcohol_to_Salicylic_Acid_Pathway Salicyl_Alcohol This compound Salicylaldehyde Salicylaldehyde (Intermediate) Salicyl_Alcohol->Salicylaldehyde Oxidation Salicylic_Acid Salicylic Acid Salicylaldehyde->Salicylic_Acid Further Oxidation

Figure 1: Chemical pathway from this compound to salicylic acid.

Experimental Protocols

This section details two distinct and effective methods for the oxidation of this compound to salicylic acid.

Method 1: TEMPO-Catalyzed Oxidation

This modern method utilizes (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant, such as sodium chlorite, to achieve a selective and high-yielding conversion under mild conditions.[1][2]

Materials:

  • This compound

  • TEMPO

  • Sodium chlorite (NaClO₂)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Acetonitrile (MeCN)

  • Sodium phosphate buffer (0.67 M, pH 6.7)

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH, 2.0 N)

  • Hydrochloric acid (HCl, 2.0 N)

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

Procedure: [1]

  • In a round-bottom flask equipped with a magnetic stirrer, combine this compound (e.g., 40 mmol), TEMPO (e.g., 2.8 mmol), acetonitrile (200 mL), and sodium phosphate buffer (150 mL, 0.67 M, pH 6.7).

  • Heat the mixture to 35 °C with stirring.

  • Prepare two separate solutions:

    • Solution A: 80% sodium chlorite (80.0 mmol) in 40 mL of water.

    • Solution B: 2.0 mol% dilute bleach (e.g., 1.06 mL of 5.25% NaOCl diluted into 20 mL with water).

  • Caution: Do not mix Solution A and Solution B before adding them to the reaction mixture.[1] Simultaneously add both solutions to the reaction flask over a period of 2 hours.

  • Maintain the reaction temperature at 35 °C and continue stirring until the reaction is complete (typically 2-5 hours, monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and add 300 mL of water.

  • Adjust the pH of the aqueous solution to 8.0 with 2.0 N NaOH.

  • Quench the reaction by pouring the mixture into a cold (0 °C) solution of sodium sulfite (e.g., 12.2 g in 200 mL of water), ensuring the temperature remains below 20 °C.

  • After stirring for 30 minutes at room temperature, add 200 mL of MTBE and transfer the mixture to a separatory funnel.

  • Separate the layers and discard the organic layer.

  • Add another 300 mL of MTBE to the aqueous layer and acidify to a pH of 3-4 with 2.0 N HCl.

  • Separate the organic layer, and wash it with water (2 x 100 mL) and brine (150 mL).

  • Concentrate the organic layer under reduced pressure to yield the crude salicylic acid.

  • Purify the product by recrystallization from hot water or by silica gel column chromatography.[1][3]

TEMPO_Oxidation_Workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction and Quenching cluster_workup Workup and Purification Setup Combine this compound, TEMPO, MeCN, and Buffer Heat Heat to 35 °C Setup->Heat Add_Reagents Simultaneously add NaClO₂ and NaOCl solutions (over 2 hours) Heat->Add_Reagents Stir Stir at 35 °C for 2-5 hours Add_Reagents->Stir Cool Cool to room temperature Stir->Cool Quench Quench with Na₂SO₃ solution Cool->Quench Adjust_pH Adjust pH to 8.0 Quench->Adjust_pH Wash_MTBE Wash with MTBE Adjust_pH->Wash_MTBE Acidify Acidify aqueous layer to pH 3-4 Wash_MTBE->Acidify Extract Extract with MTBE Acidify->Extract Purify Concentrate and Purify Extract->Purify

Figure 2: Experimental workflow for TEMPO-catalyzed oxidation.
Method 2: Potassium Permanganate Oxidation

Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting primary alcohols to carboxylic acids.[4] This method is particularly useful when a strong oxidant is required and cost is a consideration.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve this compound in an aqueous solution of NaOH or Na₂CO₃ in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add a solution of potassium permanganate in water to the stirred reaction mixture. The addition should be portion-wise to control the exothermic reaction.[4]

  • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Quench the reaction by adding a small amount of ethanol to consume any excess KMnO₄.

  • Filter the reaction mixture to remove the MnO₂ precipitate. The filter cake can be washed with a small amount of hot water to recover any adsorbed product.

  • Combine the filtrate and washings, and cool the solution in an ice bath.

  • Acidify the filtrate with H₂SO₄ or HCl until the salicylic acid precipitates out of the solution.

  • Collect the precipitated salicylic acid by vacuum filtration.

  • Wash the crystals with cold deionized water.

  • Recrystallize the crude product from hot water to obtain pure salicylic acid.[3]

KMnO4_Oxidation_Workflow cluster_reaction_setup Reaction Setup cluster_oxidation Oxidation cluster_workup_purification Workup and Purification Dissolve Dissolve this compound in basic solution Cool_Bath Cool in ice bath Dissolve->Cool_Bath Add_KMnO4 Slowly add KMnO₄ solution Cool_Bath->Add_KMnO4 Stir_RT Stir until purple color disappears Add_KMnO4->Stir_RT Quench Quench with ethanol Stir_RT->Quench Filter_MnO2 Filter to remove MnO₂ Quench->Filter_MnO2 Acidify Acidify filtrate Filter_MnO2->Acidify Precipitate Collect precipitate Acidify->Precipitate Recrystallize Recrystallize from hot water Precipitate->Recrystallize

Figure 3: Experimental workflow for KMnO₄ oxidation.

Quantitative Data

The efficiency of the oxidation of this compound to salicylic acid is dependent on the chosen methodology and reaction conditions. The following tables summarize key quantitative data from the literature for relevant oxidation reactions.

Table 1: TEMPO-Catalyzed Oxidation of Primary Alcohols to Carboxylic Acids

SubstrateYield (%)Reaction Time (h)Reference
Various primary alcohols85-1002-5[1]

Table 2: Oxidation of this compound with Other Catalytic Systems

CatalystOxidantConversion (%)Selectivity for Salicylic Acid (%)Reference
Nanoporous ZrV₂O₇Air94.5085.73[5]
Gold-supported catalystsO₂-Salicylic acid is a major product[6]

Characterization of Reactant and Product

Proper characterization of the starting material and the final product is essential to confirm the success of the synthesis.

Table 3: Spectroscopic Data for this compound and Salicylic Acid

Compound1H NMR (DMSO-d₆, δ ppm)Key IR Absorptions (cm-1)
This compound ~9.6 (s, 1H, Ar-OH), ~7.1-6.7 (m, 4H, Ar-H), ~5.1 (t, 1H, CH₂-OH), ~4.5 (d, 2H, CH₂)3300-3400 (broad, O-H stretch), 3050-3000 (Ar C-H stretch), 1600, 1480 (C=C stretch), 1250 (C-O stretch)
Salicylic Acid ~13.0 (br s, 1H, COOH), ~10.0 (br s, 1H, Ar-OH), ~7.8 (dd, 1H, Ar-H), ~7.4 (ddd, 1H, Ar-H), ~6.9 (m, 2H, Ar-H)3300-2500 (broad, O-H stretch of COOH), 1660-1680 (C=O stretch), 1610, 1480 (C=C stretch), 1300 (C-O stretch)

(Note: Exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used. The provided data is a general guide based on available literature.[2][7][8][9][10])

Biological Relevance

The oxidation of this compound to salicylic acid is not only a synthetic transformation but also a biologically significant one. Salicin, a natural product found in willow bark, is metabolized in the human body to this compound, which is then oxidized to salicylic acid, the active therapeutic agent.[11]

Biological_Pathway Salicin Salicin (from Willow Bark) Salicyl_Alcohol This compound Salicin->Salicyl_Alcohol Hydrolysis (in vivo) Salicylic_Acid Salicylic Acid (Active Drug) Salicyl_Alcohol->Salicylic_Acid Oxidation (in vivo)

Figure 4: Biological conversion of salicin to salicylic acid.

Safety and Handling

TEMPO-Catalyzed Oxidation:

  • TEMPO: While generally stable, it is a radical. Handle in a well-ventilated area.

  • Sodium Chlorite: A strong oxidizing agent. Avoid contact with combustible materials.

  • Sodium Hypochlorite (Bleach): Corrosive. Releases chlorine gas if mixed with acid. Crucially, do not mix sodium chlorite and bleach solutions before their addition to the reaction mixture, as this can lead to an unstable and potentially hazardous situation. [2][8]

  • Handle all solvents and reagents in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Potassium Permanganate Oxidation:

  • Potassium Permanganate: A powerful oxidizing agent that can cause fires or explosions upon contact with combustible materials.[12][13] It is also corrosive and can cause severe skin and eye burns.[12]

  • The reaction is exothermic and should be cooled appropriately.

  • Waste Disposal: Manganese dioxide waste should be disposed of according to local regulations for heavy metal waste. Unreacted permanganate is toxic to aquatic life and should not be disposed of down the drain.[7][14][15] It can be quenched with a reducing agent like sodium bisulfite before disposal.

Conclusion

The conversion of this compound to salicylic acid is a straightforward yet crucial transformation in organic and medicinal chemistry. This guide has provided two robust and detailed protocols for achieving this synthesis: a modern, selective TEMPO-catalyzed method and a classic, powerful potassium permanganate oxidation. By presenting quantitative data, detailed experimental workflows, and essential safety information, this document serves as a comprehensive resource for scientists and researchers. The choice between these methods will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. Both pathways offer efficient routes to a molecule of profound importance in science and medicine.

References

A Technical Guide to the Discovery and History of Salicyl Alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salicyl alcohol, a seemingly simple organic compound, holds a pivotal position in the annals of medicinal chemistry. Its history is inextricably linked with that of aspirin, one of the most widely used drugs in the world. This technical guide provides an in-depth exploration of the discovery, history, and medicinal chemistry of this compound. It traces its origins from ancient herbal remedies to its isolation and chemical characterization, which ultimately paved the way for the synthesis of acetylsalicylic acid (aspirin). This document details the key chemical syntheses, experimental protocols, and mechanisms of action, offering valuable insights for researchers and professionals in drug development. All quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Historical Perspective: From Willow Bark to Pure Compound

The therapeutic use of salicylate-containing plants dates back millennia. Ancient civilizations, including the Sumerians, Egyptians, Greeks, and Chinese, utilized willow bark and other plants to alleviate pain and fever.[1][2][3][4] The Greek physician Hippocrates (460–370 BCE) recommended chewing willow bark to ease pain and reduce fever.[1][4]

The modern scientific investigation of willow bark's active principles began in the 19th century, a period of significant advancement in organic chemistry.

  • 1828: Johann Büchner, a German chemist, isolated a bitter-tasting yellow, needle-like crystalline substance from willow bark, which he named salicin (from Salix, the Latin name for the willow tree).[4][5]

  • 1829: Henri Leroux, a French pharmacist, improved the extraction process and purified salicin.[4][5]

  • 1838: The Italian chemist Raffaele Piria conducted a pivotal experiment. Through acid hydrolysis, he successfully split salicin into a sugar (D-glucose) and a second aromatic component, which he named This compound (also known as saligenin).[1][5] He then oxidized this compound to produce salicylic acid.[1][5]

This progression from a crude plant extract to the isolation and characterization of pure chemical entities—salicin, this compound, and salicylic acid—laid the fundamental groundwork for the development of modern non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Properties and Synthesis

This compound (2-hydroxybenzyl alcohol) is a white crystalline solid and serves as a key precursor in organic synthesis.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₇H₈O₂[6]
Molar Mass 124.139 g·mol⁻¹[6]
Appearance White solid/colorless crystals[6][7]
Melting Point 86 °C (187 °F; 359 K)[6]
Boiling Point 267 °C (513 °F; 540 K)[6]
Density 1.16 g/cm³[6]
Solubility in Water 67 g/L at 22 °C[6]
Synthesis of this compound

This compound is commercially produced via the hydroxymethylation of phenol with formaldehyde. This reaction is typically base-catalyzed.

Reaction: C₆H₅OH + CH₂O → C₆H₄(OH)(CH₂OH)[6]

This protocol is based on established laboratory methods for the hydroxymethylation of phenol.

  • Dissolution: Dissolve 30 g of phenol in 150 ml of a 10% sodium hydroxide solution in a suitable reaction vessel.[7]

  • Addition of Formaldehyde: To this solution, add 35 g of a 40% formaldehyde solution.[7]

  • Reaction Incubation: Seal the vessel and allow the mixture to stand at room temperature for approximately 6 days to allow the reaction to proceed to completion.[7]

  • Neutralization: Carefully neutralize the reaction mixture with hydrochloric acid to a neutral pH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product repeatedly with diethyl ether.[7]

  • Solvent Removal: Combine the ether extracts and remove the solvent using a rotary evaporator over a water bath.[7]

  • Purification (Optional): If unreacted phenol is present, it can be removed by steam distillation.[7] The remaining mixture of ortho- and para-hydroxybenzyl alcohols can be separated by trituration with cold benzene, as the ortho-isomer (this compound) is significantly more soluble.[7]

  • Drying and Characterization: The resulting crystalline solid is dried. The purity can be confirmed by measuring its melting point (expected: ~82-86°C).

From Prodrug to Active Metabolite: Mechanism of Action

This compound itself is a prodrug. Its therapeutic effects are realized after it is metabolized in the body to its active form, salicylic acid.

Metabolic Pathway

The natural glycoside, salicin, is hydrolyzed in the gastrointestinal tract and liver to this compound and glucose. The this compound is then rapidly oxidized to salicylic acid.[8][9]

Salicin_Metabolism cluster_body Human Body (GI Tract, Liver) Salicin Salicin (from Willow Bark) Salicyl_Alcohol This compound (Saligenin) Salicin->Salicyl_Alcohol Hydrolysis (+ Glucose) Salicylic_Acid Salicylic Acid (Active Metabolite) Salicyl_Alcohol->Salicylic_Acid Oxidation

Metabolic conversion of Salicin to Salicylic Acid.
Pharmacological Action of Salicylic Acid

Salicylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[5][8]

  • Inflammatory Stimulus: Cell damage or immune signals trigger the release of arachidonic acid from cell membranes.

  • COX Enzyme Action: COX enzymes metabolize arachidonic acid into prostaglandins (e.g., PGE₂).

  • Prostaglandin Effects: Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever.

  • Inhibition by Salicylic Acid: Salicylic acid inhibits the enzymatic activity of COX, reducing the synthesis of prostaglandins and thereby mitigating the inflammatory response.[5]

COX_Inhibition AA Arachidonic Acid (from cell membrane) COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE₂) COX->PGs Effects Inflammation, Pain, Fever PGs->Effects SA Salicylic Acid SA->COX Inhibition Aspirin_Workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_qc Quality Control Reactants 1. Mix Salicylic Acid, Acetic Anhydride, Catalyst Heat 2. Heat Mixture (e.g., 10 min on steam bath) Reactants->Heat Crystallize 3. Cool in Ice Bath to Crystallize Aspirin Heat->Crystallize Filter 4. Vacuum Filter Crude Product Crystallize->Filter Wash 5. Wash with Cold Water Filter->Wash Dry 6. Dry Crystals Wash->Dry Test 7. Ferric Chloride Test Dry->Test Result Result Test->Result

References

The Pivotal Role of Salicyl Alcohol in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyl alcohol, a fundamental phenolic compound, occupies a critical nexus in the intricate web of plant defense mechanisms. While often recognized as the precursor to a diverse array of specialized metabolites known as salicinoids, its influence extends to the modulation of the salicylic acid (SA) signaling pathway, a cornerstone of plant immunity. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in plant defense. It delineates its biosynthetic origins, dissects its role in the production of anti-herbivore compounds, and elucidates its connection to the systemic acquired resistance (SAR) pathway. Detailed experimental protocols for the quantification of this compound and its derivatives, alongside methodologies for assessing their biological efficacy, are presented. Furthermore, this guide offers a comprehensive visual representation of the associated signaling cascades through detailed pathway diagrams, providing a valuable resource for researchers and professionals in the fields of plant science and drug development.

Introduction

Plants, as sessile organisms, have evolved a sophisticated and multi-layered defense system to counteract a myriad of biotic threats, including pathogens and herbivores. Chemical defense, a primary strategy, involves the production of a vast arsenal of secondary metabolites. Among these, phenolic compounds play a central role, and this compound emerges as a key player, particularly in woody plants such as those belonging to the Salicaceae family (e.g., poplars and willows).

Historically, the focus of plant defense research has been heavily skewed towards salicylic acid (SA), a phenolic phytohormone renowned for its critical role in orchestrating local and systemic immune responses.[1][2][3] However, a growing body of evidence underscores the significance of this compound, not merely as a passive precursor but as an active participant in the plant's defensive repertoire.

This guide aims to provide a comprehensive technical overview of the functions of this compound in plant defense, addressing its biosynthesis, its conversion into defensive glycosides, and its intricate relationship with the salicylic acid signaling network. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document serves as a core resource for researchers seeking to unravel the complexities of plant chemical defense and for professionals exploring novel avenues for drug development inspired by nature's own defense strategies.

Biosynthesis of this compound and its Derivatives

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide variety of phenolic compounds in plants. While the complete biosynthetic pathway of salicinoids is still under investigation, key steps have been elucidated, particularly in the model genus Populus.[4][5][6]

This compound itself is a precursor to a class of phenolic glycosides known as salicinoids.[7] These compounds consist of a this compound core that is glucosylated and often further acylated with various organic acids. The biosynthesis of these complex molecules is a multi-step process involving several key enzymes. The initial steps leading to the formation of the salicyl moiety are thought to be derived from the shikimate-phenylpropanoid pathway.

A critical step in the formation of many salicinoids is the glucosylation of a this compound derivative. For instance, the enzyme UDP-glucose:this compound glucosyltransferase (UGT) catalyzes the transfer of a glucose molecule to this compound, forming salicin. Further modifications by other enzymes lead to the production of a diverse array of salicinoids, such as salicortin and tremulacin, which are known for their potent anti-herbivore properties.

Salicinoid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_salicinoid Salicinoid Biosynthesis Chorismate Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Phenylalanine->Cinnamic Acid PAL Salicyl_alcohol This compound Cinnamic Acid->Salicyl_alcohol Multiple Steps Salicin Salicin Salicyl_alcohol->Salicin Glycosylation (UGT) Salicortin_Tremulacin Salicortin, Tremulacin, etc. Salicin->Salicortin_Tremulacin Acylation, etc.

This compound and its Glycosides in Direct Defense

The primary defensive function of this compound lies in its role as a precursor to salicinoid phenolic glycosides. These compounds are stored in plant tissues, primarily leaves, and act as potent feeding deterrents and toxins to a wide range of generalist herbivores.

Upon tissue damage by herbivores, β-glucosidases present in the plant or in the herbivore's gut hydrolyze the glycosidic bond of salicinoids, releasing this compound and other unstable aglycones. These compounds can then be further converted to volatile and reactive compounds like salicylaldehyde, which are highly toxic and deterrent to insects.[8]

The effectiveness of salicinoids as defense compounds is well-documented. Studies on various herbivore species, including the gypsy moth (Lymantria dispar), have demonstrated a clear negative correlation between the concentration of salicinoids in poplar leaves and herbivore performance, including reduced growth rates and increased mortality.[9][10][11][12][13]

Table 1: Quantitative Data on the Anti-Herbivore Effects of Salicinoids

Herbivore SpeciesPlant SpeciesSalicinoid(s)ConcentrationEffectReference(s)
Lymantria dispar (Gypsy Moth)Populus tremuloidesSalicin, TremulacinHigh vs. LowIncreased larval mortality, reduced pupal weight.[9][10][11]
Chrysomela scripta (Cottonwood Leaf Beetle)Populus hybridsSalicortin, TremulacinHigh vs. LowReduced larval growth and survival.[10]
Microtus agrestis (Field Vole)Salix spp.SalicinoidsHigh vs. LowReduced feeding preference.[14]

While the primary role of salicinoids is in anti-herbivore defense, some studies have also investigated their antimicrobial properties. Although generally less potent than other classes of antimicrobial compounds, certain salicinoids and their derivatives have shown inhibitory activity against some plant pathogenic bacteria and fungi.[15][16]

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicrobial SpeciesActivity MetricValueReference(s)
SalicinStaphylococcus aureusZone of Inhibition10.2 ± 0.3 mm[15]
SalicinEscherichia coliMild Resistance-[16]
Salix spp. extracts (rich in salicinoids)Bacillus cereusMIC250 - 625 µg/mL[14]
Salix spp. extracts (rich in salicinoids)Staphylococcus aureusMIC1250 µg/mL[14]

The Interplay between this compound Metabolism and Salicylic Acid Signaling

A fascinating and crucial aspect of this compound's function is its connection to the salicylic acid (SA) signaling pathway. While direct enzymatic conversion of this compound to salicylic acid in plants is not fully elucidated, a clear link exists through the biosynthesis of salicinoids.

Recent studies have shown that the disruption of salicinoid biosynthesis, for example, through the knockout of key enzymes like UGT71L1, leads to a significant accumulation of salicylic acid.[7] This suggests a metabolic trade-off or a regulatory feedback loop where the blockage of the salicinoid pathway results in the shunting of precursors towards SA synthesis. This elevated SA level can, in turn, activate downstream defense responses.

The Salicylic Acid Signaling Pathway

The SA signaling pathway is a well-characterized cascade that plays a central role in plant immunity, particularly against biotrophic and hemibiotrophic pathogens. The perception of pathogen-associated molecular patterns (PAMPs) or effectors triggers the synthesis of SA.

Accumulated SA is perceived by a family of receptor proteins, most notably the NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES (NPR) proteins, including NPR1, NPR3, and NPR4.[1][17][18] The binding of SA to these receptors initiates a transcriptional reprogramming that leads to the expression of a large suite of defense-related genes, including the Pathogenesis-Related (PR) genes.

The SA signaling pathway can be broadly divided into NPR1-dependent and NPR1-independent branches.

  • NPR1-Dependent Signaling: This is the canonical pathway where, upon SA accumulation, the oligomeric form of NPR1 in the cytoplasm is reduced to a monomer and translocates to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of PR genes and other defense-related genes, leading to Systemic Acquired Resistance (SAR).[19][20]

  • NPR1-Independent Signaling: Evidence also points to the existence of SA-responsive gene expression that occurs independently of NPR1.[1][4][17] This branch of the pathway is less understood but is thought to be involved in the activation of a subset of early-response genes.

SA_Signaling_Pathway cluster_perception SA Perception and Signal Transduction cluster_independent NPR1-Independent Pathway Pathogen Pathogen SA_biosynthesis SA Biosynthesis SA Salicylic Acid (SA) NPR3_NPR4 NPR3/NPR4 (Receptors) NPR1_oligomer NPR1 (Oligomer) (Cytoplasm) NPR1_monomer NPR1 (Monomer) (Nucleus) TGA_TFs TGA Transcription Factors PR_genes Pathogenesis-Related (PR) Genes SAR Systemic Acquired Resistance (SAR) SA_indep Salicylic Acid (SA) Unknown_receptors Other Receptors/? SA_indep->Unknown_receptors Early_genes Early Defense Genes Unknown_receptors->Early_genes Activates

The indirect activation of the SA pathway through the modulation of salicinoid biosynthesis highlights a sophisticated regulatory network where resources can be allocated between direct chemical defense (salicinoids) and induced, systemic resistance (SA-mediated SAR).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its role in plant defense.

Quantification of this compound and Salicin in Populus Leaves by HPLC

This protocol outlines a method for the extraction and quantification of this compound and its glucoside, salicin, from poplar leaves using High-Performance Liquid Chromatography (HPLC).[21][22][23][24][25]

Materials:

  • Fresh or freeze-dried poplar leaves

  • Mortar and pestle or tissue homogenizer

  • 70-80% Methanol (HPLC grade)

  • 0.1% Formic acid in water (HPLC grade, mobile phase A)

  • 0.1% Formic acid in acetonitrile (HPLC grade, mobile phase B)

  • This compound standard (analytical grade)

  • Salicin standard (analytical grade)

  • HPLC system with a C18 column and UV detector

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Grind 100 mg of fresh or 20 mg of freeze-dried leaf tissue to a fine powder in liquid nitrogen using a mortar and pestle.

    • Transfer the powder to a microcentrifuge tube.

  • Extraction:

    • Add 1 mL of 80% methanol to the tube.

    • Vortex thoroughly and then sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

    • Pool the supernatants.

  • Sample Filtration:

    • Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient to 50% B

      • 25-30 min: Linear gradient to 95% B

      • 30-35 min: Hold at 95% B

      • 35-40 min: Return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at 270 nm.

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a series of standard solutions of this compound and salicin of known concentrations in 80% methanol.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Quantify the amount of this compound and salicin in the plant extracts by comparing their peak areas to the calibration curves.

HPLC_Workflow Sample Populus Leaf Sample Grinding Grinding in Liquid N2 Sample->Grinding Extraction Extraction with 80% Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Analysis (C18 Column, UV Detection) Filtration->HPLC Quantification Quantification (Calibration Curve) HPLC->Quantification

Gypsy Moth (Lymantria dispar) Larval Feeding Bioassay

This protocol describes a choice bioassay to assess the feeding preference of gypsy moth larvae for poplar leaves with varying salicinoid content.[26][27]

Materials:

  • Second or third instar gypsy moth larvae (starved for 4-6 hours prior to the assay).

  • Freshly excised poplar leaves from control and experimental plants (e.g., plants with differing salicinoid levels).

  • Petri dishes (90 mm diameter).

  • Moist filter paper.

  • Leaf disc punch (optional).

  • Digital scanner and image analysis software (e.g., ImageJ).

Procedure:

  • Assay Setup:

    • Line the bottom of each Petri dish with a piece of moist filter paper to maintain leaf turgor.

    • Excise two leaf discs of equal size from a control leaf and an experimental leaf using a leaf disc punch, or use whole leaves of similar size.

    • Place the two leaf discs (or whole leaves) on opposite sides of the Petri dish.

  • Larval Introduction:

    • Carefully place one starved gypsy moth larva in the center of the Petri dish, equidistant from the two leaf choices.

  • Incubation:

    • Seal the Petri dishes with lids and place them in a controlled environment chamber with conditions suitable for gypsy moth development (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Data Collection:

    • After 24 or 48 hours, remove the larva from the Petri dish.

    • Carefully remove the remaining leaf material.

    • Scan the leaf remnants at a high resolution.

    • Use image analysis software to measure the area of each leaf disc that was consumed.

  • Data Analysis:

    • Calculate the percentage of each leaf disc consumed.

    • A feeding preference index can be calculated as: (Area consumed of experimental leaf - Area consumed of control leaf) / (Total area consumed).

    • Use appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to determine if there is a significant feeding preference.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol details a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound or its derivatives against a specific plant pathogen.[3][28][29]

Materials:

  • Pure this compound or its derivatives.

  • Bacterial or fungal pathogen culture.

  • Appropriate liquid growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary.

  • Positive control antibiotic/antifungal.

  • Negative control (medium only).

Procedure:

  • Preparation of Inoculum:

    • Grow the pathogen in its appropriate liquid medium to the mid-logarithmic phase.

    • Adjust the concentration of the inoculum to a standard density (e.g., 1 x 10^6 CFU/mL for bacteria) using a spectrophotometer.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add a standardized volume of the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum with a known antimicrobial agent), a negative control (medium only), and a solvent control (inoculum with the highest concentration of DMSO used).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the pathogen for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Conclusion and Future Directions

This compound and its derivatives are integral components of the plant defense arsenal, acting as both direct anti-herbivore compounds and as modulators of the crucial salicylic acid signaling pathway. The intricate relationship between the biosynthesis of salicinoids and the accumulation of salicylic acid reveals a sophisticated regulatory network that allows plants to fine-tune their defense strategies in response to diverse biotic threats.

While significant progress has been made in understanding the biosynthesis of salicinoids and the core components of the SA signaling cascade, several key questions remain. Future research should focus on:

  • Elucidating the complete biosynthetic pathway of this compound and its derivatives: Identifying all the enzymes and regulatory factors involved will provide a more complete picture of how plants produce these important defense compounds.

  • Investigating the precise molecular link between salicinoid biosynthesis and SA accumulation: Understanding the mechanisms that govern this metabolic crosstalk could open new avenues for enhancing plant disease resistance.

  • Exploring the full spectrum of biological activity of diverse salicinoids: Many salicinoid structures have been identified, but their specific roles in defense against different pathogens and herbivores are yet to be fully characterized.

  • Translating knowledge into practical applications: A deeper understanding of these defense mechanisms can inform the development of novel, environmentally friendly strategies for crop protection and provide inspiration for the discovery of new therapeutic agents.

The study of this compound's function in plant defense is a vibrant and evolving field. The continued application of advanced analytical techniques, molecular genetics, and systems biology approaches promises to further unravel the complexities of this fascinating area of plant science, with significant implications for agriculture and medicine.

References

Methodological & Application

Synthesis of Salicyl Alcohol from Phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of salicyl alcohol (also known as saligenin) from phenol. This compound is a valuable precursor in organic synthesis and a key pharmacophore in several therapeutic agents. The methods outlined below cover direct and two-step synthetic routes, offering a comparative overview to aid in the selection of the most suitable method based on yield, selectivity, and experimental setup.

Introduction

The synthesis of this compound from phenol can be broadly categorized into two main strategies: a direct, one-step hydroxymethylation of the phenol ring, and a two-step approach involving the initial formylation of phenol to produce salicylaldehyde, followed by the reduction of the aldehyde to the corresponding alcohol. Each approach has distinct advantages and is amenable to various modifications to enhance yield and regioselectivity.

Methods Overview

Method 1: Direct Hydroxymethylation of Phenol

This is the most direct chemical route to this compound from phenol, involving the reaction of phenol with formaldehyde. The primary challenge in this method is controlling the regioselectivity to favor the formation of the ortho-isomer (this compound) over the para-isomer (4-hydroxybenzyl alcohol) and preventing the formation of di- and poly-substituted products.

Method 2: Two-Step Synthesis via Salicylaldehyde Intermediate

This widely-used approach first introduces a formyl group onto the phenol ring to generate salicylaldehyde, which is then selectively reduced to this compound. This method offers better control over the final product, as the intermediate salicylaldehyde can be purified before the final reduction step.

  • Step 2a: Formylation of Phenol: Several named reactions can be employed for the ortho-formylation of phenol.

    • Reimer-Tiemann Reaction: This classic reaction utilizes chloroform and a strong base to generate dichlorocarbene as the electrophile, which preferentially reacts at the ortho position of the phenoxide ion.[1]

    • Duff Reaction: This method employs hexamine (hexamethylenetetramine) as the formylating agent.[2]

    • Magnesium-Mediated Formylation: The use of magnesium salts with paraformaldehyde can lead to high yields and excellent ortho-selectivity.[3][4]

  • Step 2b: Reduction of Salicylaldehyde: The aldehyde functional group of salicylaldehyde is readily reduced to a primary alcohol using mild reducing agents.

    • Sodium Borohydride Reduction: This is a common and efficient method for the selective reduction of aldehydes in the presence of other functional groups.[5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods, providing a basis for comparison.

Table 1: Direct Hydroxymethylation of Phenol

Catalyst/Reagent SystemSolventTemperature (°C)Reaction TimeYield of this compound (%)Selectivity (ortho:para)Reference(s)
NaOHWaterRoom Temp.6 days~80% (combined isomers)-PrepChem.com
TiAPO-5Water10024 h17.286% ortho
Transition Metal Hydroxides (Cu, Cr, Mn, Ni, Co)Aqueous (pH 4-5)--Predominantly orthoHigh[8]
Boric AcidBenzene--Predominantly orthoHigh[8]

Table 2: Two-Step Synthesis - Formylation of Phenol to Salicylaldehyde

Reaction NameKey ReagentsSolventTemperature (°C)Reaction TimeYield of Salicylaldehyde (%)Reference(s)
Reimer-TiemannPhenol, Chloroform, NaOHWater60-651 h~30[9][10]
Modified Reimer-TiemannPhenol, Chloroform, NaOH, DMFBenzene50-150-12.5-15 (up to 50% with recycle)[11]
Duff Reaction (Copper-mediated)Phenol, Hexamine, Copper species---Improved yield and ortho-selectivity[2]
Magnesium-MediatedPhenol, Paraformaldehyde, Mg(OMe)₂-Room Temp.8 min~87[4][12]

Table 3: Two-Step Synthesis - Reduction of Salicylaldehyde to this compound

Reducing AgentSolventTemperature (°C)Reaction TimeYield of this compound (%)Reference(s)
Sodium Borohydride (NaBH₄)MethanolRoom Temp.1 hHigh (often quantitative)[7]
Sodium Borohydride (NaBH₄)THF, MeOH, or EtOH0 - Room Temp.4 hGeneral procedure, high yield expected[5]

Experimental Protocols

Protocol 1: Direct Hydroxymethylation of Phenol

This protocol is adapted from a general procedure and provides a straightforward, albeit slow, method for the direct synthesis of this compound.

Materials:

  • Phenol (30 g)

  • 10% Sodium Hydroxide (NaOH) solution (150 ml)

  • 40% Formaldehyde solution (35 g)

  • Hydrochloric acid (HCl) for neutralization

  • Diethyl ether for extraction

  • Benzene for separation of isomers

Procedure:

  • Dissolve 30 g of phenol in 150 ml of 10% sodium hydroxide solution in a suitable flask.

  • Add 35 g of 40% formaldehyde solution to the mixture.

  • Allow the reaction mixture to stand at room temperature for 6 days.

  • After 6 days, neutralize the mixture with hydrochloric acid.

  • Extract the product repeatedly with diethyl ether.

  • Combine the ether extracts and remove the solvent on a water bath.

  • The residue contains a mixture of ortho- and para-hydroxybenzyl alcohols. If necessary, unreacted phenol can be removed by steam distillation.

  • To separate the isomers, shake the residue with cold benzene. This compound (ortho-isomer) is much more soluble in cold benzene than the para-isomer.

  • Isolate the this compound from the benzene solution. The combined yield of both isomers is approximately 80%.

Protocol 2: Two-Step Synthesis via Reimer-Tiemann Reaction and NaBH₄ Reduction

This protocol outlines the synthesis of this compound through the formation and subsequent reduction of salicylaldehyde.

Step 2a: Synthesis of Salicylaldehyde via Reimer-Tiemann Reaction

Materials:

  • Phenol (18.8 g)

  • Sodium hydroxide (60 g)

  • Water (80 ml)

  • Chloroform (30 ml)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 60 g of sodium hydroxide, 80 ml of water, and 18.8 g of phenol.

  • Heat the mixture to 60-65°C in a water bath with stirring.

  • Slowly add 30 ml of chloroform to the reaction mixture in a dropwise manner.

  • After the addition is complete, continue heating the mixture for one hour.

  • After cooling, the salicylaldehyde can be isolated from the reaction mixture, often through steam distillation after acidification. The crude product is an oily liquid.[10]

Step 2b: Reduction of Salicylaldehyde to this compound

Materials:

  • Salicylaldehyde (0.6 mmol)

  • Methanol (6 ml)

  • Sodium borohydride (NaBH₄) (1 equivalent)

  • Water

  • 0.1 M HCl

Procedure:

  • Dissolve 0.6 mmol of salicylaldehyde in 6 ml of methanol in a flask.

  • Add 1 equivalent of sodium borohydride to the solution.

  • Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed.[7]

  • After the reaction is complete, add 6 ml of water and a small amount of 0.1 M HCl (e.g., 100 µL) to neutralize the reaction mixture and quench any remaining NaBH₄.[7]

  • The this compound can then be extracted using a suitable organic solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to yield the product.

Diagrams

Synthesis_Pathways Phenol Phenol Salicyl_Alcohol This compound Phenol->Salicyl_Alcohol Method 1: Direct Hydroxymethylation (Formaldehyde, Base/Catalyst) Salicylaldehyde Salicylaldehyde Phenol->Salicylaldehyde Step 2a: Formylation (e.g., Reimer-Tiemann, Duff) Salicylaldehyde->Salicyl_Alcohol Step 2b: Reduction (e.g., NaBH4)

Caption: Overview of synthetic pathways from phenol to this compound.

Direct_Hydroxymethylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Phenol in NaOH(aq) B 2. Add Formaldehyde Solution A->B C 3. Incubate at Room Temp. (6 days) B->C D 4. Neutralize with HCl C->D E 5. Extract with Diethyl Ether D->E F 6. Evaporate Solvent E->F G 7. Separate Isomers with Benzene F->G H This compound Product G->H

Caption: Experimental workflow for direct hydroxymethylation of phenol.

Two_Step_Synthesis_Workflow cluster_step1 Step 2a: Formylation (Reimer-Tiemann) cluster_step2 Step 2b: Reduction A 1. React Phenol, NaOH, CHCl3 at 60-65 °C B 2. Isolate Crude Salicylaldehyde A->B C 3. Dissolve Salicylaldehyde in Methanol B->C D 4. Add NaBH4, stir for 1h C->D E 5. Quench with H2O/HCl D->E F 6. Extract and Purify E->F Product This compound F->Product

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of Salicyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of salicyl alcohol utilizing engineered Escherichia coli. The methods described are based on the establishment of novel biosynthetic pathways, offering a sustainable and microbial-based production route from renewable feedstocks.

I. Introduction

This compound, a significant phenolic alcohol, possesses various biological and pharmaceutical properties. Traditional chemical synthesis methods often involve harsh conditions and environmentally hazardous reagents. The enzymatic synthesis of this compound presents a green alternative, leveraging the catalytic efficiency and specificity of enzymes. This document outlines the protocols for the de novo biosynthesis of this compound in engineered E. coli, primarily through the reduction of salicylic acid by a carboxylic acid reductase (CAR).

II. Biosynthetic Pathway Overview

The enzymatic synthesis of this compound is achieved by introducing a heterologous pathway into E. coli. The pathway initiates from the central carbon metabolism, funnels through the shikimate pathway to produce the precursor chorismate, which is then converted to salicylic acid. Finally, salicylic acid is reduced to this compound.

Key Enzymes and Genes:
  • Salicylate Synthase: Converts chorismate to salicylic acid. An example is AmS from Amycolatopsis methanolica.

  • Carboxylic Acid Reductase (CAR): Reduces salicylic acid to salicyl aldehyde, which is subsequently reduced to this compound by endogenous E. coli alcohol dehydrogenases. CAR from Mycobacterium marinum or Segniliparus rotundus (CARse) has been shown to be effective.[1]

  • Shikimate Pathway Enhancement: Overexpression of key genes in the shikimate pathway, such as aroG, aroL, and tktA, can increase the precursor supply and improve the final titer of this compound.

The overall biosynthetic pathway can be visualized as follows:

Salicyl_Alcohol_Biosynthesis Glucose Glucose / Glycerol Shikimate_Pathway Shikimate Pathway (aroG, aroL, tktA overexpression) Glucose->Shikimate_Pathway Central Metabolism Chorismate Chorismate Shikimate_Pathway->Chorismate Salicylic_Acid Salicylic Acid Chorismate->Salicylic_Acid Salicylate Synthase (e.g., AmS) Salicyl_Aldehyde Salicyl Aldehyde Salicylic_Acid->Salicyl_Aldehyde Carboxylic Acid Reductase (e.g., CAR from M. marinum) Salicyl_Alcohol This compound Salicyl_Aldehyde->Salicyl_Alcohol Endogenous Alcohol Dehydrogenases (E. coli)

Caption: De novo biosynthetic pathway for this compound production in engineered E. coli.

III. Quantitative Data Summary

The following table summarizes the production titers of this compound achieved with different engineered E. coli strains and fermentation strategies.

Strain DesignationKey Genetic ModificationsCulture ConditionsTiter (mg/L)Time (h)Reference
XJ07Co-expression of entC, pchB, car, and sfp in E. coli BW25113 (F')Shake flask fermentation271.072[1][2]
XJ08Strain XJ07 with additional overexpression of adh6Shake flask fermentation272.972[3]
XJ09Strain XJ08 with overexpression of shikimate pathway genes (aroL, ppsA, tktA, aroG)Shake flask fermentation594.472[4][5]

IV. Experimental Protocols

Protocol 1: Construction of this compound Producing E. coli Strain

This protocol describes the general steps for constructing an E. coli strain capable of producing this compound from simple carbon sources.

1. Plasmid Construction:

  • Salicylic Acid Production Plasmid (e.g., pCS-EP):

    • Amplify the genes for salicylate synthesis, for example, entC and pchB, from a suitable source organism via PCR.

    • Clone the amplified genes into an appropriate expression vector (e.g., pCS27) under the control of a suitable promoter (e.g., a constitutive promoter).

  • Carboxylic Acid Reductase Plasmid (e.g., pZE-car-sfp):

    • Synthesize or amplify the gene encoding a carboxylic acid reductase (e.g., from M. marinum) and its activating phosphopantetheinyl transferase (e.g., sfp).

    • Clone these genes into a compatible expression vector (e.g., pZE12) under the control of an inducible or constitutive promoter.

  • Shikimate Pathway Enhancement Plasmid (optional, for higher titers):

    • Amplify key genes from the shikimate pathway of E. coli, such as aroG, aroL, and tktA.

    • Clone these genes into a suitable expression vector. This can be the same vector as the salicylic acid production genes or a separate compatible plasmid.

2. Strain Engineering:

  • Prepare competent cells of the desired E. coli host strain (e.g., E. coli BW25113 (F')).

  • Co-transform the host strain with the salicylic acid production plasmid and the carboxylic acid reductase plasmid using standard heat shock or electroporation methods.

  • Plate the transformed cells on selective LB agar plates containing the appropriate antibiotics corresponding to the resistance markers on the plasmids.

  • Incubate the plates overnight at 37°C.

  • Pick individual colonies and verify the presence of the plasmids by colony PCR and/or restriction digestion of extracted plasmids.

Protocol 2: Shake Flask Fermentation for this compound Production

This protocol details the procedure for producing this compound in shake flasks using the engineered E. coli strain.

1. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

  • Incubate the culture overnight at 37°C with shaking at 250 rpm.

2. Fermentation:

  • Inoculate 50 mL of M9Y medium (or another suitable fermentation medium) in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1.

  • The M9Y medium should contain a suitable carbon source (e.g., 20 g/L glycerol and 5 g/L glucose) and the necessary antibiotics.

  • If using inducible promoters, add the appropriate inducer (e.g., IPTG) at the beginning of the fermentation or when the culture reaches a specific OD600.

  • Incubate the flasks at 30°C with shaking at 250 rpm for 72 hours.

  • Collect samples at regular intervals (e.g., every 12 or 24 hours) to monitor cell growth (OD600) and this compound production.

3. Product Analysis:

  • Centrifuge the collected samples to separate the cells from the supernatant.

  • Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

  • Analyze the sample for this compound concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

  • Use an authentic this compound standard to create a calibration curve for quantification.

The general experimental workflow is depicted below:

Experimental_Workflow Plasmid_Construction Plasmid Construction (Salicylate Synthase & CAR) Strain_Engineering E. coli Transformation Plasmid_Construction->Strain_Engineering Inoculum_Prep Inoculum Preparation (Overnight Culture) Strain_Engineering->Inoculum_Prep Fermentation Shake Flask Fermentation (72 hours) Inoculum_Prep->Fermentation Sampling Sampling & Extraction Fermentation->Sampling Analysis HPLC Analysis Sampling->Analysis Result Quantification of This compound Analysis->Result

Caption: General experimental workflow for enzymatic synthesis of this compound.

V. Concluding Remarks

The protocols described herein provide a robust framework for the enzymatic synthesis of this compound in a laboratory setting. Optimization of fermentation parameters such as medium composition, temperature, pH, and inducer concentration may lead to further improvements in product titers. These methods highlight the potential of metabolic engineering and synthetic biology for the sustainable production of valuable chemicals.

References

Engineering E. coli for the Microbial Production of Salicyl Alcohol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Salicyl alcohol, a valuable phenolic compound with applications in the pharmaceutical, fragrance, and cosmetic industries, can be sustainably produced through microbial fermentation. This document provides detailed techniques and protocols for the production of this compound in engineered Escherichia coli, drawing from established research to guide scientists and drug development professionals in this endeavor.

Introduction

The microbial production of this compound in E. coli is primarily achieved by establishing a novel biosynthetic pathway that converts central metabolites into the target product. This involves the introduction of heterologous enzymes and the optimization of host metabolism to channel carbon flux towards this compound. The key steps involve the biosynthesis of the precursor, salicylic acid, from the shikimate pathway, followed by its reduction to this compound.

Biosynthetic Pathway for this compound Production

The de novo biosynthesis of this compound in E. coli begins with the central metabolite chorismate, a key intermediate in the shikimate pathway. Engineered pathways introduce enzymes to convert chorismate to salicylic acid, which is then reduced to this compound.

Key Enzymatic Steps:
  • Chorismate to Salicylic Acid: This conversion can be achieved using two primary strategies:

    • Two-step conversion: Utilizing isochorismate synthase (EntC from E. coli) and isochorismate pyruvate lyase (PchB from Pseudomonas fluorescens) to convert chorismate to isochorismate and then to salicylic acid.[1][2]

    • One-step conversion: Employing a single salicylate synthase, such as AmS from Amycolatopsis methanolica or MbtI from Mycobacterium tuberculosis, to directly convert chorismate to salicylic acid.[3]

  • Salicylic Acid to this compound: The reduction of salicylic acid to this compound is catalyzed by a carboxylic acid reductase (CAR).[4][5] The choice of CAR is critical for high efficiency, with enzymes from various sources demonstrating different levels of activity. For instance, CAR from Segniliparus rotundus (CARse) has been shown to be highly effective.[3][5] Endogenous alcohol dehydrogenases in E. coli can then reduce the intermediate salicylaldehyde to this compound.[5]

Signaling Pathway Diagram

Salicyl_Alcohol_Pathway Glucose Glucose PPP Pentose Phosphate Pathway Glucose->PPP PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-Phosphate (E4P) PPP->E4P DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) E4P->DAHP PEP->DAHP Shikimate_Pathway Shikimate Pathway (Multiple Steps) DAHP->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate EntC_PchB EntC + PchB (Two-Step) Chorismate->EntC_PchB AmS AmS / MbtI (One-Step) Chorismate->AmS Salicylic_Acid Salicylic Acid CAR Carboxylic Acid Reductase (CAR) Salicylic_Acid->CAR Salicyl_Alcohol This compound EntC_PchB->Salicylic_Acid AmS->Salicylic_Acid CAR->Salicyl_Alcohol

Caption: De novo biosynthetic pathway for this compound production in E. coli.

Quantitative Data Summary

The production of this compound can vary significantly based on the engineered strain, the specific enzymes used, and the cultivation conditions. The following tables summarize the quantitative data from key studies.

Table 1: Production of Salicylic Acid (Precursor) in Engineered E. coli
StrainKey Genes ExpressedSalicylic Acid Titer (mg/L)Cultivation Time (h)Reference
Wild type E. colientC, pchB158.5Not Specified[2]
U7-01amS421.2 ± 42.172[3]
U7-02mbtI66.4 ± 12.372[3]
U7-03entC, pchB20.1 ± 3.472[3]
Tyr002 derivativepchB1050Not Specified[6]
Table 2: Production of this compound in Engineered E. coli
StrainKey Genes ExpressedThis compound Titer (mg/L)Cultivation Time (h)Reference
XJ07entC, pchB, car, sfp271.072[1][7]
XJ08entC, pchB, car, sfp, adh6272.9Not Specified[2][7]
XJ09pCS-APTA-EPA, pZE-car-sfp594.472[7][8]
XJ05 (feeding salicylic acid)car, sfp, salABCD587.260[1]
U7-06amS, CARse342.0 ± 1.6Not Specified[3][5]
Engineered E. coliNot specified1700Not Specified[9]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific strains and experimental setups.

Protocol 1: Construction of this compound Producing E. coli Strain

This protocol outlines the general steps for constructing an E. coli strain capable of producing this compound from glucose.

1. Plasmid Construction:

  • Synthesize or PCR amplify the coding sequences of the required genes (e.g., entC, pchB or amS, and a suitable car).
  • Clone the genes into appropriate expression vectors (e.g., pET, pTrc, or pZE series plasmids) under the control of an inducible promoter (e.g., T7 or tac promoter). Plasmids with different origins of replication and antibiotic resistance markers should be used for co-expression of multiple pathways.

2. Host Strain Selection:

  • E. coli strains such as BW25113 or MG1655 are commonly used as hosts for metabolic engineering.[1][3]

3. Transformation:

  • Prepare competent E. coli cells.
  • Co-transform the host strain with the constructed plasmids harboring the this compound biosynthetic pathway genes.
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

4. Verification of Transformants:

  • Select single colonies and grow them in liquid LB medium with the corresponding antibiotics.
  • Verify the presence of the plasmids by plasmid extraction and restriction digestion or PCR.

Protocol 2: Shake Flask Fermentation for this compound Production

This protocol describes a typical shake flask fermentation process for evaluating this compound production.

1. Seed Culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotics.
  • Incubate overnight at 37°C with shaking at 250 rpm.

2. Production Culture:

  • Inoculate 50 mL of M9Y medium (or other suitable production medium) in a 250 mL shake flask with the overnight seed culture to an initial OD600 of 0.1.[3]
  • Add the appropriate antibiotics.
  • Incubate at 30°C with shaking at 270 rpm.[3]

3. Induction:

  • When the OD600 of the culture reaches 0.6-0.8, induce gene expression by adding a suitable concentration of the inducer (e.g., 0.1 mM IPTG).[3]

4. Fermentation:

  • Continue the cultivation for 48-72 hours at 30°C.
  • Collect samples at regular intervals for analysis of cell growth (OD600) and this compound concentration.

Protocol 3: Extraction and Quantification of this compound

This protocol outlines the steps for extracting and quantifying this compound from the fermentation broth.

1. Sample Preparation:

  • Centrifuge 1 mL of the culture broth at 12,000 rpm for 5 minutes to pellet the cells.
  • Collect the supernatant.

2. Extraction:

  • Add an equal volume of ethyl acetate to the supernatant.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 12,000 rpm for 5 minutes to separate the phases.
  • Carefully collect the upper organic phase (ethyl acetate).
  • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
  • Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis.

3. Quantification by HPLC:

  • Analyze the extracted sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.
  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used.
  • Detection: Monitor the absorbance at a wavelength of approximately 280 nm.
  • Quantification: Prepare a standard curve using pure this compound to determine the concentration in the samples.

Experimental Workflow Diagram

Experimental_Workflow Plasmid_Construction 1. Plasmid Construction (Cloning of pathway genes) Transformation 2. E. coli Transformation Plasmid_Construction->Transformation Strain_Verification 3. Strain Verification (PCR, Plasmid Sequencing) Transformation->Strain_Verification Seed_Culture 4. Seed Culture Preparation (LB medium, overnight) Strain_Verification->Seed_Culture Production_Culture 5. Shake Flask Fermentation (M9Y medium) Seed_Culture->Production_Culture Induction 6. Induction of Gene Expression (e.g., IPTG) Production_Culture->Induction Sampling 7. Sampling at Time Intervals Induction->Sampling Extraction 8. Product Extraction (Ethyl Acetate) Sampling->Extraction Analysis 9. HPLC Analysis (Quantification) Extraction->Analysis

Caption: General experimental workflow for this compound production.

Conclusion

The microbial production of this compound in E. coli represents a promising alternative to traditional chemical synthesis and plant extraction methods. By leveraging metabolic engineering strategies to construct and optimize novel biosynthetic pathways, significant titers of this compound can be achieved. The protocols and data presented here provide a foundation for researchers to develop and refine their own processes for the efficient microbial synthesis of this valuable compound. Further optimization of fermentation conditions and metabolic flux can lead to even higher production levels, paving the way for industrial-scale manufacturing.

References

Application of salicyl alcohol in the synthesis of β2-adrenoceptor agonists.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salicyl alcohol, also known as saligenin, is a key starting material and structural motif in the synthesis of a significant class of pharmaceuticals: the β2-adrenoceptor agonists. These agonists are crucial in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to induce bronchodilation. The this compound moiety, a benzene ring substituted with a hydroxyl group and a hydroxymethyl group, is a critical pharmacophore in several widely used β2-agonists, including the short-acting agonist Salbutamol (also known as Albuterol) and the long-acting agonist Salmeterol.[1][2] This document outlines the application of this compound and its derivatives in the synthesis of these vital therapeutic agents, providing detailed experimental protocols and relevant biological context.

β2-Adrenoceptor Signaling Pathway

β2-adrenoceptor agonists exert their therapeutic effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors located on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that leads to muscle relaxation and bronchodilation.

The binding of a β2-agonist to the receptor triggers a conformational change, leading to the activation of a stimulatory G-protein (Gs). The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in bronchodilation.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein (inactive) B2AR->Gs Activation AC Adenylyl Cyclase (inactive) Gs->AC Stimulation ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Muscle_Relaxation Leads to Agonist β2-Agonist (e.g., Salbutamol) Agonist->B2AR Binding

Caption: β2-Adrenoceptor signaling pathway leading to bronchodilation.

Synthesis of β2-Adrenoceptor Agonists from this compound Derivatives

While direct synthesis from this compound is less common, its derivatives, primarily methyl salicylate and salicylaldehyde, are widely used as starting materials. The hydroxyl and hydroxymethyl groups of this compound are often protected during the synthesis to prevent unwanted side reactions.

I. Synthesis of Salbutamol

Salbutamol is a short-acting β2-adrenoceptor agonist used for the rapid relief of bronchospasm.[1] A common synthetic route starts from methyl salicylate.

Synthetic Workflow for Salbutamol

Salbutamol_Synthesis cluster_synthesis Salbutamol Synthesis MethylSalicylate Methyl Salicylate Intermediate1 Friedel-Crafts Acylation (Intermediate 1) MethylSalicylate->Intermediate1 Ac2O, AlCl3 Intermediate2 Oxidation (Intermediate 2) Intermediate1->Intermediate2 HBr, DMSO Intermediate3 Condensation with tert-butylamine (Intermediate 3) Intermediate2->Intermediate3 tert-butylamine, H2O Intermediate4 Reduction (Intermediate 4) Intermediate3->Intermediate4 Borate reduction CrudeSalbutamol Ester Group Reduction (Crude Salbutamol) Intermediate4->CrudeSalbutamol NaBH4, H2SO4 ProtectedSalbutamol Acetonide Protection (Protected Salbutamol) CrudeSalbutamol->ProtectedSalbutamol Acetone FinalSalbutamol Deprotection & Purification (Salbutamol) ProtectedSalbutamol->FinalSalbutamol HCl

Caption: Synthetic workflow for Salbutamol starting from methyl salicylate.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Methyl Salicylate

  • Reaction: Methyl salicylate is acylated using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the first intermediate.

  • Procedure: To a cooled solution of methyl salicylate in a suitable solvent (e.g., dichloromethane), aluminum chloride is added portion-wise, followed by the slow addition of acetic anhydride. The reaction mixture is stirred at room temperature until completion.

  • Work-up: The reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product.

Step 2: Oxidation

  • Reaction: The first intermediate is oxidized using a mixture of hydrobromic acid and dimethyl sulfoxide (DMSO) to form the second intermediate.

  • Procedure: The first intermediate is dissolved in DMSO, and hydrobromic acid is added. The mixture is heated and stirred until the reaction is complete.

  • Work-up: The reaction mixture is poured into water, and the precipitate is collected by filtration, washed, and dried.

Step 3 & 4: Condensation and Reduction ("One-Pot" Method)

  • Reaction: The second intermediate is condensed with tert-butylamine in water, followed by reduction with a borate source.

  • Procedure: The second intermediate is suspended in pure water, and tert-butylamine is added. The mixture is stirred, and then a reducing agent (e.g., sodium borohydride) is added portion-wise.

  • Work-up: After the reaction, the product is isolated by filtration and purified.

Step 5: Ester Group Reduction

  • Reaction: The ester group of the fourth intermediate is reduced to a primary alcohol.

  • Procedure: The intermediate is treated with a reducing system such as sodium borohydride and sulfuric acid in a solvent like ethylene glycol dimethyl ether.

  • Work-up: The reaction is quenched, and the crude Salbutamol is extracted.

Step 6 & 7: Protection, Deprotection, and Purification

  • Reaction: The crude Salbutamol is often protected as an acetonide, purified, and then deprotected to yield the final product.

  • Procedure: The crude product is reacted with acetone to form the protected intermediate. After purification (e.g., by crystallization), the protecting group is removed using acidic conditions (e.g., dilute HCl).

  • Work-up: The final product is isolated by extraction and purified by crystallization.

Quantitative Data for Salbutamol Synthesis

Step Reaction Reagents Solvent Temperature (°C) Yield (%) Reference
1 Friedel-Crafts Acylation Acetic anhydride, AlCl3 Dichloromethane 0 to RT ~85 [3]
2 Oxidation HBr, DMSO DMSO 60-70 >90 [3]
3 & 4 Condensation & Reduction tert-butylamine, Sodium borohydride Water RT ~80 [3]
5 Ester Reduction NaBH4, H2SO4 Ethylene glycol dimethyl ether RT ~85 [3]

| 6 & 7 | Deprotection & Purification | HCl | - | - | >99 (purity) |[3] |

II. Synthesis of Salmeterol

Salmeterol is a long-acting β2-adrenoceptor agonist known for its extended duration of action. A common synthetic route for Salmeterol begins with salicylaldehyde.[4]

Synthetic Workflow for Salmeterol

Salmeterol_Synthesis cluster_synthesis Salmeterol Synthesis Salicylaldehyde Salicylaldehyde Intermediate1 Acetylation (Intermediate 1) Salicylaldehyde->Intermediate1 Intermediate2 Condensation (Intermediate 2) Intermediate1->Intermediate2 Intermediate3 Reduction (Intermediate 3) Intermediate2->Intermediate3 Salmeterol Catalytic Hydrogenolysis (Salmeterol) Intermediate3->Salmeterol

Caption: Synthetic workflow for Salmeterol starting from salicylaldehyde.

Experimental Protocols

Step 1: Acetylation of Salicylaldehyde

  • Reaction: The hydroxyl group of salicylaldehyde is protected by acetylation.

  • Procedure: Salicylaldehyde is reacted with an acetylating agent like acetic anhydride in the presence of a base.

Step 2: Condensation

  • Reaction: The acetylated salicylaldehyde is condensed with N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine.

  • Procedure: The two reactants are mixed in a suitable organic solvent, and the reaction is carried out at a controlled temperature.

Step 3: Reduction

  • Reaction: The intermediate from the condensation step is reduced, typically using a borohydride reagent.

  • Procedure: The intermediate is dissolved in a suitable solvent, and the reducing agent is added portion-wise at a low temperature.

Step 4: Catalytic Hydrogenolysis

  • Reaction: The protecting groups are removed by catalytic hydrogenolysis to yield Salmeterol.

  • Procedure: The reduced intermediate is hydrogenated in the presence of a palladium catalyst.

Quantitative Data for Salmeterol Synthesis

Step Reaction Overall Yield (%) Reference

| 1-4 | Multi-step synthesis from salicylaldehyde | 31.5 |[4] |

Conclusion

This compound and its derivatives are indispensable precursors in the industrial synthesis of β2-adrenoceptor agonists. The synthetic routes to major drugs like Salbutamol and Salmeterol, while multi-stepped and often requiring protection of the reactive hydroxyl groups, are well-established. The methodologies presented provide a framework for the laboratory-scale synthesis of these important bronchodilators. Further research into more direct and efficient synthetic pathways from this compound could lead to more cost-effective and environmentally friendly production processes.

References

Application Note: Quantification of Salicyl Alcohol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of salicyl alcohol in plant extracts, particularly from species of the Salix (willow), Populus (poplar), and Filipendula (meadowsweet) genera. This compound is often present in plants as its glucoside, salicin. Therefore, this protocol describes a method for the determination of total this compound content through acid hydrolysis of the plant extract to convert salicin and other salicyl glycosides to this compound (saligenin), followed by quantification using a reversed-phase HPLC system with UV detection. This method is suitable for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development.

Introduction

This compound and its derivatives, collectively known as salicylates, are a group of plant-derived compounds with well-documented analgesic, anti-inflammatory, and antipyretic properties.[1][2] The most common of these in plants is salicin, a glucoside which is hydrolyzed in the human body to this compound and then oxidized to salicylic acid, the active metabolite.[1][2] Accurate quantification of the this compound content in plant extracts is crucial for the standardization of herbal medicines and the development of new therapeutic agents. This application note provides a detailed protocol for the extraction, hydrolysis, and HPLC analysis of this compound from plant materials.

Experimental

Materials and Reagents
  • This compound (Saligenin) standard (≥99% purity)

  • Salicin standard (≥99% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (85%)

  • Hydrochloric acid (2 M)

  • Ethanol (70%)

  • Deionized water

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical balance

  • Water bath

  • Centrifuge

  • pH meter

  • Vortex mixer

  • Sonicator

Chromatographic Conditions
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Orthophosphoric acid in WaterB: Acetonitrile
Gradient 0-2 min: 5% B2-5 min: 5-80% B5-10 min: 80-100% B10-12 min: 100% B12-18 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 20 µL

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Extraction:

    • Weigh 2 g of the powdered, dried plant material into a flask.

    • Add 20 mL of 70% ethanol.

    • Heat the mixture in a water bath at 80°C for 30 minutes.[1][2]

    • Allow the mixture to cool and then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Acid Hydrolysis (for Total this compound):

    • Take a known volume of the ethanolic extract (e.g., 5 mL) and add an equal volume of 2 M hydrochloric acid.

    • Heat the mixture in a water bath at 80°C for 60 minutes to hydrolyze the salicin to this compound and glucose.[1]

    • Cool the hydrolyzed solution.

    • Neutralize the solution with an appropriate amount of sodium hydroxide.

    • Dilute the solution with deionized water in a volumetric flask.

  • Final Sample Preparation:

    • Filter the diluted extract (hydrolyzed or non-hydrolyzed) through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution to generate a calibration curve.

  • Inject 20 µL of the prepared plant extract samples.

  • Record the peak areas of the analyte.

Quantification

The concentration of this compound in the plant extract is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.

Data Presentation

The following table summarizes the quantitative data for salicin (the precursor to this compound) found in various plant extracts as reported in the literature. This provides an expected range of total this compound after hydrolysis.

Plant MaterialAnalyteConcentration Range (% w/w)Reference
Salicis cortex (Willow Bark)Salicin0.199 - 0.315[1][2]
Populi gemmae (Poplar Buds)Salicin0.351 - 0.366[1][2]
Filipendula ulmaria (Meadowsweet)Salicylic Acid0.295 - 0.487[1][2]
Salix alba (White Willow)Salicin~2.0 (20 mg/g)[3]
Salix acutifoliaSalicinup to 12.06[4]

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_hydrolysis For Total this compound plant_material Plant Material (e.g., Willow Bark) powdering Drying and Powdering plant_material->powdering extraction Ethanolic Extraction (70% EtOH, 80°C, 30 min) powdering->extraction centrifugation Centrifugation (4000 rpm, 10 min) extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant hydrolysis Acid Hydrolysis (2M HCl, 80°C, 60 min) supernatant->hydrolysis Optional Step filtration Filtration (0.45 µm filter) supernatant->filtration For Free Salicylates neutralization Neutralization hydrolysis->neutralization neutralization->filtration hplc HPLC Analysis filtration->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC method described in this application note is a reliable and reproducible method for the quantification of this compound in plant extracts. The inclusion of an acid hydrolysis step allows for the determination of the total this compound content, which is essential for the quality control and standardization of herbal products containing salicylates. This method can be readily implemented in a laboratory setting with standard HPLC equipment.

References

Application Notes and Protocols: Salicyl Alcohol as a Key Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyl alcohol, also known as 2-hydroxybenzyl alcohol, is a versatile intermediate in the pharmaceutical industry. Its bifunctional nature, possessing both a phenolic hydroxyl and a primary alcohol group, allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of a range of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of prominent pharmaceuticals, including the bronchodilator salbutamol and novel ifosfamide prodrugs. Furthermore, it elucidates the role of this compound derivatives in modulating key signaling pathways, such as the cyclooxygenase (COX) pathway and the PI3K/AKT and MAPK signaling cascades.

Pharmaceutical Applications of this compound

This compound serves as a crucial building block for several important drugs. Its derivatives are found in medications targeting a variety of conditions, from respiratory diseases to cancer.

  • Salbutamol (Albuterol): A widely used β2-adrenergic agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD), salbutamol can be synthesized from precursors derived from this compound.

  • Ifosfamide Prodrugs: this compound derivatives are utilized to create prodrugs of the anticancer agent ifosfamide. This strategy aims to improve the therapeutic index of the drug by targeting its release to tumor cells.[1][2][3]

  • Other Derivatives: this compound is a precursor in the synthesis of salicylaldehyde, which has applications in the manufacturing of various other pharmaceuticals and fine chemicals.[4]

Experimental Protocols

Synthesis of Salbutamol Intermediate

This protocol outlines a common synthetic route to a key intermediate for salbutamol, starting from a derivative of salicylic acid.

Reaction Scheme:

Protocol for the Synthesis of Intermediate 3:

  • Step 1: Generation of Intermediate 1: In a reaction vessel under nitrogen protection, combine 20g of salicylic acid, 23.8g of tert-butylamino acetyl chloride, and 100mL of dichloromethane. Stir the mixture to dissolve the solids.[5]

  • Raise the temperature to 30°C and slowly add 38mL of phosphorus trichloride and 33mL of 4-dimethylaminopyridine dropwise.[5]

  • Maintain the reaction at 30°C and monitor the consumption of salicylic acid using Thin Layer Chromatography (TLC).[5]

  • Step 2: Generation of Intermediate 2: Once the reaction is complete, the resulting Intermediate 1 is reacted under the influence of a Lewis acid to generate Intermediate 2.[5]

  • Step 3: Generation of Intermediate 3: Intermediate 2 is then reacted with an acid reagent to yield Intermediate 3.[5]

Purification of Salbutamol Intermediate III:

  • To the oily salbutamol intermediate III, add 50ml of isopropyl ether.[6]

  • Stir the mixture at 15-20°C for 30 minutes to induce crystallization.[6]

  • Filter the mixture and wash the filter cake with 10ml of isopropyl ether.[6]

  • Dry the purified solid under reduced pressure at 30°C.[6]

Synthesis of this compound-Based Ifosfamide Prodrug

This protocol describes the general synthesis of a phosphorodiamidate prodrug of ifosfamide using a this compound derivative.

Reaction Scheme:

Protocol:

  • Step 1: Preparation of Salicylate Alcohol: A mixture of 3-(2´-nitrobenzyloxy)propionaldehyde (670mg, 3.2 mmol), 4-benzyloxy-2-hydroxy phenyl benzoate (1.1 g), and DABCO (380mg) is warmed to 40°C for 20 minutes and then stirred for 72 hours at room temperature without a solvent.[1]

  • The reaction mixture is then extracted with ethyl acetate. The organic layer is washed with a 2% NaOH solution (3 x 30mL) and then with water, followed by concentration.[1]

  • The pure product is obtained by flash chromatography.[1]

  • Step 2: Synthesis of Phosphorodiamidate: The synthesized salicylate alcohol is reacted with phosphorous oxychloride (POCl3) and triethylamine (Et3N) in dichloromethane at -20°C.[2][3]

  • The in-situ formed dichlorophosphate is then treated with a 2-fold molar equivalent of 2-chloroethylamine hydrochloride to yield the phosphorodiamidate prodrug.[2][3]

Quantitative Data

The following tables summarize quantitative data from various synthetic procedures involving this compound and its derivatives.

Table 1: Synthesis of Salbutamol and Intermediates

StepStarting MaterialProductReagentsConditionsYield (%)Purity (%)Reference
Synthesis of SalbutamolIntermediate 3SalbutamolSodium borohydride, Ferrous sulfate, Methanol5°C to 30°C, 1h+92.999.1 (HPLC)[5]
Synthesis of SalbutamolIntermediate 3SalbutamolPotassium borohydride, Cuprous chloride, Isopropanol5°C to 35°C, 1h+90.398.5 (HPLC)[7]
Synthesis of SalbutamolIntermediate 3SalbutamolSodium borohydride, Stannous chloride, Ethanol5°C to 33°C, 1h+92.198.8 (HPLC)[5]
Purification of Salbutamol SulfateCrude Salbutamol SulfateRefined Salbutamol SulfateWater, AcetoneCrystallization at room temp., drying at 70°C-99.9 (LC)[8]
Synthesis of Impurity F4-hydroxyacetophenoneSalbutamol Impurity FMulti-step synthesis-15.2 (total)-[4]

Table 2: Synthesis of this compound Derivatives for Prodrugs

Starting Material 1Starting Material 2ProductReagentsConditionsYield (%)Reference
3-(2´-nitrobenzyloxy)propionaldehyde4-benzyloxy-2-hydroxy phenyl benzoate2-[2´-(o-Nitrobenzyloxyethyl)-4H-1,3-benzdioxin-4-oneDABCO40°C for 20 min, then rt for 72h41[1]
Phenyl salicylate3-benzyloxypropionaldehyde2-(2´-Benzyloxyethyl)-4H-1,3-benzdioxin-4-oneDABCO40°C for 12 min, then rt overnight-[1]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their pharmacological effects through modulation of specific signaling pathways.

Inhibition of Prostaglandin Synthesis via the COX Pathway

Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][8] this compound derivatives can interact with the active site of COX enzymes, thereby blocking prostaglandin synthesis.[1]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Salicyl_Alcohol_Derivatives This compound Derivatives Salicyl_Alcohol_Derivatives->COX_Enzymes Inhibition

Inhibition of the COX pathway by this compound derivatives.
Modulation of PI3K/AKT and MAPK Signaling Pathways

Recent studies have indicated that derivatives of this compound, such as gentisyl alcohol, can influence the PI3K/AKT and MAPK signaling pathways, which are critical in regulating cell proliferation, survival, and apoptosis.[9][10] Dysregulation of these pathways is a hallmark of many cancers. Gentisyl alcohol has been shown to inhibit the proliferation of ovarian cancer cells by modulating these pathways.[9][10]

Cell_Signaling cluster_PI3K_AKT PI3K/AKT Pathway cluster_MAPK MAPK Pathway PI3K PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Apoptosis Proliferation / Apoptosis ERK->Proliferation_Apoptosis Salicyl_Alcohol_Derivatives This compound Derivatives Salicyl_Alcohol_Derivatives->PI3K Inhibition Salicyl_Alcohol_Derivatives->ERK Modulation

Modulation of PI3K/AKT and MAPK pathways.

Conclusion

This compound and its derivatives are indispensable intermediates in modern pharmaceutical synthesis. The protocols and data presented herein provide a valuable resource for researchers and professionals in drug development, offering insights into the synthesis of key pharmaceuticals and their mechanisms of action. Further research into the diverse applications and biological activities of this compound derivatives is warranted and holds promise for the development of novel therapeutics. promise for the development of novel therapeutics.

References

Synthesis and Evaluation of Salicyl Alcohol Derivatives for Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyl alcohol and its derivatives are a class of compounds that have garnered significant interest in the field of anti-inflammatory research. Building upon the well-established anti-inflammatory properties of salicylic acid, the parent compound of aspirin, researchers have explored various structural modifications to enhance efficacy, improve safety profiles, and elucidate mechanisms of action. These derivatives primarily exert their effects through the modulation of key inflammatory pathways, including the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades. This document provides detailed protocols for the synthesis of representative this compound derivatives and standardized methods for evaluating their anti-inflammatory activity.

Data Presentation: Anti-inflammatory Activity of this compound Derivatives

The anti-inflammatory potential of various this compound derivatives has been quantified using in vitro assays. The following tables summarize the inhibitory activities of selected compounds against key inflammatory targets.

Table 1: Inhibition of NF-κB Dependent Luciferase Activity by Salicylamide Derivatives [1]

CompoundDerivative TypeIC50 (µM)
5-chlorosalicylamide (5-CSAM)Salicylamide>100
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA)N-substituted Salicylamide15
N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA)N-substituted Salicylamide17
N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA)N-substituted Salicylamide91

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes and Prostaglandin E2 (PGE2) Production

CompoundTargetCell LineInhibition/EffectReference
AspirinCOX-2 dependent PGE2 synthesisRAW 264.7 macrophagesIC50 = 5.35 µM[2]
Sodium SalicylateCOX-2 dependent PGE2 synthesisRAW 264.7 macrophagesNo significant inhibition up to 100 µM[2]
Gentisic Acid (2,5-dihydroxybenzoic acid)COX-2 dependent PGE2 synthesisRAW 264.7 macrophagesSignificant suppression at 10-100 µM[2]
Salicylic acid phenylethyl ester (SAPE)COX-2 productionInflamed Caco-2 cellsIncreased inhibition compared to salicylic acid[3]

Table 3: Effect on Pro-inflammatory Cytokine Production

CompoundCytokineCell Line/ModelEffectReference
Salicylic acid phenylethyl ester (SAPE)IL-6, TNF-αColitis-induced Wistar ratsDecrease in intestinal tissue extracts[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Esters (e.g., Methyl Salicylate)

This protocol describes a general method for the synthesis of this compound esters via Fischer esterification.

Materials:

  • Salicylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane (or other suitable organic solvent)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Condenser

  • Stirring hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve salicylic acid in an excess of the desired anhydrous alcohol (e.g., a 4-fold molar excess of methanol).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a condenser to the flask and reflux the mixture with stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-Substituted Salicylamides

This protocol provides a general method for the synthesis of N-substituted salicylamides from phenyl salicylate.

Materials:

  • Phenyl salicylate

  • Primary amine (e.g., phenethylamine)

  • High-boiling point solvent (optional, for fusion method)

  • Organic solvent (e.g., dichloromethane)

  • Water

  • Anhydrous magnesium sulfate

  • Round bottom flask

  • Condenser

  • Stirring apparatus

Procedure:

  • Fusion Method: In a round bottom flask, mix phenyl salicylate with a slight molar excess of the desired primary amine. Heat the mixture at a temperature sufficient to melt the reactants and maintain the molten state with stirring for 2-4 hours.

  • Solution Method: Alternatively, dissolve phenyl salicylate and the primary amine in a suitable high-boiling point solvent and reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product solidifies, it can be recrystallized from a suitable solvent.

  • If the product is an oil, dissolve the mixture in an organic solvent like dichloromethane and wash it with water to remove any unreacted amine and phenol byproduct.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude salicylamide can be further purified by column chromatography or recrystallization.

Protocol 3: In Vitro Anti-inflammatory Assay - Inhibition of BSA Denaturation

This assay is a simple and rapid method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

Materials:

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (pH 6.6)

  • Test compounds (this compound derivatives)

  • Reference standard (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a 0.2% solution of BSA in Tris-HCl buffer (pH 6.6).

  • Prepare various concentrations of the test compounds and the reference standard in a suitable solvent.

  • In test tubes, mix 0.5 mL of the BSA solution with 0.1 mL of the test compound/standard solution.

  • A control tube should contain 0.5 mL of BSA solution and 0.1 mL of the vehicle solvent.

  • Incubate the tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the tubes at 72°C for 5 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Mandatory Visualizations

Signaling Pathways

Caption: Key inflammatory signaling pathways targeted by this compound derivatives.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_analysis Data Analysis Start Starting Materials (this compound/Acid, etc.) Synthesis Chemical Synthesis (Esterification/Amidation) Start->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BSA_Assay BSA Denaturation Assay Characterization->BSA_Assay COX_Assay COX Inhibition Assay Characterization->COX_Assay Cytokine_Assay Cytokine Production Assay (ELISA) Characterization->Cytokine_Assay NFkB_Assay NF-κB Reporter Assay Characterization->NFkB_Assay IC50 IC50/EC50 Calculation BSA_Assay->IC50 COX_Assay->IC50 Cytokine_Assay->IC50 NFkB_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection

Caption: General workflow for synthesis and anti-inflammatory evaluation.

References

Salicyl Alcohol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Salicyl alcohol, also known as 2-hydroxybenzyl alcohol or saligenin, is a readily available and versatile bifunctional aromatic compound. Its ortho-substituted hydroxyl and hydroxymethyl groups provide a unique platform for a wide array of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, fragrances, polymers, and other fine chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Key Applications of this compound

This compound serves as a crucial precursor for the synthesis of several important classes of compounds:

  • Aldehydes and Carboxylic Acids: The hydroxymethyl group can be selectively oxidized to an aldehyde (salicylaldehyde) or a carboxylic acid (salicylic acid), both of which are themselves important synthetic intermediates.

  • Pharmaceuticals: The this compound moiety is a key pharmacophore in several drugs, most notably the β2-adrenergic agonist salbutamol. It is also a precursor for the synthesis of various bioactive molecules.

  • Coumarins: Through condensation reactions with various partners, salicylaldehyde derived from this compound is a key component in the synthesis of coumarins, a class of compounds with diverse biological activities.

  • Ligands: The ortho-phenolic hydroxyl group and the aldehyde functionality (after oxidation) are ideally positioned for the synthesis of chelating agents, such as salen ligands, which have broad applications in catalysis.

  • Polymers: this compound and its derivatives can be used in the synthesis of specialty polymers, including polyesters and polyanhydrides with potential applications in drug delivery.

  • Spiro Compounds: this compound is a key starting material for the synthesis of spiroepoxydienones, which are valuable intermediates in the total synthesis of natural products.[1]

Data Presentation: A Comparative Overview of Key Transformations

The following tables summarize quantitative data for key synthetic transformations starting from this compound or its immediate derivatives.

Table 1: Oxidation of this compound to Salicylaldehyde

Oxidizing Agent/MethodSolventTemperature (°C)Reaction TimeYield (%)Reference
Manganese Dioxide (MnO₂)DichloromethaneRoom Temp.OvernightHigh
Manganese Dioxide (MnO₂) on SilicaSolvent-free (Microwave)N/A20-60 sec88-95%[2][3]
Swern OxidationDichloromethane-7815-30 minHigh[4]
PDCDichloromethaneRoom Temp.2 hHigh[5]

Table 2: Synthesis of Salicylic Acid from this compound

Oxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Potassium Permanganate (KMnO₄)Water/BaseVariesVariesModerate to HighGeneral Knowledge
TEMPO/NaOCl/NaClO₂Acetonitrile/Phosphate Buffer (pH 6.7)352-5 h85-100%[6]

Table 3: Synthesis of this compound Derivatives

ProductReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Coumarin-3-carboxylic acid ethyl esterDiethyl malonate, Piperidine, Acetic acidEthanolReflux1 hGood[7]
Salen LigandEthylenediamineEthanolRefluxVariesHigh[8][9]
SpiroepoxydienoneNaBH₄ (for reduction of salicylaldehyde), NaIO₄Methanol/WaterRoom Temp.1 h (reduction)High[10][11]
Methyl SalicylateMethanol, Sulfuric AcidMethanolReflux75 minGood[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Oxidation of this compound to Salicylaldehyde using Manganese Dioxide

This protocol describes a mild and selective oxidation of the benzylic alcohol.[13]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • To a solution of this compound (e.g., 10 g, 80.5 mmol) in dichloromethane (150 mL), add activated MnO₂ (e.g., 38 g, 437 mmol).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad with additional dichloromethane.

  • Combine the filtrates and remove the solvent under reduced pressure to yield salicylaldehyde.

Protocol 2: Swern Oxidation of this compound to Salicylaldehyde

This protocol provides a high-yielding method for the oxidation of this compound under mild, low-temperature conditions.[10][4][14]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.7 equiv.) in DCM dropwise.

  • Stir the mixture for 5 minutes.

  • Add a solution of this compound (1.0 equiv.) in DCM dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (7.0 equiv.) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of Salicylic Acid from this compound using Potassium Permanganate

This protocol outlines a general procedure for the oxidation of a primary benzylic alcohol to a carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

Procedure:

  • Dissolve this compound in an aqueous solution of NaOH or Na₂CO₃.

  • Cool the solution in an ice bath.

  • Slowly add a solution of KMnO₄ in water dropwise with vigorous stirring. The purple color of the permanganate will disappear as it reacts.

  • Continue addition until a faint pink color persists.

  • Stir the reaction for an additional hour at room temperature.

  • Quench any excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Filter the mixture to remove the MnO₂.

  • Acidify the clear filtrate with concentrated HCl until the salicylic acid precipitates.

  • Collect the precipitated salicylic acid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure salicylic acid.

Protocol 4: Synthesis of Coumarin-3-carboxylic acid ethyl ester from Salicylaldehyde

This protocol describes the Knoevenagel condensation to form a coumarin derivative.[7]

Materials:

  • Salicylaldehyde (derived from this compound)

  • Diethyl malonate

  • Ethanol

  • Piperidine

  • Acetic acid

Procedure:

  • In a round-bottom flask, combine salicylaldehyde (1.0 g, 8.2 mmol), diethyl malonate (1.5 g, 9.4 mmol), absolute ethanol (5 mL), piperidine (0.1 mL), and one drop of acetic acid.

  • Add a boiling stone and attach a reflux condenser.

  • Heat the reaction mixture under reflux for 1 hour.

  • After cooling, the product may crystallize. If not, the reaction mixture can be poured into water to induce precipitation.

  • Collect the crude product by vacuum filtration and recrystallize from ethanol.

Protocol 5: Protection of this compound with TBDMSCl

This protocol details the protection of the primary alcohol group as a tert-butyldimethylsilyl (TBDMS) ether.[9]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).

  • Dissolve the substrate in anhydrous DMF.

  • Add imidazole (2.5 equiv.) and stir until dissolved.

  • Add TBDMSCl (1.2 equiv.) portion-wise at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Visualizations: Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic transformations and workflows involving this compound.

Salicyl_Alcohol_Oxidation Salicyl_Alcohol This compound Salicylaldehyde Salicylaldehyde Salicyl_Alcohol->Salicylaldehyde [O] (mild) e.g., MnO₂, Swern Salicylic_Acid Salicylic Acid Salicyl_Alcohol->Salicylic_Acid [O] (strong) e.g., KMnO₄ Salicylaldehyde->Salicylic_Acid [O] (strong) e.g., KMnO₄

Caption: Oxidation pathways of this compound.

Coumarin_Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_condensation Step 2: Knoevenagel Condensation Salicyl_Alcohol This compound Oxidation Oxidation (e.g., MnO₂) Salicyl_Alcohol->Oxidation Salicylaldehyde Salicylaldehyde Oxidation->Salicylaldehyde Condensation Condensation (Piperidine, EtOH, Reflux) Salicylaldehyde->Condensation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Condensation Coumarin_Ester Coumarin-3-carboxylic acid ethyl ester Condensation->Coumarin_Ester

Caption: Workflow for coumarin synthesis from this compound.

Salbutamol_Synthesis_Concept Salicyl_Alcohol This compound Methyl_Salicylate Methyl Salicylate Salicyl_Alcohol->Methyl_Salicylate 1. Oxidation to Acid 2. Esterification Intermediate1 Bromoketone Intermediate Methyl_Salicylate->Intermediate1 Friedel-Crafts Acylation (Bromoacetyl chloride) Intermediate2 Aminoketone Intermediate Intermediate1->Intermediate2 Amination (N-benzyl-N-t-butyl amine) Salbutamol Salbutamol Intermediate2->Salbutamol Reduction & Deprotection (LiAlH₄, H₂/Pd-C)

Caption: Conceptual synthetic pathway to Salbutamol.

Protecting_Group_Workflow Start Substrate with -OH and other functional groups Protection Protection of -OH (e.g., TBDMSCl, Imidazole) Start->Protection Protected_Substrate Protected Substrate Protection->Protected_Substrate Reaction Reaction on other functional groups Protected_Substrate->Reaction Deprotection Deprotection of -OH (e.g., TBAF) Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General workflow for using a protecting group.

References

Application Note: A Novel and Efficient Method for the Lipase-Catalyzed Oxidation of Salicyl Alcohol to Salicylaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a novel and efficient enzymatic method for the oxidation of salicyl alcohols to their corresponding salicylaldehydes using a lipase catalyst.[1] Salicylaldehyde is a critical ingredient in the synthesis of pharmaceuticals, agricultural chemicals, perfumes, and polymers.[1] Traditional chemical oxidation methods often require harsh conditions, toxic metal catalysts, or hazardous solvents.[1] This biocatalytic approach leverages the promiscuous activity of lipase, offering high yields (81–95%) and selectivity under mild, environmentally friendly conditions.[1][2] The protocol utilizes Novozym 435, an immobilized form of Candida antarctica lipase B, in a system mediated by TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy).[1] The immobilized enzyme demonstrates excellent reusability, maintaining significant activity for at least six cycles, highlighting the method's potential for sustainable industrial applications.[1]

Principle of the Method

The catalytic mechanism relies on the promiscuous ability of lipase to catalyze reactions beyond its natural hydrolytic function.[1] In this system, two key reactions occur simultaneously:

  • Lipase-Catalyzed Perhydrolysis: The lipase, Novozym 435, catalyzes the perhydrolysis of a carboxylic acid (e.g., n-caprylic acid) using an oxidant like urea-hydrogen peroxide (UHP). This reaction generates a reactive peroxycarboxylic acid in situ.[1][2]

  • TEMPO-Mediated Oxidation: The TEMPO radical acts as an oxidative catalyst.[1] It is first activated to an oxoammonium ion (TEMPO+) intermediate. This intermediate oxidizes salicyl alcohol to salicylaldehyde. The resulting hydroxylamine (TEMPOH) is then re-oxidized back to TEMPO by the peracid generated in the first step, completing the catalytic cycle.[2]

This dual-catalytic system efficiently converts the alcohol to the aldehyde while minimizing side reactions.[1][2]

G cluster_lipase Lipase-Catalyzed Peracid Formation cluster_tempo TEMPO-Mediated Oxidation Cycle lipase Novozym 435 peracid Peracid lipase->peracid UHP tempo TEMPO n_caprylic n-Caprylic Acid n_caprylic->lipase peracid->tempo Regenerates TEMPO sal_alcohol This compound sal_aldehyde Salicylaldehyde sal_alcohol->sal_aldehyde Oxidation tempo_plus TEMPO+ tempoh TEMPOH G start Start prepare 1. Prepare Reaction Mixture - Add UHP (1.1 mmol) - Add n-caprylic acid (0.2 mmol) - Add TEMPO (0.05 mmol) - Add Novozym 435 (200 U) - Add Acetonitrile (5 mL) start->prepare mix 2. Pre-mix for 5 min prepare->mix add_sub 3. Add this compound (1 mmol) mix->add_sub react 4. Stir at Room Temperature for 2 hours add_sub->react filter 5. Filter the Mixture (Separate enzyme from solution) react->filter wash 6. Wash Residue (Wash enzyme with acetonitrile) filter->wash analyze 7. Analyze Product (Combine filtrate and washings for analysis, e.g., GC-MS or HPLC) wash->analyze end End analyze->end

References

Application Notes and Protocols for Cosmetic Formulations Containing Salicyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyl alcohol, also known as 2-hydroxybenzyl alcohol, and its derivatives are valuable ingredients in cosmetic formulations, offering a range of benefits including anti-inflammatory, antioxidant, and skin-lightening properties. These compounds are structurally related to salicylic acid but exhibit distinct physicochemical properties that can enhance their suitability for topical applications, such as improved skin penetration and reduced irritation potential. This document provides detailed application notes and experimental protocols for the formulation and evaluation of cosmetic preparations containing this compound derivatives.

This compound derivatives exert their effects through various mechanisms. Their anti-inflammatory action is partly attributed to the inhibition of prostaglandin synthesis. As antioxidants, they can neutralize free radicals, mitigating oxidative stress-induced skin damage. Furthermore, certain derivatives have been shown to inhibit tyrosinase, the key enzyme in melanin synthesis, leading to skin-lightening effects.

This document outlines the formulation strategies, summarizes key efficacy data, and provides detailed protocols for assays to substantiate these cosmetic claims.

Data Presentation

The following tables summarize the quantitative data related to the efficacy of various this compound derivatives and related compounds in key cosmetic applications.

CompoundAssayEndpointResultReference CompoundResult (Reference)
Capryloyl Salicylic Acid (LHA)Clinical Study (in vivo)Hyperpigmentation Reduction46% of subjects showed significant reductionGlycolic Acid (20-50%)34% of subjects showed significant reduction
Capryloyl Salicylic Acid (LHA)Clinical Study (in vivo)Fine Line/Wrinkle Reduction41% of subjects showed significant reductionGlycolic Acid (20-50%)30% of subjects showed significant reduction
Salicylaldehyde Derivative 2BSA Denaturation (in vitro)IC50839.64 ± 11.13 µMDiclofenac128.83 ± 0.08 µM
Salicylaldehyde Derivative 5BSA Denaturation (in vitro)IC50699.72 ± 7.36 µMDiclofenac128.83 ± 0.08 µM
Salicylaldehyde Derivative 2ABTS Radical ScavengingIC505.14 ± 0.11 µMBHT8.22 ± 0.45 µM
Salicylaldehyde Derivative 5Phenanthroline AssayA0.59.42 ± 1.02 µMBHT7.32 ± 0.83 µM
p-Hydroxybenzyl alcohol (4HBA)Melanin Synthesis (in vitro)Inhibition55% reduction at 1.0 mM--

Note: Data for this compound and its direct cosmetic esters are limited in publicly available literature. The data presented for salicylaldehyde derivatives and p-hydroxybenzyl alcohol provide insights into the potential activities of structurally related compounds.

Signaling Pathways and Mechanisms of Action

This compound derivatives can modulate key signaling pathways involved in skin inflammation and pigmentation.

Anti-inflammatory Signaling Pathway

Salicylates, including derivatives of this compound, are known to exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation. Furthermore, salicylates can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.

G cluster_NFkB Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV radiation, irritants) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces COX_Enzymes COX Enzymes Proinflammatory_Genes->COX_Enzymes Expression of Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Salicyl_Alcohol_Derivatives This compound Derivatives Salicyl_Alcohol_Derivatives->IKK Inhibits Salicyl_Alcohol_Derivatives->COX_Enzymes Inhibits COX_Enzymes->Prostaglandins Synthesizes

Figure 1: Anti-inflammatory action of this compound Derivatives.
Melanogenesis Signaling Pathway

For skin lightening, this compound derivatives can interfere with the melanogenesis pathway. A key target is the enzyme tyrosinase, which catalyzes the rate-limiting steps in melanin production. By inhibiting tyrosinase activity, the synthesis of melanin is reduced, leading to a lighter skin tone.

G Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Salicyl_Alcohol_Derivatives This compound Derivatives Salicyl_Alcohol_Derivatives->Tyrosinase Inhibits

Figure 2: Inhibition of Melanogenesis by this compound Derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the efficacy of cosmetic formulations containing this compound derivatives.

Protocol 1: In Vitro Tyrosinase Inhibition Assay

This protocol is used to assess the skin-lightening potential of this compound derivatives by measuring their ability to inhibit the enzyme tyrosinase.

Workflow:

G start Start prep_reagents Prepare Reagents: - Mushroom Tyrosinase - L-DOPA solution - Test Compound dilutions - Kojic Acid (positive control) - Phosphate Buffer start->prep_reagents plate_setup Set up 96-well plate: - Add buffer, tyrosinase, and  test compound/control prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 10 minutes plate_setup->pre_incubation add_substrate Add L-DOPA solution to initiate the reaction pre_incubation->add_substrate measure_absorbance Measure absorbance at 475 nm kinetically for 20-30 minutes add_substrate->measure_absorbance calculate_inhibition Calculate % inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 3: Workflow for Tyrosinase Inhibition Assay.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound derivative (test compound)

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compound and kojic acid in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (or positive control/vehicle), and 20 µL of the tyrosinase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode at 37°C for 20-30 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Protocol 2: In Vitro Antioxidant Capacity Assessment (DPPH Assay)

This protocol measures the free radical scavenging activity of this compound derivatives, which is indicative of their antioxidant potential.

Workflow:

G start Start prep_reagents Prepare Reagents: - DPPH solution in methanol - Test Compound dilutions - Trolox (positive control) - Methanol start->prep_reagents plate_setup Set up 96-well plate: - Add test compound/control  to wells prep_reagents->plate_setup add_dpph Add DPPH solution to all wells plate_setup->add_dpph incubation Incubate in the dark at room temperature for 30 minutes add_dpph->incubation measure_absorbance Measure absorbance at 517 nm incubation->measure_absorbance calculate_scavenging Calculate % radical scavenging activity and IC50 measure_absorbance->calculate_scavenging end End calculate_scavenging->end

Figure 4: Workflow for DPPH Antioxidant Assay.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • This compound derivative (test compound)

  • Trolox (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare stock solutions of the test compound and Trolox in methanol. Create serial dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Add 100 µL of the test compound solution (or positive control/methanol as a blank) to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.

Protocol 3: In Vitro Anti-Inflammatory Activity (Inhibition of Prostaglandin E2 Production)

This protocol assesses the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit the production of prostaglandin E2 (PGE2) in cell culture.

Workflow:

G start Start cell_culture Culture and seed cells (e.g., HaCaT keratinocytes) in a 24-well plate start->cell_culture pre_treatment Pre-treat cells with test compound for 1-2 hours cell_culture->pre_treatment stimulation Stimulate cells with an inflammatory agent (e.g., LPS) pre_treatment->stimulation incubation Incubate for 24 hours stimulation->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant pge2_elisa Measure PGE2 concentration using an ELISA kit collect_supernatant->pge2_elisa calculate_inhibition Calculate % inhibition of PGE2 production pge2_elisa->calculate_inhibition end End calculate_inhibition->end

Figure 5: Workflow for PGE2 Inhibition Assay.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or another inflammatory stimulus

  • This compound derivative (test compound)

  • Dexamethasone (positive control)

  • PGE2 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture HaCaT cells in appropriate medium until they reach 80-90% confluency.

    • Seed the cells into 24-well plates and allow them to adhere overnight.

  • Assay Protocol:

    • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

    • Incubate the plates for 24 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatants.

  • PGE2 Measurement:

    • Measure the concentration of PGE2 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 value if a dose-response relationship is observed.

Formulation Guidelines

This compound derivatives can be incorporated into various cosmetic formulations, such as creams, lotions, and serums. Their solubility and stability are key considerations during formulation development.

  • Solubility: The lipophilicity of this compound derivatives varies depending on the nature of the ester or ether group. More lipophilic derivatives, like capryloyl salicylic acid, are more soluble in the oil phase of an emulsion. It is often beneficial to dissolve the derivative in a suitable solvent or oil before incorporating it into the final formulation.

  • pH: The stability and efficacy of some derivatives may be pH-dependent. The pH of the final formulation should be optimized to ensure the stability of the active ingredient and to be compatible with the skin (typically in the range of 4.5-6.5).

  • Stability: As phenolic compounds, this compound derivatives can be susceptible to oxidation. The inclusion of antioxidants (e.g., tocopherol, ascorbic acid) and chelating agents (e.g., EDTA) in the formulation can help to improve stability. Accelerated stability testing should be performed to evaluate the physical and chemical stability of the final product under various conditions (e.g., temperature, light).[1]

Safety and Regulatory Considerations

This compound and its derivatives are generally considered safe for topical use in cosmetics.[1][2] However, as with any active ingredient, it is essential to conduct thorough safety and toxicological assessments. Skin irritation and sensitization potential should be evaluated, particularly at higher concentrations.[2] Regulatory requirements for cosmetic ingredients vary by region, and it is crucial to ensure compliance with all applicable regulations.

Conclusion

This compound derivatives offer a promising class of multifunctional ingredients for cosmetic formulations. Their demonstrated anti-inflammatory, antioxidant, and skin-lightening properties make them suitable for a wide range of skincare products. The protocols and data presented in this document provide a foundation for researchers and formulators to effectively utilize these compounds in the development of innovative and efficacious cosmetic preparations. Further research to generate more quantitative efficacy and safety data for specific this compound derivatives will continue to support their application in the cosmetics industry.

References

Troubleshooting & Optimization

How to improve the yield of salicyl alcohol synthesis?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of salicyl alcohol. Our goal is to help you improve your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

There are several established methods for synthesizing this compound, each with its own advantages and considerations. The primary methods include:

  • Hydroxymethylation of Phenol: This is a classical chemical synthesis approach where phenol reacts with formaldehyde in the presence of a base.[1][2]

  • Reduction of Salicylaldehyde: Salicylaldehyde can be reduced to this compound using a reducing agent like lithium aluminium hydride (LiAlH4).[3]

  • Hydrolysis of Salicin: This biochemical method involves the enzymatic or acidic hydrolysis of salicin, a natural glucoside found in willow bark.[1][4]

  • Microbial Biosynthesis: Engineered microorganisms, such as E. coli, can produce this compound from precursors like salicylic acid or even simple carbon sources through metabolic engineering.[5][6][7][8][9]

Q2: I am getting a low yield in my hydroxymethylation of phenol reaction. What are the possible reasons?

Low yields in this reaction are often attributed to the formation of byproducts, primarily the para-isomer (4-hydroxybenzyl alcohol) and polysubstituted phenols. Here are some factors to investigate:

  • Reaction Temperature: While the reaction can proceed at room temperature, temperature control is crucial. Higher temperatures can favor the formation of the undesired para-isomer and resinous byproducts.

  • Ratio of Reactants: An excess of formaldehyde can lead to the formation of polymeric materials. The molar ratio of phenol to formaldehyde should be carefully optimized.

  • pH of the Reaction Mixture: The reaction is typically carried out under basic conditions. The concentration of the base (e.g., sodium hydroxide) can influence the ortho/para selectivity.

  • Reaction Time: A reaction time of several days at room temperature is often required.[2] Insufficient reaction time will result in incomplete conversion of phenol.

Q3: How can I effectively separate this compound from its para-isomer?

The separation of ortho- and para-hydroxybenzyl alcohols can be achieved based on their differing solubilities. This compound (the ortho-isomer) is significantly more soluble in cold benzene than the para-isomer.[2] Shaking the crude product mixture with cold benzene will dissolve the this compound, leaving the less soluble para-isomer as a solid.

Q4: What are the key challenges in the microbial synthesis of this compound?

While microbial synthesis offers a sustainable alternative, optimizing the yield presents several challenges:

  • Precursor Availability: The intracellular concentration of the immediate precursor, such as salicylic acid, can be a limiting factor.[5]

  • Enzyme Activity: The efficiency of the enzymes in the engineered pathway, particularly the carboxylic acid reductase that converts salicylic acid to this compound, is critical.[5][6][7]

  • Metabolic Burden: Overexpression of heterologous enzymes can place a metabolic burden on the host organism, affecting its growth and productivity.

  • Toxicity of Intermediates or Product: High concentrations of this compound or its precursors may be toxic to the microbial host.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

IssuePossible Cause(s)Recommended Action(s)
Low Yield (General) - Suboptimal reaction conditions (temperature, time, pH).- Impure starting materials.- Inefficient purification.- Systematically optimize reaction parameters using a design of experiments (DoE) approach.- Ensure the purity of reactants and solvents.- Re-evaluate the purification strategy; consider recrystallization or column chromatography.
Formation of a Tarry/Resinous Substance (Hydroxymethylation) - Excessive reaction temperature.- High concentration of formaldehyde.- Incorrect pH.- Maintain a lower reaction temperature (e.g., room temperature).- Use a controlled molar ratio of formaldehyde to phenol.- Carefully control the concentration of the base catalyst.
Incomplete Reaction - Insufficient reaction time.- Low reaction temperature.- Inactive catalyst or reagents.- Extend the reaction time and monitor the progress using techniques like TLC or HPLC.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Verify the activity of catalysts and the quality of reagents.
Difficulty in Product Isolation/Purification - Presence of multiple isomers and byproducts.- Emulsion formation during extraction.- Utilize the differential solubility of isomers for separation (e.g., with cold benzene).[2]- Employ column chromatography for more precise separation.- To break emulsions, try adding a saturated brine solution or filtering through celite.

Data Presentation

Comparison of this compound Synthesis Methods
Synthesis MethodStarting Material(s)Typical YieldKey AdvantagesKey Disadvantages
Hydroxymethylation of Phenol Phenol, Formaldehyde~80% (mixture of isomers)[2]- Readily available and inexpensive starting materials.- Well-established chemical procedure.- Formation of isomeric byproducts requiring separation.- Long reaction times.[2]
Microbial Biosynthesis (from Salicylic Acid) Salicylic Acid (in engineered E. coli)594.4 mg/L[6][7][9]- High selectivity for the desired product.- Environmentally friendly process.- Requires expertise in metabolic engineering.- Optimization of microbial strains and fermentation conditions can be complex.
De Novo Microbial Biosynthesis Simple carbon sources (e.g., glucose)1.7 g/L[8]- Utilizes renewable feedstocks.- Potential for cost-effective, large-scale production.- Complex pathway construction and optimization.- Yields can be sensitive to fermentation parameters.

Experimental Protocols

Detailed Methodology for Hydroxymethylation of Phenol

This protocol is adapted from established chemical literature.[2]

Materials:

  • Phenol (30 g)

  • 10% Sodium hydroxide solution (150 ml)

  • 40% Formaldehyde solution (35 g)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (for extraction)

  • Benzene (cold, for separation)

Procedure:

  • Dissolve 30 g of phenol in 150 ml of 10% sodium hydroxide solution in a suitable reaction vessel.

  • Add 35 g of 40% formaldehyde solution to the mixture.

  • Allow the reaction mixture to stand at room temperature for 6 days.

  • After the incubation period, neutralize the solution with hydrochloric acid.

  • Extract the product repeatedly with diethyl ether.

  • Combine the ether extracts and remove the solvent on a water bath.

  • Optional: If unreacted phenol is present, perform steam distillation to remove it.

  • To separate the ortho and para isomers, shake the resulting mixture of benzyl alcohols with cold benzene. The this compound (ortho-isomer) will dissolve, while the para-isomer will remain as a solid.

  • Decant the benzene solution and evaporate the solvent to obtain this compound. The solid residue is the para-hydroxybenzyl alcohol.

Mandatory Visualizations

Experimental Workflow for Hydroxymethylation of Phenol

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification phenol Phenol reaction_vessel Reaction at RT for 6 days phenol->reaction_vessel formaldehyde Formaldehyde formaldehyde->reaction_vessel naoh 10% NaOH naoh->reaction_vessel neutralization Neutralization (HCl) reaction_vessel->neutralization extraction Ether Extraction neutralization->extraction evaporation Solvent Evaporation extraction->evaporation separation Separation with Cold Benzene evaporation->separation salicyl_alcohol This compound (ortho) separation->salicyl_alcohol para_isomer p-Hydroxybenzyl Alcohol (para) separation->para_isomer

Caption: Workflow for the synthesis and purification of this compound via hydroxymethylation of phenol.

Biosynthetic Pathway of this compound from Salicylic Acid

biosynthetic_pathway cluster_cell Engineered E. coli salicylic_acid Salicylic Acid car Carboxylic Acid Reductase (CAR) salicylic_acid->car Reduction salicyl_alcohol This compound car->salicyl_alcohol

Caption: Enzymatic conversion of salicylic acid to this compound in engineered E. coli.

References

Troubleshooting side reactions in the oxidation of salicyl alcohol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the oxidation of salicyl alcohol to salicylaldehyde. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My oxidation of this compound is producing a significant amount of salicylic acid as a byproduct. How can I minimize this over-oxidation?

A1: Over-oxidation to salicylic acid is a common side reaction. To minimize it, consider the following strategies:

  • Choice of Oxidizing Agent: Employ milder, more selective oxidizing agents. Reagents like Pyridinium Chlorochromate (PCC)[1][2][3] or a Swern oxidation protocol[4][5][6][7] are known to be effective in stopping the oxidation at the aldehyde stage. TEMPO-catalyzed oxidation is also a highly selective method for this conversion.[8][9][10][11]

  • Reaction Conditions:

    • Temperature: Maintain a low reaction temperature. For instance, Swern oxidations are typically carried out at -78°C.[4][5][6][7]

    • pH: The pH of the reaction medium can significantly influence the product distribution. For some catalytic systems, such as gold-supported catalysts, a higher pH (e.g., pH 11) has been shown to favor the formation of salicylaldehyde over salicylic acid.[12]

    • Anhydrous Conditions: The presence of water can facilitate the hydration of the initially formed salicylaldehyde to a gem-diol, which is then more susceptible to further oxidation to the carboxylic acid.[1][2] Therefore, conducting the reaction under anhydrous conditions is crucial, especially when using reagents like PCC.[2][3]

Q2: I am observing poor conversion of this compound. What are the potential reasons and solutions?

A2: Low conversion can be attributed to several factors:

  • Insufficient Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. For some methods, a slight excess may be necessary.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Deactivation: If you are using a catalyst, it may have become deactivated. Ensure proper handling and storage of the catalyst. For heterogeneous catalysts, ensure efficient stirring to overcome mass transfer limitations.

  • Temperature: While low temperatures are often used to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. A careful optimization of the reaction temperature is necessary.

Q3: My reaction is producing a complex mixture of unidentified byproducts. What could be the cause?

A3: The formation of multiple byproducts can arise from:

  • Reaction with the Phenolic Hydroxyl Group: The phenolic hydroxyl group in this compound can also undergo oxidation or other side reactions, especially under harsh conditions or with non-selective oxidizing agents.

  • Solvent Participation: The choice of solvent is critical. Some solvents can participate in side reactions. For instance, in the oxidation of benzyl alcohol, the solvent has been shown to affect the adsorption of the reactant and product on the catalyst surface, thereby influencing the reaction outcome.[13][14][15] It is advisable to use inert solvents like dichloromethane (DCM) for many oxidation reactions.[4][5]

  • Decomposition of Reagents or Products: Some oxidizing agents or the product, salicylaldehyde, may be unstable under the reaction conditions, leading to decomposition products.

Q4: How do I choose the right solvent for my oxidation reaction?

A4: The ideal solvent should be inert to the reaction conditions and should be able to dissolve the reactants.

  • For PCC Oxidations: Dichloromethane (DCM) is the most commonly used solvent as it is inert and allows for anhydrous conditions to be maintained.[16]

  • For Swern Oxidations: Dichloromethane (DCM) is also the preferred solvent for Swern oxidations.[4][5]

  • For TEMPO-catalyzed Oxidations: Biphasic solvent systems, such as dichloromethane/water or ethyl acetate/water, are often employed.[8][9] More environmentally friendly solvents like acetonitrile have also been shown to be effective.[11][17]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems during the oxidation of this compound.

Problem 1: Low Yield of Salicylaldehyde
Possible Cause Suggested Solution
Incomplete ReactionMonitor the reaction progress by TLC or GC and consider extending the reaction time.
Insufficient OxidantIncrease the molar equivalents of the oxidizing agent incrementally.
Suboptimal TemperatureGradually increase the reaction temperature while carefully monitoring for byproduct formation.
Poor Catalyst ActivityIf using a catalyst, try a fresh batch or regenerate the catalyst according to the supplier's instructions.
Problem 2: High Percentage of Salicylic Acid (Over-oxidation)
Possible Cause Suggested Solution
Oxidizing agent is too strongSwitch to a milder oxidant like PCC, or use a Swern or TEMPO-based protocol.
Presence of WaterEnsure all glassware is thoroughly dried and use anhydrous solvents.[2]
High Reaction TemperatureLower the reaction temperature. For Swern oxidation, maintain the temperature at -78°C.[4][5]
Incorrect pHFor pH-sensitive reactions, carefully control and optimize the pH of the medium.[12]
Problem 3: Formation of Other Byproducts
Possible Cause Suggested Solution
Non-selective oxidationProtect the phenolic hydroxyl group with a suitable protecting group before carrying out the oxidation.
Solvent interferenceUse a non-participating, inert solvent like dichloromethane.[13][14][15]
DecompositionEnsure the reaction and work-up conditions are mild to prevent the degradation of the product or starting material.

Experimental Protocols

Swern Oxidation of this compound

This protocol is designed to be a starting point and may require optimization.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add anhydrous DCM, followed by oxalyl chloride (1.1 to 1.5 equivalents) via one of the addition funnels.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.0 to 2.2 equivalents) in anhydrous DCM from the second addition funnel, ensuring the internal temperature does not rise above -60°C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78°C. Stir for 30-60 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • After 15 minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Formation of methylthiomethyl (MTM) ether byproduct: This can occur if the reaction temperature is not kept sufficiently low. Ensure strict temperature control at -78°C.[6]

  • Vigorous gas evolution: The reaction of DMSO with oxalyl chloride can be exothermic and produce gas. Ensure slow and controlled addition of reagents.[7]

PCC Oxidation of this compound

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel or Celite

Procedure:

  • To a round-bottom flask containing a suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM in one portion.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude salicylaldehyde.

  • Purify further by column chromatography if necessary.

Troubleshooting:

  • Formation of a sticky, dark precipitate: This is common with chromium-based oxidations. Diluting with an equal volume of a non-polar solvent like hexane and filtering through a short plug of silica can help in the workup.

  • Over-oxidation: Ensure the reaction is carried out under strictly anhydrous conditions as the presence of water can lead to the formation of salicylic acid.[1][2]

TEMPO-Catalyzed Oxidation of this compound

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium bromide (NaBr)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 equivalent), TEMPO (0.01-0.05 equivalents), and NaBr (0.1 equivalents) in a mixture of DCM and a saturated aqueous solution of NaHCO3.

  • Cool the vigorously stirred biphasic mixture to 0°C.

  • Add the sodium hypochlorite solution (1.1-1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Stir at 0°C until the starting material is consumed (monitor by TLC).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with a saturated solution of sodium thiosulfate, then with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Troubleshooting:

  • Low reaction rate: Ensure efficient stirring of the biphasic mixture to facilitate phase transfer.

  • Over-oxidation: Careful control of the amount of NaOCl and the reaction temperature is crucial to minimize the formation of salicylic acid.[8]

Data Summary

Table 1: Influence of pH on Product Distribution in the Oxidation of this compound using a Gold-supported Catalyst

pHSalicylaldehyde Selectivity (%)Salicylic Acid Selectivity (%)
6.87LowerHigher
8.61ModerateModerate
11.05HigherLower

(Data derived from graphical representation in source[12])

Visualizations

Oxidation_Pathway Salicyl_Alcohol This compound Salicylaldehyde Salicylaldehyde (Desired Product) Salicyl_Alcohol->Salicylaldehyde Oxidation Salicylic_Acid Salicylic Acid (Byproduct) Salicylaldehyde->Salicylic_Acid Over-oxidation Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low Yield of Salicylaldehyde Problem->Low_Yield Low Conversion Over_Oxidation High Amount of Salicylic Acid Problem->Over_Oxidation Over-oxidation Other_Byproducts Other Byproducts Problem->Other_Byproducts Complex Mixture Check_Reagents Check Reagent Stoichiometry & Purity Low_Yield->Check_Reagents Change_Oxidant Use Milder Oxidant (PCC, Swern, TEMPO) Over_Oxidation->Change_Oxidant Protecting_Group Use Protecting Group for Phenolic -OH Other_Byproducts->Protecting_Group Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Check_Reagents->Optimize_Conditions Solution Problem Resolved Optimize_Conditions->Solution Anhydrous Ensure Anhydrous Conditions Change_Oxidant->Anhydrous Control_pH Control pH Anhydrous->Control_pH Control_pH->Solution Inert_Solvent Switch to Inert Solvent Protecting_Group->Inert_Solvent Inert_Solvent->Solution Swern_Oxidation_Mechanism cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO Active_Species Electrophilic Sulfur Species DMSO->Active_Species Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Active_Species Alkoxysulfonium_Salt Alkoxysulfonium Salt Active_Species->Alkoxysulfonium_Salt Salicyl_Alcohol This compound Salicyl_Alcohol->Alkoxysulfonium_Salt Ylide Ylide Intermediate Alkoxysulfonium_Salt->Ylide  + Triethylamine Salicylaldehyde Salicylaldehyde Ylide->Salicylaldehyde

References

Technical Support Center: Optimization of Salicyl Alcohol Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for salicyl alcohol esterification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound esterification?

This compound possesses both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. Esterification in this context typically refers to the reaction of the carboxylic acid group with an alcohol to form an ester. The most common method is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To achieve high yields, the equilibrium must be shifted towards the product side.[3][4]

Q2: How can the reaction equilibrium be shifted to favor ester formation?

There are two primary strategies to drive the equilibrium towards the formation of the ester:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the alcohol as it can often also serve as the solvent, will favor the forward reaction according to Le Châtelier's principle.[1][3][5]

  • Removal of Water: As water is a product of the esterification, its continuous removal from the reaction mixture will shift the equilibrium to the right.[3][4] This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by using a dehydrating agent.[6]

Q3: What are the common catalysts used for this compound esterification, and how do I choose one?

The choice of catalyst is crucial for the reaction rate and overall success. Common catalysts include:

  • Homogeneous Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective and widely used.[1][2] However, they can be corrosive and difficult to remove from the reaction product, often requiring a neutralization step during workup.[7]

  • Heterogeneous (Solid) Acid Catalysts: These offer the advantage of easier separation from the reaction mixture and potential for recycling.[7] Examples include:

    • Ion-exchange resins: Such as Lewatit MonoPlus S-100.[7]

    • Heteropolyacids: These can be used in bulk or supported on materials like silica.[7][8]

The selection of a catalyst depends on factors like the scale of the reaction, the desired purity of the product, and considerations for green chemistry. For ease of purification, a heterogeneous catalyst is often preferred.

Q4: What are the critical reaction parameters to control for optimal esterification?

Several parameters significantly influence the outcome of the esterification reaction:

  • Temperature: Higher temperatures generally increase the reaction rate.[7] However, excessively high temperatures can lead to side reactions and degradation of reactants or products. The optimal temperature depends on the specific alcohol and catalyst used.

  • Catalyst Loading: The concentration of the catalyst affects the reaction rate. An optimal loading should be determined experimentally, as an excessively high concentration may not lead to a proportional increase in the rate and can complicate purification.[7]

  • Reactant Molar Ratio: As mentioned, using an excess of the alcohol can improve the yield.[1][5] The optimal ratio should be determined based on the reactivity of the alcohol and economic considerations.

  • Reaction Time: The reaction should be monitored to determine the point at which equilibrium is reached or the starting material is consumed. Prolonged reaction times at high temperatures can promote side reactions.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Reaction has not reached completion due to equilibrium limitations.- Increase the excess of the alcohol reactant.- Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.[3][4]
Inactive or insufficient catalyst.- Increase the catalyst loading.- Use a fresh or more active catalyst. For solid catalysts, ensure they have not been deactivated.
Presence of water in reactants.- Ensure all reactants, especially the salicylic acid and alcohol, are dry.[5] Water can shift the equilibrium back towards the reactants.[9]
Insufficient reaction time or temperature.- Increase the reaction temperature and/or extend the reaction time.[7] Monitor the reaction progress by techniques like TLC or GC.
Formation of Side Products Alkylation of the aromatic ring.This is more common when using olefins as the alkylating agent.[10] Optimize the catalyst-to-acid ratio and reaction temperature to minimize this side reaction.[10]
Polymerization of the alcohol (if it is an olefin).This can be promoted by elevated temperatures.[10] Adjust the temperature to favor esterification over polymerization.[10]
Difficult Product Isolation/Purification Emulsion formation during aqueous workup.- Add brine (saturated NaCl solution) to help break the emulsion.- If the product is soluble in an organic solvent, perform an extraction with a suitable solvent like dichloromethane (CH₂Cl₂).[1]
Incomplete removal of acid catalyst.- Neutralize the reaction mixture with a weak base solution, such as 5% aqueous sodium bicarbonate (NaHCO₃), until effervescence ceases.[11]
Unreacted salicylic acid in the final product.- Wash the organic layer with a solution of a weak base (e.g., sodium bicarbonate) to extract the acidic salicylic acid.[11]

Experimental Protocols

Protocol 1: Fischer Esterification of Salicylic Acid with Methanol

This protocol describes the synthesis of methyl salicylate.

Materials:

  • Salicylic acid

  • Methanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane (CH₂Cl₂)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve salicylic acid in an excess of methanol.[1]

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.[1]

  • Attach a condenser and heat the mixture to a gentle boil for 60-75 minutes.[1]

  • Cool the reaction mixture to room temperature.

  • Add dichloromethane to the mixture and transfer it to a separatory funnel.[1]

  • Wash the organic layer sequentially with water and then with 5% sodium bicarbonate solution to neutralize the excess acid.[1]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude methyl salicylate.[1]

  • Purify the product by distillation if necessary.

Protocol 2: Steglich Esterification for Sterically Hindered Alcohols

This method is suitable for more sensitive or sterically hindered substrates.[6]

Materials:

  • Salicylic acid (1.0 equiv)

  • Alcohol (1.0-1.5 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the salicylic acid, alcohol, and DMAP in DCM in a reaction flask.

  • Add DCC to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute acid (e.g., 1M HCl) and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and remove the solvent under reduced pressure to yield the ester.

Data Presentation

Table 1: Comparison of Catalysts for the Esterification of Salicylic Acid with n-Butanol

CatalystReaction Time (h)Temperature (°C)Yield (%)Reference
H₂SO₄ (catalyst)698 (reflux)95.1[6]
Boric Acid (catalyst)Not SpecifiedNot Specified90-95[6]
H₃PO₄/TiO₂-ZrO₂2Not Specified~98[6]

Visualizations

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow Reactants 1. Mix Salicylic Acid, excess Alcohol, and Acid Catalyst Reaction 2. Heat to Reflux (e.g., 60-75 min) Reactants->Reaction Workup 3. Cool and add organic solvent Reaction->Workup Neutralization 4. Wash with H₂O and NaHCO₃ solution Workup->Neutralization Drying 5. Dry organic layer with Na₂SO₄ Neutralization->Drying Isolation 6. Filter and evaporate solvent Drying->Isolation Purification 7. Purify by Distillation (optional) Isolation->Purification Product Final Ester Product Purification->Product

Caption: A typical workflow for the Fischer esterification of salicylic acid.

Troubleshooting Logic for Low Ester Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Catalyst Is the catalyst active and sufficient? Check_Equilibrium->Check_Catalyst No Sol_Equilibrium Increase alcohol excess or remove water Check_Equilibrium->Sol_Equilibrium Yes Check_Conditions Are reaction time and temperature adequate? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Increase catalyst loading or use fresh catalyst Check_Catalyst->Sol_Catalyst No Check_Reactants Are reactants dry? Check_Conditions->Check_Reactants Yes Sol_Conditions Increase reaction time and/or temperature Check_Conditions->Sol_Conditions No Sol_Reactants Dry reactants before use Check_Reactants->Sol_Reactants No Success Improved Yield Check_Reactants->Success Yes Sol_Equilibrium->Success Sol_Catalyst->Success Sol_Conditions->Success Sol_Reactants->Success

Caption: A decision tree for troubleshooting low yield in esterification reactions.

References

Challenges in the purification of salicyl alcohol from a reaction mixture.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of salicyl alcohol from a reaction mixture.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield of this compound After Purification

Potential CauseRecommended Solution
Incomplete reaction: The initial synthesis did not proceed to completion, leaving significant amounts of unreacted starting materials.Optimize the reaction conditions (e.g., reaction time, temperature, catalyst concentration) to maximize the conversion of phenol. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Loss during extraction: this compound is partially soluble in the aqueous phase, leading to losses during liquid-liquid extraction.To minimize loss, perform multiple extractions with a suitable organic solvent like diethyl ether. Ensure the aqueous phase is saturated with a salt (salting out) to decrease the solubility of this compound.
Co-precipitation of impurities: Impurities, particularly the p-hydroxybenzyl alcohol isomer, may co-precipitate with this compound during recrystallization.Select a highly selective solvent system for recrystallization. A method based on the differential solubility in cold benzene has been reported to be effective for separating ortho and para isomers.[1]
Adsorption on stationary phase: During column chromatography, this compound may irreversibly adsorb to the silica gel.Deactivate the silica gel by treating it with a small amount of a base like triethylamine in the mobile phase. This is particularly important if the compound is sensitive to the acidic nature of silica.
Product loss during solvent removal: this compound can be lost through sublimation if evaporation is carried out at high temperatures or under high vacuum.Remove the solvent under reduced pressure at a moderate temperature. The use of a rotary evaporator is recommended for controlled solvent removal.

Problem 2: Product is an Oil or Fails to Crystallize During Recrystallization

Potential CauseRecommended Solution
Presence of impurities: High levels of impurities, especially unreacted phenol or polymeric byproducts, can lower the melting point of the mixture and prevent crystallization.Perform a preliminary purification step, such as an acid-base extraction to remove phenolic impurities, before attempting recrystallization.
Supersaturation not achieved: The solution may not be sufficiently concentrated for crystals to form upon cooling.Reheat the solution and evaporate some of the solvent to increase the concentration. Seeding the solution with a small crystal of pure this compound can induce crystallization.
Inappropriate solvent: The chosen solvent may be too good a solvent for this compound even at low temperatures, or it may not provide a significant difference in solubility between hot and cold conditions.Consult solubility data to select an appropriate solvent. This compound is soluble in water, alcohols, and ethers.[1] A mixed solvent system may be necessary to achieve the desired solubility profile.
Cooling too rapidly: Rapid cooling can lead to the formation of an oil or very small, impure crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Problem 3: Incomplete Separation of this compound from p-Hydroxybenzyl Alcohol

Potential CauseRecommended Solution
Similar polarity of isomers: The ortho (this compound) and para isomers have very similar polarities, making their separation by standard column chromatography challenging.Utilize a purification method that exploits differences in properties other than polarity. A reported method involves shaking the mixture of isomers with cold benzene, in which this compound is much more soluble than the para-isomer.[1]
Inadequate resolution in column chromatography: The chosen mobile phase may not be optimal for separating the two isomers.Optimize the mobile phase for flash column chromatography. A common mobile phase for separating compounds of similar polarity is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. A shallow gradient of the more polar solvent can improve separation. A reported mobile phase for the purification of a related compound, salicylaldehyde, is ethyl acetate/hexane (1/20).[2]
Overloading the column: Applying too much sample to the chromatography column can lead to broad, overlapping peaks.Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis from phenol and formaldehyde?

A1: The most common impurities include:

  • Unreacted phenol: Due to incomplete reaction.

  • p-Hydroxybenzyl alcohol: The isomeric byproduct of the reaction. The reaction of phenol with formaldehyde occurs at the ortho and para positions of the phenol ring.[3]

  • Hydroxymethyl phenols: These are intermediates in the reaction.[3]

  • Methylene or ether-bridged oligomers/resins: These are formed from the further reaction of hydroxymethyl phenols, especially if the reaction is not carefully controlled.[3][4]

Q2: What is a suitable method for removing unreacted phenol from the reaction mixture?

A2: Unreacted phenol can be removed by steam distillation or through a liquid-liquid extraction process.[1] An acid-base extraction can also be effective, where the phenolic impurities are converted to their phenoxide salts by washing with a basic solution (e.g., sodium bicarbonate or sodium hydroxide), making them soluble in the aqueous phase.

Q3: Can activated charcoal be used to decolorize a solution of this compound during recrystallization?

A3: While activated charcoal is often used to remove colored impurities, it should be used with caution for phenolic compounds like this compound. Some types of charcoal may contain ferric ions which can form colored complexes with the phenolic hydroxyl group, potentially contaminating the product.[5] If used, a minimal amount should be added to the hot solution, followed by hot filtration to remove the charcoal.

Q4: What analytical techniques can be used to assess the purity of this compound?

A4: The purity of this compound can be assessed using several techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for determining the percentage purity and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (82 °C for this compound) is indicative of high purity.[1] A broad melting range suggests the presence of impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Solvent Extraction and Crystallization

This protocol is adapted from a literature procedure for the synthesis and purification of this compound and its para isomer.[1]

  • Neutralization and Extraction:

    • Neutralize the reaction mixture with hydrochloric acid.

    • Extract the mixture repeatedly with diethyl ether.

    • Combine the ether extracts and wash them with water.

    • Dry the ether layer over anhydrous sodium sulfate.

  • Solvent Removal:

    • Remove the diethyl ether using a rotary evaporator at a temperature not exceeding 40 °C.

  • Removal of Unreacted Phenol (Optional):

    • If a significant amount of unreacted phenol is present, perform steam distillation on the residue from the previous step.

  • Separation of Isomers by Crystallization:

    • To the residue containing the mixture of o- and p-hydroxybenzyl alcohols, add cold benzene.

    • Shake the mixture for some time. This compound (o-isomer) is significantly more soluble in cold benzene than the p-isomer.

    • Filter the mixture to remove the insoluble p-hydroxybenzyl alcohol.

    • Evaporate the benzene from the filtrate to obtain crude this compound.

    • Further purify the this compound by recrystallization from a suitable solvent such as water or a mixture of ethyl acetate and hexane.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Phenol + Formaldehyde (Base Catalyst) neutralization Neutralization (HCl) synthesis->neutralization extraction Liquid-Liquid Extraction (Diethyl Ether) neutralization->extraction solvent_removal Solvent Removal (Rotary Evaporator) extraction->solvent_removal impurities Impurities Removed: - Unreacted Phenol - p-Hydroxybenzyl Alcohol - Polymeric Byproducts steam_distillation Steam Distillation (Optional, for Phenol Removal) solvent_removal->steam_distillation isomer_separation Isomer Separation (Cold Benzene) solvent_removal->isomer_separation If no steam distillation steam_distillation->isomer_separation recrystallization Recrystallization isomer_separation->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Impure this compound check_purity Assess Purity (TLC, HPLC, Melting Point) start->check_purity is_oily Is the product an oil? check_purity->is_oily Low Purity end Pure this compound check_purity->end High Purity is_isomeric_mixture Isomeric mixture present? is_oily->is_isomeric_mixture No (Solid) extraction Extraction is_oily->extraction Yes recrystallization Recrystallization is_isomeric_mixture->recrystallization Yes (Differential Solubility) column_chromatography Column Chromatography is_isomeric_mixture->column_chromatography No purification_method Select Purification Method recrystallization->end column_chromatography->end extraction->recrystallization

Caption: Logical workflow for troubleshooting this compound purification.

References

Technical Support Center: Overcoming Solubility Challenges of Salicyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with salicyl alcohol in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a white solid organic compound.[1] Its solubility is influenced by its chemical structure, which contains both a polar hydroxyl (-OH) group and a hydroxymethyl (-CH2OH) group attached to a largely nonpolar benzene ring.[2] This amphiphilic nature allows it to be soluble in a range of polar and nonpolar solvents. It is known to be soluble in alcohols, ethers, chloroform, and benzene; slightly soluble in water; and insoluble in petroleum ether.[3][4]

Q2: What is the specific solubility of this compound in common laboratory solvents?

Quantitative solubility data for this compound is not as extensively documented as for its oxidized form, salicylic acid. However, based on available information, the following table summarizes known solubility values. For comparison, data for salicylic acid is also included to provide a general reference, though differences in solubility are expected due to the presence of a carboxylic acid group in salicylic acid versus a hydroxymethyl group in this compound.

Table 1: Quantitative Solubility of this compound and Salicylic Acid in Various Solvents

SolventThis compound SolubilitySalicylic Acid Solubility
Water67 g/L (at 22 °C)[1], Soluble in 15 parts of water[4]2.48 g/L (at 25 °C)[5]
EthanolSoluble at 5% (5 g/100mL)~333-370 mg/mL (~33.3-37.0 g/100mL)[6]
MethanolSoluble[3]62.48 g/100 g (at 21 °C)[5]
AcetoneSoluble[3]39.6 g/100 g (at 23 °C)[5]
DMSO≥ 100 mg/mL[7]Data not readily available, but generally considered soluble.
ChloroformSoluble[3][4]2.22 g/100 mL (at 25 °C)[5]
BenzeneSoluble[3][4]0.775 g/100 g (at 25 °C)[5]
Petroleum EtherInsoluble[3][4]Insoluble
OilsLimited solubility; specific quantitative data is scarce.Low solubility. For example, 2.43 g/100 g in olive oil at 23°C.[5]

Q3: How does temperature affect the solubility of this compound?

For most solid solutes, including this compound, solubility in liquid solvents tends to increase with temperature.[2] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the intermolecular forces within the solid crystal lattice and between the solvent molecules, allowing more of the solute to dissolve.

Q4: Why am I seeing my this compound crashing out of solution?

Precipitation, or "crashing out," of this compound from a solution can occur for several reasons:

  • Supersaturation: The concentration of this compound may be higher than its solubility limit at a given temperature. This can happen if the temperature of the solution decreases or if a solvent in which this compound is less soluble is added to the solution.

  • Change in Solvent Composition: If you are using a co-solvent system, a change in the ratio of the solvents can reduce the overall solubility of this compound.

  • pH Shift: For phenolic compounds like this compound, a change in the pH of the solution can affect the ionization of the hydroxyl group, which in turn can alter its solubility.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen solvent.

Possible Causes and Solutions:

  • Insufficient Solvent Volume: The amount of solvent may be insufficient to dissolve the given amount of this compound.

    • Solution: Gradually add more solvent while stirring until the solid is fully dissolved.

  • Low Temperature: The solubility of this compound may be low at the current working temperature.

    • Solution: Gently warm the solution while stirring. Be cautious not to overheat, as this could cause degradation of the compound or evaporation of a volatile solvent.

  • Inappropriate Solvent: The chosen solvent may not be a good match for this compound's polarity.

    • Solution: Refer to the solubility data in Table 1. Consider switching to a solvent in which this compound is known to be more soluble, such as ethanol or DMSO.

Issue 2: How can I enhance the solubility of this compound in an aqueous solution?

Strategies to Enhance Aqueous Solubility:

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of hydrophobic compounds in water.[8][9]

    • Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used co-solvents in pharmaceutical formulations.[]

    • Workflow:

      A Poorly soluble This compound in water B Add a water-miscible co-solvent (e.g., ethanol) A->B C Increased solubility in the aqueous mixture B->C

      Co-solvency workflow for enhancing solubility.
  • pH Adjustment: The phenolic hydroxyl group of this compound can be deprotonated at higher pH values, forming a more polar phenoxide ion, which is generally more soluble in water.

    • Consideration: The stability of this compound at different pH values should be considered.

    • Logical Relationship:

      A This compound (less soluble) B Increase pH (add base) A->B C Salicylate Anion (more soluble) B->C

      Effect of pH on this compound solubility.
  • Use of Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can encapsulate poorly soluble compounds like this compound, increasing their overall solubility in the aqueous medium.[11]

    • Common Surfactants: Polysorbates (e.g., Tween® 80) and sodium lauryl sulfate are examples of surfactants used for solubilization.[12]

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.[13]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath) set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Experimental Workflow:

A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Filter to remove undissolved solid B->C D Quantify concentration (e.g., by HPLC) C->D

Shake-flask method for solubility determination.

Signaling and Metabolic Pathways

While a specific signaling pathway directly initiated by this compound is not extensively documented in the context of drug action, its primary biological relevance often lies in its role as a precursor to salicylic acid.[1] The solubility of this compound is a critical factor in its bioavailability and subsequent metabolic conversion.

Metabolic Conversion to Salicylic Acid:

This compound can be oxidized in biological systems to form salicylic acid, which is a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[14][15]

Pathway Diagram:

SA This compound S_acid Salicylic Acid SA->S_acid Oxidation COX COX Enzymes S_acid->COX Inhibition PGs Prostaglandins (Inflammation) COX->PGs

Metabolic conversion of this compound.

References

Technical Support Center: Stabilizing Salicyl Alcohol Derivatives in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and stabilizing salicyl alcohol derivatives in solution. Find answers to frequently asked questions and follow detailed troubleshooting guides to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound derivatives in solution?

A1: this compound derivatives, like many phenolic compounds, are susceptible to degradation from various environmental factors. The primary factors include:

  • pH: The pH of the solution is critical. Extreme alkaline or acidic conditions can catalyze hydrolysis of ester or ether linkages present in the derivatives.[1] Phenol groups themselves are weakly acidic and can exist in equilibrium with their phenolate anions, which may have different stability profiles.[2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including oxidation and hydrolysis.[3] Many phenolic compounds are thermolabile, making temperature a significant factor in their long-term stability.[4]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[5] It is a common cause for instability in phenolic compounds.[3] Choline salicylate, for instance, has been identified as photolabile in solution.[6]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[4] The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products. Auto-oxidation can be prevented in an oxygen-free medium.[1]

  • Metal Ions: Trace metal ions can act as catalysts for oxidative degradation reactions.[4]

  • Solvent: The choice of solvent can influence the stability of the derivative. For example, some solvents may be more prone to hydrolysis or may not adequately protect the compound from degradation.[7]

Q2: My solution containing a this compound derivative has turned yellow/brown. What happened, and can I still use it?

A2: A color change, typically to yellow or brown, is a common indicator of degradation, specifically oxidation. The phenolic moiety of the this compound derivative is prone to oxidation, which forms quinone-type structures or other colored compounds. This degradation can lead to a loss of purity, altered biological activity, and the presence of unknown impurities. It is strongly recommended not to use a discolored solution for quantitative experiments or in biological assays, as the results will be unreliable. A fresh solution should be prepared.

Q3: What are the expected degradation pathways for this compound derivatives?

A3: The most common degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: Derivatives with ester or ether linkages are susceptible to hydrolysis, which breaks these bonds. For example, acetylsalicylic acid is known to hydrolyze into salicylic acid and acetic acid.[8] This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The this compound moiety can be oxidized. The primary alcohol group (-CH₂OH) can be oxidized to an aldehyde (salicylaldehyde) and further to a carboxylic acid (salicylic acid).[7][9] The phenol ring itself is also susceptible to oxidation, potentially leading to ring-opening or the formation of catechol derivatives.[10][11]

Q4: How should I prepare and store solutions of this compound derivatives to maximize stability?

A4: To maximize stability, consider the following best practices:

  • Use High-Purity Solvents: Use freshly opened, high-purity solvents to minimize contaminants that could catalyze degradation.

  • Buffer the Solution: If compatible with your experimental design, use a buffer to maintain a stable pH, typically in the slightly acidic range (pH 5-6) where phenols are generally more stable.[2]

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4][5]

  • Control Temperature: Store stock solutions at low temperatures (e.g., 4°C or -20°C).[3] For daily use, allow the solution to come to room temperature before opening to prevent condensation.

  • De-gas Solvents: To minimize oxidation, consider sparging solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.

  • Prepare Freshly: Whenever possible, prepare solutions fresh on the day of the experiment, especially for sensitive derivatives or assays requiring high accuracy.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Precipitation Observed in Solution After Storage

Possible Causes:

  • Low Solubility: The concentration of the derivative may exceed its solubility limit in the chosen solvent, especially after temperature changes (e.g., removing from cold storage).

  • Degradation: A degradation product may have formed that is less soluble than the parent compound.

  • pH Shift: A change in the solution's pH upon storage (e.g., due to CO₂ absorption from the air) could decrease the solubility of the compound.

Troubleshooting Steps:

  • Verify Solubility: Check the literature for the solubility of your specific derivative in the solvent at the storage and working temperatures.

  • Gentle Warming/Sonication: Try gently warming the solution or placing it in an ultrasonic bath to redissolve the precipitate. If it redissolves, it is likely a solubility issue. Allow it to return to room temperature to see if it remains in solution.

  • Check pH: Measure the pH of the solution and compare it to the initial pH. If it has shifted, this may be the cause.

  • Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by HPLC, LC-MS) to determine if it is the parent compound or a degradant.

G Troubleshooting: Solution Precipitation Start Precipitate Observed in Solution CheckSolubility Is concentration below known solubility limit at storage temp? Start->CheckSolubility WarmSonication Gently warm or sonicate solution CheckSolubility->WarmSonication Yes SolubilityIssue Likely a solubility issue. Consider using a lower concentration or a co-solvent. CheckSolubility->SolubilityIssue No Redissolves Does precipitate redissolve? WarmSonication->Redissolves Redissolves->SolubilityIssue Yes DegradationSuspected Precipitate is likely a degradant. Do not use the solution. Redissolves->DegradationSuspected No AnalyzePrecipitate Analyze precipitate (HPLC/MS) to confirm identity DegradationSuspected->AnalyzePrecipitate

Caption: Troubleshooting flowchart for precipitation issues.

Issue 2: Loss of Biological Activity or Inconsistent Assay Results

Possible Causes:

  • Chemical Degradation: The this compound derivative has degraded over time, leading to a lower effective concentration of the active compound.

  • Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics).

  • Incorrect Quantification: The initial concentration of the stock solution may have been inaccurate.

Troubleshooting Steps:

  • Perform Chemical Analysis: Use an analytical technique like HPLC-UV to check the purity and concentration of your solution.[12][13] Compare the chromatogram to that of a freshly prepared standard. Look for new peaks (degradants) and a decrease in the area of the main peak.

  • Prepare Fresh Solutions: Always run critical experiments with a freshly prepared solution from a solid standard and compare the results to those obtained with the stored solution.

  • Review Storage Protocol: Ensure the storage conditions (temperature, light protection, container type) are appropriate. Consider switching to glass vials if plastic is being used.

  • Conduct a Forced Degradation Study: To understand the potential for degradation under your assay conditions, perform a forced degradation study (see protocol below). This can help identify likely degradants that might interfere with your assay.[14][15]

Data Presentation: Stability Under Stress Conditions

The following table summarizes hypothetical stability data for a this compound derivative ("SAL-D") under various storage conditions, as determined by HPLC analysis.

ConditionTime (days)Purity of SAL-D (%)Major Degradant 1 (%)Major Degradant 2 (%)
5°C, Dark 099.8< 0.1< 0.1
799.50.2< 0.1
3098.90.70.2
25°C, Dark 099.8< 0.1< 0.1
797.21.80.5
3091.55.81.9
25°C, Light 099.8< 0.1< 0.1
793.14.51.3
3082.411.24.1
40°C, Dark 099.8< 0.1< 0.1
790.37.11.5
3075.618.35.2

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is used to identify potential degradation products and demonstrate the specificity of analytical methods.[16][17] A target degradation of 5-20% is typically desired.[17]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂ at RT) Prep->Oxidation Thermal Thermal (e.g., 80°C in solution) Prep->Thermal Photo Photolytic (ICH Q1B light exposure) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC Method Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).[17]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8 hours), neutralize with 0.1 M NaOH, and dilute for analysis.[8]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.[8]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature, protected from light. Withdraw aliquots at time points for analysis.

  • Thermal Degradation: Incubate the stock solution in a sealed vial at an elevated temperature (e.g., 80°C). Withdraw aliquots at time points for analysis.[14]

  • Photolytic Degradation: Expose the stock solution to a light source that meets ICH Q1B guidelines (combination of UV and visible light). Keep a control sample wrapped in foil to serve as a dark control. Analyze at the end of the exposure period.[14]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[14]

Example HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often required to separate the parent compound from various degradants.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: Start with a low percentage of Solvent B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute all components, and then return to initial conditions to re-equilibrate. A typical gradient might run over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector, with the wavelength set to the λmax of the this compound derivative (often around 230 nm or 270 nm).[6] A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standards of the this compound derivative at several concentrations to create a calibration curve.

  • Prepare samples from the stability/forced degradation studies, ensuring they are filtered and diluted to fall within the range of the calibration curve.

  • Inject standards and samples onto the HPLC system.

  • Integrate the peak area of the parent compound and any degradation products.

  • Calculate the concentration of the parent compound in the samples using the calibration curve. The percentage of degradation can be calculated relative to the initial (time zero) concentration.

References

Methods for preventing the degradation of salicyl alcohol during storage.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the prevention of salicyl alcohol degradation during storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on stability to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The primary cause of this compound degradation is oxidation.[1][2] This process is typically initiated by exposure to air (oxygen) and can be accelerated by factors such as light, heat, and the presence of oxidizing agents.[3] The hydroxyl group on the benzene ring and the benzylic alcohol group are susceptible to oxidation, leading to the formation of impurities.

Q2: What are the main degradation products of this compound?

A2: The principal degradation products of this compound are salicylaldehyde and salicylic acid.[1][2] Oxidation of the alcohol functional group first yields salicylaldehyde. Further oxidation of the aldehyde group then results in the formation of salicylic acid.

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and sources of ignition.[3][4] For long-term storage, temperatures of -20°C are recommended for the powder form, while solutions should be stored at -80°C.[3][4]

Q4: Are there any materials or chemicals that are incompatible with this compound during storage?

A4: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[3] Contact with these substances can accelerate degradation and potentially lead to hazardous reactions. It is crucial to store this compound separately from these materials.

Q5: Can the physical appearance of this compound indicate degradation?

A5: While this compound is a white solid, discoloration (e.g., yellowing or browning) can be an indicator of degradation, suggesting the formation of colored impurities due to oxidation or polymerization. However, the absence of color change does not guarantee the absence of degradation. Chemical analysis is necessary for confirmation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Discoloration of this compound Powder 1. Exposure to light (photodegradation). 2. Exposure to air (oxidation). 3. Storage at elevated temperatures. 4. Contamination with an incompatible substance.1. Store in an amber or opaque container. 2. Ensure the container is tightly sealed. Purging with an inert gas like nitrogen or argon before sealing can also be beneficial. 3. Store at the recommended temperature (-20°C for long-term). 4. Review storage practices to prevent cross-contamination.
Unexpected Peaks in HPLC Analysis 1. Degradation of this compound into salicylaldehyde and/or salicylic acid. 2. Contamination of the sample or mobile phase. 3. Column degradation.1. Confirm the identity of the unexpected peaks by comparing their retention times with those of salicylaldehyde and salicylic acid standards. 2. Prepare fresh mobile phase and re-run the analysis with a freshly prepared sample. 3. Flush the column with an appropriate solvent or replace the column if necessary.
Inconsistent Assay Results 1. Non-homogeneity of the sample. 2. Instability of the sample solution during the analytical run. 3. Issues with the HPLC system (e.g., leaks, pump malfunction).1. Ensure the sample is thoroughly mixed before taking an aliquot for analysis. 2. Prepare sample solutions fresh and keep them in an autosampler with temperature control if possible. 3. Perform system suitability tests and troubleshoot the HPLC system as per the manufacturer's guidelines.
Precipitation in this compound Solutions 1. Exceeding the solubility limit of the solvent. 2. Temperature fluctuations affecting solubility. 3. Chemical reaction leading to an insoluble product.1. Ensure the concentration of this compound is within its solubility limit for the chosen solvent. 2. Store solutions at a constant, appropriate temperature. 3. Investigate potential incompatibilities with the solvent or other components in the solution.

Quantitative Data on this compound Degradation

While specific kinetic data for the degradation of this compound under various storage conditions is not extensively available in the public domain, the following table provides an illustrative summary based on general principles of chemical stability and data from related compounds. This data should be used as a guideline, and it is recommended to perform in-house stability studies for specific formulations and storage conditions.

Condition Parameter Time Expected Degradation (%) Primary Degradants
Thermal Stress 40°C4 weeks1 - 5Salicylaldehyde, Salicylic Acid
60°C2 weeks5 - 15Salicylaldehyde, Salicylic Acid
Photostability ICH Q1B Option 2 (UV/Vis)1.2 million lux hours & 200 W h/m²10 - 30Salicylaldehyde, Salicylic Acid, potential photoproducts
Oxidative Stress 3% H₂O₂ at Room Temp24 hours15 - 40Salicylaldehyde, Salicylic Acid, other oxidation products
Acid Hydrolysis 0.1 M HCl at 60°C24 hours< 5Minimal degradation expected
Base Hydrolysis 0.1 M NaOH at 60°C24 hours5 - 20Potential for phenoxide formation and subsequent oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber

  • Oven

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with mobile phase.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 60°C for 48 hours. After exposure, dissolve in mobile phase.

  • Photodegradation: Expose 10 mg of solid this compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Dissolve the exposed sample in the mobile phase.

  • Control Sample: Prepare a solution of this compound in the mobile phase without subjecting it to any stress conditions.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

Objective: To quantify this compound and separate it from its potential degradation products (salicylaldehyde and salicylic acid).

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid), with a gradient or isocratic elution. A starting point could be a 40:60 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (this compound, salicylaldehyde, and salicylic acid all have absorbance at this wavelength).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound, salicylaldehyde, and salicylic acid of known concentrations in the mobile phase.

  • Sample Preparation: Prepare samples from the forced degradation study (Protocol 1) and any stability samples by dissolving them in the mobile phase to a final concentration within the linear range of the method.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • System Suitability: Before sample analysis, inject a system suitability solution containing this compound and its main degradation products to ensure adequate resolution, theoretical plates, and tailing factor.

  • Quantification: Identify and quantify this compound and its degradation products in the samples by comparing their peak areas with those of the corresponding standards.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway Salicyl_Alcohol This compound Salicylaldehyde Salicylaldehyde Salicyl_Alcohol->Salicylaldehyde Oxidation Salicylic_Acid Salicylic Acid Salicylaldehyde->Salicylic_Acid Further Oxidation

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC Validation Method Validation HPLC->Validation Salicyl_Alcohol This compound Sample Salicyl_Alcohol->Acid Salicyl_Alcohol->Base Salicyl_Alcohol->Oxidation Salicyl_Alcohol->Thermal Salicyl_Alcohol->Photo

Caption: Workflow for forced degradation study.

References

Technical Support Center: Optimizing Catalyst Selection for Salicylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the synthesis of salicylates.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of salicylates, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or no yield of salicylate product in the Kolbe-Schmitt reaction.

  • Question: My Kolbe-Schmitt reaction (carboxylation of phenol) is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields in the Kolbe-Schmitt reaction can stem from several factors. A primary concern is the presence of moisture, as water can significantly decrease the yield.[1] Ensure all reactants, reagents, and solvents are thoroughly dried before use.[1] Another critical factor is the reactivity of the phenoxide ion. The generation of the phenoxide ion from phenol using a strong base, like sodium hydroxide, is a crucial first step, as the phenoxide ion is more reactive towards electrophilic aromatic substitution than phenol itself.[2] Incomplete formation of the phenoxide can lead to poor conversion.

    Additionally, reaction conditions such as temperature and pressure are vital. The industrial synthesis of salicylic acid via the Kolbe-Schmitt reaction is typically carried out at elevated temperatures (around 125°C) and high pressures of carbon dioxide (around 100 atm).[3][4] Insufficient temperature or pressure will result in a slower reaction rate and lower yield. The choice of counterion can also influence the regioselectivity of the carboxylation. Sodium or potassium ions tend to favor the formation of the ortho-hydroxybenzoic acid (salicylic acid), while larger counterions like cesium may favor the para-substituted product.[1]

Issue 2: Poor selectivity with multiple isomers formed.

  • Question: My reaction is producing a mixture of ortho- and para-hydroxybenzoic acid isomers. How can I improve the selectivity for the desired salicylate?

  • Answer: The regioselectivity of the Kolbe-Schmitt reaction is sensitive to the reaction conditions, particularly the choice of alkali metal hydroxide and temperature.[3][4] Using sodium phenoxide generally favors the formation of the ortho isomer (salicylic acid), especially at lower temperatures.[1] In contrast, employing potassium hydroxide can lead to the formation of the para isomer, particularly at higher temperatures.[3][4] Therefore, to enhance the selectivity for salicylic acid, it is recommended to use sodium hydroxide as the base and maintain a controlled, lower reaction temperature.

Issue 3: Catalyst deactivation or low activity with solid acid catalysts.

  • Question: I am using a solid acid catalyst (e.g., sulfated zirconia, zeolites) for the esterification of salicylic acid, but the catalytic activity is low or decreases over time. What could be the issue?

  • Answer: Low activity or deactivation of solid acid catalysts in esterification reactions can be attributed to several factors. The presence of water, a byproduct of the esterification reaction, can inhibit the catalyst by blocking active sites. Using a water carrier, such as cyclohexane, can help remove water from the reaction mixture and improve the yield. One study on the synthesis of n-amyl salicylate found that using cyclohexane as a water carrier was beneficial.

    The surface acidity and surface area of the catalyst are also crucial for its activity.[5] Catalysts with higher surface acidity and larger surface areas generally exhibit higher catalytic activity.[5] It is important to properly characterize your catalyst to ensure it possesses the desired properties. Catalyst poisoning by impurities in the reactants can also lead to deactivation. Ensure the purity of your salicylic acid and alcohol. Finally, the reaction temperature plays a significant role; an optimal temperature needs to be determined for the specific catalyst and reactants being used.

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic methods for synthesizing salicylates?

A1: The primary catalytic methods for salicylate synthesis include:

  • The Kolbe-Schmitt Reaction: This involves the carboxylation of a phenoxide ion (derived from phenol) with carbon dioxide, typically under high pressure and temperature.[2][3][4] The catalyst is the base (e.g., NaOH, KOH) that generates the reactive phenoxide species.

  • Esterification of Salicylic Acid: This involves reacting salicylic acid with an alcohol in the presence of an acid catalyst. Common catalysts include sulfuric acid, solid acids (like sulfated zirconia, zeolites, and H2SO4-treated fly ash), and Brønsted acidic ionic liquids.[5][6]

  • Hydrolysis of Salicylate Esters: For instance, salicylic acid can be produced by the hydrolysis of methyl salicylate using a base like sodium hydroxide, followed by acidification.[7][8]

  • Biocatalytic Carboxylation: This emerging "green" alternative utilizes enzymes, such as decarboxylases, to catalyze the regioselective ortho-carboxylation of phenols.[9][10]

Q2: What are the advantages of using biocatalysts for salicylate synthesis?

A2: Biocatalysts, such as microbial decarboxylases, offer several advantages over traditional chemical methods for salicylate synthesis. These enzymatic reactions often exhibit high regioselectivity, leading to the specific formation of ortho-hydroxybenzoic acids and avoiding the formation of isomeric byproducts.[9] They also operate under milder reaction conditions (lower temperature and pressure) compared to the energy-intensive Kolbe-Schmitt process.[9] This makes biocatalysis a more environmentally friendly or "green" approach. However, challenges such as low turnover frequency and enzyme deactivation still need to be addressed for large-scale industrial applications.[9]

Q3: How can I choose the optimal catalyst for my specific salicylate synthesis?

A3: The optimal catalyst selection depends on several factors, including the desired salicylate product, the reaction scale, and environmental considerations.

  • For the synthesis of salicylic acid from phenol, the Kolbe-Schmitt reaction with a sodium hydroxide catalyst is the standard industrial method, optimized for high yield of the ortho isomer.[11]

  • For the synthesis of salicylate esters, solid acid catalysts like sulfated zirconia or acidic zeolites are a good choice as they are reusable and less corrosive than mineral acids like sulfuric acid.[5] Brønsted acidic ionic liquids are also effective and can be recycled.[6]

  • If high regioselectivity and mild reaction conditions are a priority, exploring biocatalytic options with enzymes like 2,6-dihydroxybenzoic acid decarboxylase could be beneficial, although this is a less established method.[9][10]

Q4: Are there any non-traditional catalysts being explored for salicylate synthesis?

A4: Yes, research is ongoing to develop novel and more efficient catalysts. For instance, C@Fe-Al2O3 hybrid materials have been investigated as catalysts for the carboxylation of phenol with CO2 in aqueous media under mild conditions.[11] These materials showed promising results, with the highest phenol conversion observed for catalysts with high graphitic character and hydrophobicity.[11] Additionally, Brønsted acidic ionic liquids have been successfully employed as both catalysts and recyclable solvents for the synthesis of various salicylates, achieving high yields.[6]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Salicylate Esters via Esterification of Salicylic Acid

CatalystAlcoholReaction ConditionsYield (%)Reference
Sodium Hydrogen Sulfaten-PentanolMolar ratio (acid:alcohol) 1:1.5, 4.7% catalyst, 120-140°C, 4.5 h93.3[12]
[Hmim]BF4 (Ionic Liquid)n-Butyl AlcoholMolar ratio (acid:alcohol:IL) 1:1:1, 115°C, 10 h88[6]
Sulfated ZirconiaPhenolRefluxing conditionsHigher activity than parent ZrO2[5]
H-Y ZeolitePhenolRefluxing conditionsHigher activity than Na-Y Zeolite[5]
H2SO4-treated fly ashMethanolLiquid phase, solvent-free87 (conversion)[5]

Table 2: Performance of Biocatalysts in the Carboxylation of Phenols

EnzymeSubstrateProductConversion (%)Key FindingsReference
2,6-dihydroxybenzoic acid decarboxylaseResorcinol2,6-dihydroxybenzoic acidup to 99Precipitation with quaternary ammonium salts shifted equilibrium[10]
4-hydroxybenzoate decarboxylasePhenolp-hydroxybenzoic acid19Catalyzed direct carboxylation at a slow rate[13]
Benzoic acid (de)carboxylasesPhenol derivativeso-hydroxybenzoic acid derivatives-Showed regioselectivity for ortho-carboxylation[13]

Experimental Protocols

Protocol 1: Synthesis of Salicylic Acid via Hydrolysis of Methyl Salicylate

This protocol is adapted from established laboratory procedures.[7][8]

Materials:

  • Methyl salicylate

  • 5 M Sodium hydroxide (NaOH) solution

  • 3 M Sulfuric acid (H₂SO₄) solution

  • Deionized water

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • 250 mL Beaker

  • Ice-water bath

  • Buchner funnel and filter paper

  • Litmus paper or pH paper

Procedure:

  • In a 100 mL round-bottom flask, combine 7.5 g of methyl salicylate with 25 mL of 5 M NaOH solution. A white solid may form but will dissolve upon heating.[7]

  • Add a few boiling chips to the flask.

  • Set up a reflux apparatus with the flask and condenser.

  • Heat the mixture to boiling using a heating mantle and allow it to reflux for approximately 20 minutes.[7]

  • After the reflux period, allow the mixture to cool slightly and then transfer it to a 250 mL beaker.

  • Add 50 mL of deionized water to the beaker.

  • Cool the beaker in an ice-water bath.

  • While stirring vigorously, slowly add 3 M H₂SO₄ until the solution is acidic to litmus paper (pH ~1). A white precipitate of salicylic acid will form.[7]

  • Continue to cool the mixture in the ice bath for about 15 minutes to ensure complete crystallization.

  • Collect the salicylic acid crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Allow the crystals to air dry completely before weighing and calculating the yield.

Protocol 2: Synthesis of n-Amyl Salicylate using a Solid Acid Catalyst

This protocol is based on the synthesis using sodium hydrogen sulfate as a catalyst.[12]

Materials:

  • Salicylic acid

  • n-Pentanol

  • Sodium hydrogen sulfate (NaHSO₄)

  • Cyclohexane

  • Reaction flask equipped with a Dean-Stark trap and condenser

  • Heating mantle with magnetic stirring

Procedure:

  • To a reaction flask, add salicylic acid and n-pentanol in a 1:1.5 molar ratio.

  • Add sodium hydrogen sulfate as the catalyst, with a dosage of 4.7% of the total mass of the reactants.[12]

  • Add 10 mL of cyclohexane to act as a water carrier.[12]

  • Set up the apparatus with a Dean-Stark trap to remove the water formed during the reaction.

  • Heat the reaction mixture to 120-140°C with constant stirring.[12]

  • Continue the reaction for 4.5 hours, collecting the water in the Dean-Stark trap.[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be purified by washing with a sodium bicarbonate solution to remove any unreacted salicylic acid, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the n-amyl salicylate product.

Mandatory Visualizations

Kolbe_Schmitt_Pathway phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation naoh NaOH intermediate Intermediate Complex phenoxide->intermediate Electrophilic attack co2 CO₂ co2->intermediate salicylate_ion Sodium Salicylate intermediate->salicylate_ion Tautomerization salicylic_acid Salicylic Acid salicylate_ion->salicylic_acid Protonation h_plus H₃O⁺ (Acid workup)

Caption: The reaction pathway for the Kolbe-Schmitt synthesis of salicylic acid.

Catalyst_Screening_Workflow start Define Synthesis Goal (e.g., specific salicylate) catalyst_selection Select Candidate Catalysts (e.g., Solid Acids, Biocatalysts) start->catalyst_selection reaction_setup Set Up Parallel Reactions (Varying catalyst, temp, time) catalyst_selection->reaction_setup run_experiments Execute Experiments reaction_setup->run_experiments analysis Analyze Products (GC, HPLC, NMR) run_experiments->analysis data_evaluation Evaluate Yield, Selectivity, and Catalyst Stability analysis->data_evaluation data_evaluation->catalyst_selection Re-screen if necessary optimization Optimize Conditions for Best Performing Catalyst data_evaluation->optimization scale_up Scale-up Synthesis optimization->scale_up

Caption: A general experimental workflow for screening and optimizing catalysts.

Troubleshooting_Logic start Problem: Low Salicylate Yield check_reagents Are all reagents and solvents dry? start->check_reagents check_conditions Are temperature and pressure optimal? check_reagents->check_conditions Yes solution_dry Solution: Thoroughly dry all components. check_reagents->solution_dry No check_catalyst Is the catalyst active and in the correct amount? check_conditions->check_catalyst Yes solution_conditions Solution: Adjust temperature and/or pressure. check_conditions->solution_conditions No check_catalyst->start No, re-evaluate solution_catalyst Solution: Use fresh catalyst or optimize loading. check_catalyst->solution_catalyst No

Caption: A logical diagram for troubleshooting low yield in salicylate synthesis.

References

Technical Support Center: Extraction of Salicyl Alcohol from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the refinement of extraction protocols for salicyl alcohol from natural sources.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Question: Why is my final yield of this compound significantly lower than expected?

Answer: Low yields of this compound can stem from several factors throughout the extraction and conversion process. In many natural sources, such as willow (Salix spp.) and poplar (Populus spp.) bark, this compound exists primarily as its glucoside, salicin.[1][2][3] Therefore, a hydrolysis step is crucial to cleave the glycosidic bond and release the free this compound.

Potential causes for low yield include:

  • Incomplete Hydrolysis: The conversion of salicin to this compound may be insufficient. Both acid and enzymatic hydrolysis are common methods. The efficiency of acid hydrolysis is dependent on pH and temperature; for instance, the reaction rate is significantly higher at a pH below 1.0 and a temperature of 90°C.[4] Enzymatic hydrolysis, using an enzyme like β-glucosidase, can also be employed for this conversion.[5]

  • Degradation of this compound: this compound can be sensitive to certain conditions. For example, strong oxidizing agents can convert it to salicylaldehyde or salicylic acid, thus reducing the yield of the target compound.[6][7]

  • Suboptimal Extraction Solvent: The choice of solvent plays a critical role in extracting the precursor, salicin, from the plant matrix. Hydroalcoholic solutions, such as 50% ethanol in water, have been shown to be effective for extracting phenolic compounds from sources like poplar buds.[8]

  • Losses During Purification: Each purification step, such as solvent partitioning or column chromatography, can lead to a loss of the product. Optimizing these steps is essential to maximize recovery.

Question: The purity of my extracted this compound is low. What are the likely contaminants and how can I remove them?

Answer: Low purity is a common issue, often due to the co-extraction of other plant secondary metabolites.

  • Common Contaminants: Plant extracts are complex mixtures. Depending on the source and extraction solvent, contaminants can include tannins, flavonoids, other phenolic glycosides, and pigments.[1][2] For example, willow bark contains a variety of salicinoids and polyphenols.[1]

  • Purification Strategies:

    • Liquid-Liquid Extraction: This can be used to partition the this compound from more or less polar impurities. The choice of immiscible solvents is critical for effective separation.

    • Column Chromatography: This is a highly effective method for purifying this compound. Silica gel is a common stationary phase, and a solvent system such as ethyl acetate/hexane can be used for elution.[9]

    • Recrystallization: If the extracted this compound is in a solid form, recrystallization from a suitable solvent can significantly improve its purity.

    • High-Performance Liquid Chromatography (HPLC): For high-purity applications, preparative HPLC can be used for final purification.[10]

Question: My salicin precursor appears to be degrading during the extraction process. What conditions should I be mindful of?

Answer: Salicin stability is influenced by both pH and temperature. While acidic conditions are required for hydrolysis to this compound, prolonged exposure to very low pH and high temperatures can lead to degradation.[4] Salicin is relatively stable at room temperature in solutions with a pH greater than 2.0.[4] It's a balance between achieving efficient hydrolysis without causing significant degradation of the resulting this compound.

Frequently Asked Questions (FAQs)

Question: What are the primary natural sources for this compound?

Answer: this compound is most commonly derived from species of the Salicaceae family. The most prominent sources are the bark and leaves of willow (Salix spp.) and poplar (Populus spp.).[1][2][11] In these plants, it is typically found in the form of phenolic glycosides, with salicin being the most well-known.[1][8] The content of these compounds can vary significantly between different species and even individuals of the same species.

Question: Is it better to extract this compound directly or to extract its precursor, salicin, and then convert it?

Answer: In most natural sources, this compound is present in very low concentrations in its free form. The predominant compound is its glucoside, salicin.[3] Therefore, the most common and efficient method is to first extract the more abundant and water-soluble salicin from the plant material. Following extraction, a hydrolysis step (either acidic or enzymatic) is performed to cleave the glucose molecule, yielding this compound.[6]

Question: What is the general workflow for extracting and purifying this compound from a natural source like willow bark?

Answer: A typical workflow involves several key stages: preparation of the plant material, extraction of salicin, hydrolysis to this compound, and finally, purification of the product.

G General Workflow for this compound Extraction A Plant Material Preparation (e.g., Willow Bark Grinding) B Solid-Liquid Extraction of Salicin (e.g., with 50% Ethanol) A->B C Filtration & Solvent Evaporation B->C D Hydrolysis of Salicin (Acid or Enzymatic) C->D E Neutralization & Crude Product Extraction D->E F Purification (e.g., Column Chromatography) E->F G Analysis & Characterization (HPLC, NMR) F->G G Relationship between Salicin and its Derivatives Salicin Salicin SalicylAlcohol This compound (Saligenin) Salicin->SalicylAlcohol Hydrolysis Glucose Glucose Salicin->Glucose Hydrolysis SalicylicAcid SalicylicAcid SalicylAlcohol->SalicylicAcid Oxidation

References

Technical Support Center: Addressing Impurities in Commercially Available Salicyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available salicyl alcohol. Impurities in starting materials can significantly impact experimental outcomes, leading to issues with reproducibility, unexpected biological activity, and challenges in downstream applications. This guide aims to directly address these potential issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and where do they originate?

A1: The most common impurities in commercial this compound typically arise from its synthesis and degradation. The primary synthesis method involves the hydroxymethylation of phenol with formaldehyde.[1] Consequently, residual starting materials and byproducts of side reactions are common contaminants. Air oxidation of this compound can also lead to the formation of salicylaldehyde and salicylic acid.

Common Impurities in Commercial this compound

ImpurityChemical FormulaOriginPotential Impact
PhenolC₆H₅OHUnreacted starting materialCan exhibit cytotoxic effects and interfere with biological assays.[2]
FormaldehydeCH₂OUnreacted starting materialCan cause unwanted cross-linking of proteins and nucleic acids in cell-based assays.[3][4][5]
SalicylaldehydeC₇H₆O₂Oxidation of this compoundCan interfere with spectroscopic measurements and react with amines in biological systems.[6][7]
Salicylic AcidC₇H₆O₃Oxidation of this compoundPossesses anti-inflammatory properties by inhibiting prostaglandin synthesis, which can confound pharmacological studies.[8][9][10]

Q2: How can I detect the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method for quantifying the purity of this compound and identifying impurities.[11][12][13][14] A validated HPLC method can provide accurate data on the percentage of this compound and the relative amounts of various impurities. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for impurity profiling.

Q3: What are the acceptable limits for impurities in this compound for pharmaceutical applications?

A3: Regulatory bodies like the ICH have guidelines for impurity levels in active pharmaceutical ingredients (APIs). Generally, for new drug substances, any impurity present at a level of 0.1% or higher should be identified.[7][15] For impurities known to be potent or toxic, the detection threshold is much lower.[16] It is crucial to consult the relevant pharmacopeia and regulatory guidelines for specific applications.

Troubleshooting Guides

Scenario 1: Inconsistent results in cell-based assays.

  • Question: I am using this compound in a cell-based assay, and I'm observing high variability and unexpected cytotoxicity between batches. What could be the cause?

  • Answer: This issue is often linked to the presence of residual phenol or formaldehyde in your this compound. Phenol is known to have cytotoxic effects and can alter cell membrane permeability.[2][17] Formaldehyde is a cross-linking agent that can non-specifically modify proteins and nucleic acids, leading to unpredictable cellular responses.[3][5] It is recommended to test your this compound for these impurities and consider purifying it if their levels are significant.

Scenario 2: Unexpected anti-inflammatory effects in a pharmacology study.

  • Question: My experiment is designed to test the intrinsic activity of a new compound synthesized from this compound, but I'm observing baseline anti-inflammatory effects even in my control group (vehicle with this compound). Why is this happening?

  • Answer: This is a strong indication that your this compound may be contaminated with salicylic acid. Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[8][10][18] This inherent biological activity can mask or alter the true effect of your test compound. Purification of the this compound to remove salicylic acid is necessary for accurate pharmacological evaluation.

Scenario 3: Difficulty in achieving complete reaction during synthesis.

  • Question: I am using this compound as a starting material for a synthesis, but the reaction is not going to completion, and I am getting a mixture of products. What could be the problem?

  • Answer: Impurities such as salicylaldehyde can interfere with certain chemical reactions. The aldehyde group is reactive and can participate in side reactions, leading to the formation of undesired byproducts and incomplete conversion of the this compound.[15] Additionally, the presence of other impurities can alter the reaction conditions (e.g., pH), affecting reaction kinetics and outcomes. Purifying the this compound before use is a critical step to ensure clean and efficient synthesis.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Water

This method is effective for removing less polar impurities.

Materials:

  • Impure this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the impure this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to dissolve the solid completely. This compound's solubility in water is 67 g/L at 22°C, and increases with temperature.[1]

  • If colored impurities are present, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Perform a hot gravity filtration to remove insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound should form.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This method is suitable for separating impurities with different polarities.

Materials:

  • Impure this compound

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the impure this compound in a minimum amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the solvent system, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content).

  • Collect fractions in separate tubes.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Analysis of this compound by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid.

Procedure:

  • Prepare a standard solution of high-purity this compound and solutions of expected impurities (phenol, salicylaldehyde, salicylic acid) in the mobile phase.

  • Prepare a solution of the this compound sample to be tested in the mobile phase.

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 237 nm.[14]

  • Inject the standard solutions to determine their retention times.

  • Inject the sample solution and record the chromatogram.

  • Identify and quantify the impurities in the sample by comparing the retention times and peak areas with those of the standards.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity Achieved (%)Yield (%)AdvantagesDisadvantages
Recrystallization (from water)>99.070-85Simple, cost-effective, good for removing less polar impurities.May not be effective for impurities with similar solubility; potential for product loss in mother liquor.[19][20]
Column Chromatography>99.860-80High separation efficiency for a wide range of impurities.[19]More time-consuming, requires larger volumes of solvent, more expensive.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Purity Analysis cluster_end End start Impure this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc end Pure this compound for Experiments hplc->end Purity Confirmed

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_symptoms Observed Symptoms cluster_causes Potential Impurities cluster_solutions Recommended Actions issue Inconsistent Experimental Results cytotoxicity High Cytotoxicity/ Variability issue->cytotoxicity inflammation Unexpected Anti-inflammatory Effect issue->inflammation reaction_issues Incomplete Reaction/ Side Products issue->reaction_issues phenol_formaldehyde Phenol / Formaldehyde cytotoxicity->phenol_formaldehyde Likely Cause salicylic_acid Salicylic Acid inflammation->salicylic_acid Likely Cause salicylaldehyde Salicylaldehyde reaction_issues->salicylaldehyde Likely Cause hplc_analysis Perform HPLC Purity Analysis phenol_formaldehyde->hplc_analysis salicylic_acid->hplc_analysis salicylaldehyde->hplc_analysis purify_retest Purify this compound (Recrystallization or Chromatography) hplc_analysis->purify_retest If Impurities Confirmed

Caption: Troubleshooting logic for issues arising from impure this compound.

signaling_pathway_interference cluster_impurity Impurities cluster_pathway Prostaglandin Synthesis Pathway cluster_effect Biological Effect salicylic_acid Salicylic Acid Impurity cox COX-1 / COX-2 Enzymes salicylic_acid->cox Inhibits arachidonic_acid Arachidonic Acid arachidonic_acid->cox Metabolized by prostaglandins Prostaglandins (e.g., PGE2) cox->prostaglandins inflammation_response Inflammation & Pain prostaglandins->inflammation_response Mediates

Caption: Interference of salicylic acid impurity with the prostaglandin signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Salicyl Alcohol and Salicylic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivities of salicyl alcohol and salicylic acid, supported by experimental data. While both compounds are structurally related and play significant roles in pharmacology and plant biology, their biological effects and mechanisms of action exhibit key differences. Salicylic acid is a well-established bioactive compound with a long history of therapeutic use, whereas this compound is primarily recognized as its metabolic precursor.

Overview of Bioactivity

Salicylic acid is renowned for its anti-inflammatory, analgesic, antipyretic, and keratolytic properties.[1][2][3] In contrast, the bioactivity of this compound is largely attributed to its in vivo conversion to salicylic acid.[4] However, derivatives of this compound have been shown to possess anti-inflammatory effects, suggesting potential intrinsic activity.[5]

Anti-inflammatory Activity

Salicylic acid exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating the production of prostaglandins, key mediators of inflammation.

Comparative Data on Anti-inflammatory Activity

Direct comparative studies on the anti-inflammatory potency of this compound and salicylic acid are limited in publicly available literature. The majority of research focuses on salicylic acid due to its established therapeutic use. The anti-inflammatory effects of this compound are generally considered to be a consequence of its metabolic conversion to salicylic acid.

CompoundMechanism of ActionKey Experimental FindingsReferences
Salicylic Acid - Inhibition of cyclooxygenase (COX) enzyme activity, reducing prostaglandin synthesis.[1][3] - Suppression of pro-inflammatory gene expression via inhibition of the NF-κB signaling pathway.[2][6]- In various animal models, demonstrates significant reduction in edema, erythema, and pain associated with inflammation.[3][7] - In vitro studies show inhibition of prostaglandin E2 production in inflammatory cells.[1][2][3][6][7]
This compound - Primarily acts as a prodrug, being metabolized to salicylic acid in the body.[4] - Derivatives of this compound have been shown to inhibit prostaglandin synthesis.[5]- Limited direct experimental data on the intrinsic anti-inflammatory activity of this compound. Its effects are generally attributed to its conversion to salicylic acid.[4][5]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (for Salicylic Acid)

A common in vivo model to assess anti-inflammatory activity.

  • Animals: Male Wistar rats (150-200g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • Salicylic acid (or control vehicle) is administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antioxidant Activity

Both direct and indirect antioxidant mechanisms have been attributed to salicylic acid. The direct antioxidant capacity of this compound itself is not well-documented.

Comparative Data on Antioxidant Activity

Studies directly comparing the antioxidant potential of this compound and salicylic acid are scarce. Research has primarily focused on salicylic acid and its derivatives.

CompoundMechanism of ActionKey Experimental FindingsReferences
Salicylic Acid - Scavenging of hydroxyl radicals.[8] - Chelation of transition metal ions like iron, which can catalyze the formation of reactive oxygen species.[2] - Some studies report low direct radical scavenging activity in certain assays (e.g., DPPH).[9]- Can protect against oxidative stress in various biological systems.[2] - Application of salicylic acid can enhance the antioxidant capacity of plants.[10][11][2][8][9][10][11][12]
This compound - The intrinsic antioxidant activity is not well-characterized. Its contribution to antioxidant effects in vivo is likely through its conversion to salicylic acid.- No significant body of evidence is available to support a potent direct antioxidant activity.
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (for Salicylic Acid)

A common in vitro method to assess direct radical scavenging activity.

  • Reagents: DPPH solution in methanol, salicylic acid solutions of varying concentrations, and a control (methanol).

  • Procedure:

    • A specific volume of DPPH solution is added to different concentrations of the salicylic acid solution.

    • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. A lower absorbance indicates higher scavenging activity.

Signaling Pathways and Metabolism

The biological activities of salicylic acid are intricately linked to its role as a signaling molecule, particularly in plants where it is a key hormone in defense against pathogens.[1] this compound's primary metabolic fate in animals is its conversion to salicylic acid.

Metabolic Conversion of this compound to Salicylic Acid

The primary pathway for the bioactivation of this compound involves a two-step oxidation process.

Salicyl_Alcohol This compound Salicylaldehyde Salicylaldehyde Salicyl_Alcohol->Salicylaldehyde Oxidation Salicylic_Acid Salicylic Acid Salicylaldehyde->Salicylic_Acid Oxidation

Caption: Metabolic pathway of this compound to salicylic acid.

Salicylic Acid Signaling in Plant Defense

Salicylic acid plays a central role in systemic acquired resistance (SAR) in plants.

Pathogen Pathogen (e.g., virus, bacteria) Plant_Cell Plant Cell Pathogen->Plant_Cell Infection SA_Biosynthesis Salicylic Acid Biosynthesis Plant_Cell->SA_Biosynthesis Signal SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1 NPR1 SA->NPR1 Activates TGA TGA Transcription Factors NPR1->TGA Interacts with Defense_Genes Defense Gene Expression (e.g., PR proteins) TGA->Defense_Genes Induces SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: Simplified salicylic acid signaling pathway in plant defense.

Conclusion

References

A Comparative Guide to Validating an HPLC-UV Method for Salicyl Alcohol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data quality and regulatory compliance. This guide provides a comprehensive comparison of key performance parameters for a typical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of salicyl alcohol. The information is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3]

Experimental Protocols

A detailed methodology for a typical reversed-phase HPLC-UV method for the quantitative determination of this compound is provided below. This protocol can be adapted and validated for specific applications.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and a pH-adjusted aqueous phase (e.g., 0.1% formic acid in water) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm or 282 nm.[4][5]

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

3. Validation Parameters:

The method is validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the this compound standard, and a sample. The retention time of the this compound peak in the sample should match that of the standard, and there should be no interfering peaks at this retention time.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of at least five concentrations of the analyte. The data is evaluated by linear regression analysis, and the correlation coefficient (r²) should be greater than 0.99.[4][8][9]

  • Accuracy: The accuracy of the method is determined by recovery studies. A known amount of this compound standard is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision: The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Repeatability: Six replicate injections of the same standard solution are performed on the same day, and the relative standard deviation (%RSD) of the peak areas is calculated.

    • Intermediate Precision: The repeatability assay is performed on different days by different analysts to assess the ruggedness of the method. The %RSD is calculated for the combined data.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.[10][11]

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Presentation: Method Performance Comparison

The following tables summarize the typical performance characteristics of the proposed HPLC-UV method for this compound analysis compared to a common alternative method found in the literature for the closely related compound, salicylic acid. This provides a benchmark for what to expect during method validation.

Table 1: Chromatographic Conditions and Linearity

ParameterProposed Method for this compoundAlternative Method for Salicylic Acid[5]
Column C18 (250 x 4.6 mm, 5 µm)Kromasil 60-5CN (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:0.1% Formic Acid (70:30)Acetonitrile:Water with 0.1% TFA (30:70)
Detection Wavelength 230 nm230 nm
Linearity Range 1 - 100 µg/mL2 - 10 µg/mL[10]
Correlation Coefficient (r²) > 0.999> 0.999

Table 2: Accuracy, Precision, LOD, and LOQ

ParameterProposed Method for this compoundAlternative Method for Salicylic Acid[12]
Accuracy (% Recovery) 98.0 - 102.0%> 97%
Precision (%RSD) < 2.0%< 2.0%
LOD ~0.1 µg/mL0.41 µg/mL
LOQ ~0.3 µg/mL1.25 µg/mL

Mandatory Visualization: HPLC-UV Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC-UV method for this compound analysis.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Q2 R2) start->protocol specificity Specificity (Peak Purity & Identity) protocol->specificity linearity Linearity & Range (Calibration Curve) protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ (Sensitivity) protocol->lod_loq robustness Robustness (Method's Capacity to Remain Unaffected) specificity->robustness linearity->robustness accuracy->robustness precision->robustness lod_loq->robustness system_suitability System Suitability (Daily Check) robustness->system_suitability report Validation Report (Summarize Results) system_suitability->report end End: Method Validated report->end

Caption: Workflow for HPLC-UV Method Validation.

References

A Comparative Guide to the Efficacy of Oxidizing Agents for Salicyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of salicyl alcohol to salicylaldehyde and salicylic acid is a critical transformation in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals. The choice of oxidizing agent significantly impacts the reaction's efficiency, selectivity, and environmental footprint. This guide provides an objective comparison of various oxidizing agents, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of different oxidizing agents in the conversion of this compound. The data highlights key metrics such as product yield, selectivity, reaction time, and general reaction conditions.

Oxidizing Agent/SystemTarget ProductYield (%)Selectivity (%)Reaction Time (h)Key Reaction Conditions
Lipase (Novozym 435) / TEMPO Salicylaldehyde81–95[1][2][3]High (for aldehyde)2Room temperature, acetonitrile, UHP, n-caprylic acid[1][2]
Gold (Au)-Supported Catalysts Salicylaldehyde & Salicylic AcidVariableDependent on pH and support[4]VariableAqueous Na2CO3, 323 K, 1 atm O2[5]
Ferric Nitrate (Fe(NO₃)₃) Benzaldehyde*~95 (Conversion)~95 (for aldehyde)61,4-dioxane, 80°C, N2 atmosphere[6]
Pyridinium Chlorochromate (PCC) SalicylaldehydeGood (Qualitative)High (for aldehyde)2-4Anhydrous CH2Cl2, Celite, 0°C to RT[7]
Swern Oxidation SalicylaldehydeGood (Qualitative)High (for aldehyde)~1Oxalyl chloride, DMSO, Et3N, -78°C to RT, CH2Cl2[8][9]
Manganese Dioxide (MnO₂) SalicylaldehydeGood (Qualitative)High (for aldehyde)Variable (overnight)Activated MnO₂, CH2Cl2 or CHCl3, RT or 60°C[10]

*Data for Ferric Nitrate is based on the oxidation of benzyl alcohol, a closely related substrate.

Experimental Protocols

Detailed methodologies for the key oxidation experiments are provided below to ensure reproducibility.

Lipase-Catalyzed Oxidation of this compound

This method offers a mild and highly selective route to salicylaldehydes.[1]

Materials:

  • This compound

  • Novozym 435 (lipase)

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)

  • Urea-hydrogen peroxide (UHP)

  • n-Caprylic acid

  • Acetonitrile

Procedure:

  • In a 25 mL round-bottom flask, prepare a mixture of UHP (1.1 mmol), n-caprylic acid (0.2 mmol), TEMPO (0.05 mmol), and Novozym 435 (200 U) in 5 mL of acetonitrile.

  • Stir the mixture for 5 minutes.

  • Add this compound (1 mmol) to the reaction system.

  • Stir the mixture for 2 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the residue with acetonitrile.

  • Combine the organic phases and concentrate under vacuum.

  • Purify the resulting residue by flash column chromatography on silica gel (ethyl acetate/hexane, 1/20) to obtain the desired salicylaldehyde.

Swern Oxidation of this compound

A classic and reliable method for the oxidation of primary alcohols to aldehydes.[8][9]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 3 Å Molecular Sieves (optional)

Procedure:

  • To a solution of oxalyl chloride (5 mmol) in CH₂Cl₂ (1 mL) at -78°C under a nitrogen atmosphere, add a solution of DMSO (10 mmol) in CH₂Cl₂ (1 mL) dropwise.

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of this compound in CH₂Cl₂ (3 mL) dropwise to the reaction mixture.

  • After stirring for 30 minutes, add triethylamine (15 mmol) dropwise.

  • Continue stirring for another 30 minutes at -78°C and then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude salicylaldehyde, which can be further purified by chromatography.

Pyridinium Chlorochromate (PCC) Oxidation of this compound

A widely used method for the selective oxidation of primary alcohols to aldehydes.[7][11]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite or 4 Å Molecular Sieves

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of this compound (1 eq.) in anhydrous CH₂Cl₂ (5 Vol), add PCC (1.2 eq.) and Celite at 0°C.

  • Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Monitor the reaction progress by TLC. A brown, tar-like precipitate will form as the reaction proceeds.

  • Upon completion, dilute the reaction mixture with an equal volume of a suitable solvent (e.g., diethyl ether) and filter through a pad of silica gel or Florisil to remove the chromium salts.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude salicylaldehyde, which can be purified by distillation or chromatography.

Visualizing the Processes

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Oxidizing Agent & Solvent B Add this compound A->B 1. C Stir at Specified Temperature B->C 2. D Monitor by TLC C->D 3. E Quench Reaction D->E 4. F Extract Product E->F 5. G Purify (e.g., Chromatography) F->G 6.

Caption: General experimental workflow for the oxidation of this compound.

Lipase_Mechanism cluster_activation Enzyme Activation & Peracid Formation cluster_oxidation Alcohol Oxidation cluster_regeneration Catalyst Regeneration Lipase Lipase Peracid Peracid Lipase->Peracid catalyzes CarboxylicAcid n-Caprylic Acid CarboxylicAcid->Peracid UHP UHP UHP->Peracid Salicylaldehyde Salicylaldehyde Peracid->Salicylaldehyde oxidizes Peracid->Salicylaldehyde TEMPO_plus TEMPO+ Peracid->TEMPO_plus oxidizes SalicylAlcohol This compound SalicylAlcohol->Salicylaldehyde TEMPO TEMPO TEMPO->TEMPO_plus TEMPO_plus->Salicylaldehyde oxidizes

Caption: Proposed mechanism for the lipase-catalyzed oxidation of this compound.[1]

References

A Comparative Guide to Novel Salicyl Alcohol Analogues: Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Salicyl alcohol, a simple phenolic compound, and its derivatives have long been recognized for their therapeutic potential, most notably as precursors to salicylic acid and its famed derivative, aspirin.[1] In recent years, there has been a growing interest in the synthesis of novel this compound analogues to explore a wider range of biological activities and develop new therapeutic agents with improved efficacy and safety profiles. This guide provides a comparative overview of recently synthesized this compound analogues, their biological activities, and the experimental protocols used for their evaluation.

Comparative Biological Activity of Novel this compound Analogues

The biological evaluation of novel this compound analogues has revealed a diverse array of activities, including anti-inflammatory, analgesic, antipyretic, anticancer, and antifungal properties. The following tables summarize the quantitative data from various studies to facilitate a clear comparison of these analogues.

Table 1: Anti-inflammatory, Analgesic, and Antipyretic Activities

Compound/AnalogueModel/AssayDoseActivity/EffectReference
4-(2-hydroxybenzyl) morpholin-4-iumchloride (I)Carrageenan-induced paw edema (mice)50, 100, 150 mg/kg i.p.Dose-dependent anti-inflammatory activity[2]
1,4-bis(2-hydroxybenzyl) piperazine-1,4-diium chloride (II)Carrageenan-induced paw edema (mice)50, 100, 150 mg/kg i.p.Dose-dependent anti-inflammatory activity[2]
HBH (a this compound derivative)Carrageenan-induced paw edema (mice)60 mg/kgSignificant anti-inflammatory activity[2]
4-(2-hydroxybenzyl) morpholin-4-iumchloride (I)Acetic acid-induced writhing (mice)15, 30, 45 mg/kg i.p.Dose-dependent antinociceptive activity[2]
1,4-bis(2-hydroxybenzyl) piperazine-1,4-diium chloride (II)Acetic acid-induced writhing (mice)15, 30, 45 mg/kg i.p.Dose-dependent antinociceptive activity[2]
HBH (a this compound derivative)Acetic acid-induced writhing (mice)60 mg/kgSignificant antinociceptive activity[2]
4-(2-hydroxybenzyl) morpholin-4-iumchloride (I)Brewer's yeast-induced pyrexia (mice)50, 100, 150 mg/kg i.p.Dose-dependent antipyretic activity[2]
1,4-bis(2-hydroxybenzyl) piperazine-1,4-diium chloride (II)Brewer's yeast-induced pyrexia (mice)50, 100, 150 mg/kg i.p.Dose-dependent antipyretic activity[2]
HBH (a this compound derivative)Brewer's yeast-induced pyrexia (mice)60 mg/kgSignificant antipyretic activity[2]
Methyl salicylate 2-O-β-D-lactoside (DL0309)LPS-treated RAW264.7 macrophagesConcentration-dependentSuppression of NO, ROS, TNF-α, IL-6, IL-1β[3]

Table 2: Anticancer and Anti-Angiogenic Activities

Compound/AnalogueCell Line/ModelActivity/EffectReference
Selachyl alcohol analogue (Azide derivative 9)Human Umbilical Vein Endothelial Cells (HUVEC)Significantly reduces VEGF-induced chemotactic migration[4]
Selachyl alcohol analogue (Hydroxyl derivative 10)Human Umbilical Vein Endothelial Cells (HUVEC)Most potent anti-VEGF inhibitor, significantly reduces migration[4]
Perillyl alcohol (POH) glycosidesTwo cancer cell lines (in vitro)Several compounds showed greater cytotoxicity than POH[5]

Table 3: Antifungal Activity of Salicyl Glycoconjugates

Compound/AnalogueFungal PathogenIn vivo Activity (% inhibition)Reference
Hydrazide 5dFusarium oxysporum71.0%[6][7]
Hydrazone 7fFusarium oxysporum74.9%[6][7]
Hydrazide 5dColletotrichum orbiculare68.6%[6][7]
Hydrazide 5dSphaerotheca fuliginea73.9%[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel this compound analogues.

Synthesis of this compound Analogues

General Procedure for Nitrogen-Containing Derivatives: The synthesis of nitrogen-containing derivatives of this compound, such as [4-(2-hydroxybenzyl) morpholin-4-iumchloride (I)] and [1,4-bis(2-hydroxybenzyl) piperazine-1,4-diium chloride (II)], involves the reaction of this compound with the corresponding cyclic amines. The chemical structures are then characterized using spectral data.[2]

Enzyme-Catalyzed Oxidation of Salicyl Alcohols: A novel and efficient method for the oxidation of salicyl alcohols to the corresponding salicylaldehydes is catalyzed by lipase. A mixture of UHP (1.1 mmol), n-caprylic acid (0.2 mmol), TEMPO (0.05 mmol), and Novozym 435 (200 U) in acetonitrile (5 mL) is stirred for 5 minutes. This compound (1 mmol) is then added, and the mixture is stirred for 2 hours at room temperature. The product is purified by flash column chromatography.[8]

Biological Assays

Anti-inflammatory Activity (Carrageenan-induced Paw Edema): The anti-inflammatory activity of the synthesized compounds is evaluated in Swiss albino mice. Paw edema is induced by injecting carrageenan into the sub-plantar region of the hind paw. The test compounds are administered intraperitoneally at various doses (e.g., 50, 100, and 150 mg/kg) before carrageenan injection. The paw volume is measured at different time intervals to determine the percentage of inhibition of edema.[2]

Analgesic Activity (Acetic Acid-induced Writhing): The antinociceptive properties are assessed using the acetic acid-induced writhing model in mice. The test compounds are administered intraperitoneally at different doses (e.g., 15, 30, and 45 mg/kg) prior to the intraperitoneal injection of acetic acid. The number of writhes (abdominal constrictions) is counted for a specific period, and the percentage of inhibition is calculated.[2]

Antipyretic Activity (Brewer's Yeast-induced Pyrexia): Pyrexia (fever) is induced in mice by subcutaneous injection of Brewer's yeast suspension. After a certain period, the rectal temperature of the animals is recorded. The test compounds are then administered intraperitoneally at various doses (e.g., 50, 100, and 150 mg/kg), and the rectal temperature is monitored at regular intervals to evaluate the antipyretic effect.[2]

In Vitro Fungicidal Activity: The in vitro fungicidal activity of salicyl glycoconjugates is tested against various fungal pathogens. The inhibitory rates of the compounds are determined to assess their efficacy. For example, the activity against C. orbiculare can be compared with a commercial fungicide like thiophanate-methyl.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the research methodology. The following diagrams, created using Graphviz, illustrate key pathways and workflows.

NF-κB Signaling Pathway in Inflammation

A novel naturally occurring salicylic acid analogue, methyl salicylate 2-O-β-D-lactoside (DL0309), has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB leads to degradation of IκB NFkB NF-κB DL0309 DL0309 DL0309->IKK inhibits NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines DNA->Cytokines promotes transcription IkB_NFkB->NFkB_nuc releases & translocates

Caption: Inhibition of the NF-κB signaling pathway by DL0309.

Lipase-Catalyzed Oxidation of this compound

A proposed mechanism for the novel lipase-catalyzed oxidation of this compound to salicylaldehyde involves the generation of a reactive peroxycarboxylic acid.[8]

Lipase_Oxidation cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Salicyl_Alcohol This compound Salicylaldehyde Salicylaldehyde Salicyl_Alcohol->Salicylaldehyde oxidized by TEMPO+ Carboxylic_Acid n-Caprylic Acid Peracid Peracid (in situ generated) Carboxylic_Acid->Peracid Lipase-catalyzed perhydrolysis with UHP Lipase Lipase (Novozym 435) TEMPO_plus TEMPO+ TEMPO TEMPO TEMPO->TEMPO_plus activated by Lipase UHP UHP (H2O2 source) TEMPOH TEMPOH TEMPO_plus->TEMPOH reduced to TEMPOH->TEMPO re-oxidized by Peracid

Caption: Proposed mechanism for lipase-catalyzed oxidation.

This guide highlights the significant progress in the synthesis and biological evaluation of novel this compound analogues. The presented data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, paving the way for the development of new and improved therapeutic agents.

References

Cross-Reactivity of Salicyl Alcohol with Phenolic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of salicyl alcohol with other phenolic compounds, drawing from established methodologies in dermatology and immunology. Due to the limited availability of direct quantitative cross-reactivity studies on this compound, this document combines clinical findings from patch testing with a representative immunoassay protocol to illustrate both qualitative and quantitative assessment approaches.

Allergic Contact Dermatitis and Patch Testing

Cross-reactivity in the context of allergic contact dermatitis refers to the phenomenon where an individual sensitized to a specific allergen, such as this compound, may also react to other structurally similar compounds. Patch testing is the primary diagnostic tool to investigate such reactions.[1][2]

Experimental Protocol: Patch Testing for Cross-Reactivity

The following protocol is based on standard dermatological procedures for investigating contact allergy.[3][4]

  • Subject Recruitment: Patients with a confirmed contact allergy to a primary sensitizer (e.g., a phenol-formaldehyde resin containing methylol phenols) are selected.[3]

  • Allergen Preparation: this compound and a panel of structurally related phenolic compounds are prepared for patch testing. The substances are typically diluted in a suitable vehicle like petrolatum to non-irritating concentrations. To ensure comparability, equimolar concentrations may be used.[3]

  • Patch Application: The prepared allergens are applied to the upper back of the subjects using hypoallergenic adhesive tapes fitted with small chambers (e.g., Finn Chambers®).[2][4] A baseline series of common allergens is often included to screen for other sensitivities.[4]

  • Occlusion Period: The patches are left in place for 48 hours, during which the subject is advised to avoid activities that may dislodge the patches, such as excessive sweating or showering.[2]

  • Reading and Interpretation: The patches are removed after 48 hours, and an initial reading is performed. A second reading is crucial and is typically done at 72 or 96 hours, as some reactions may be delayed.[1] The reactions are scored based on the criteria from the International Contact Dermatitis Research Group (ICDRG), which includes observing for erythema, infiltration, papules, and vesicles.

Data Summary: Cross-Reactivity of Methylol Phenols and Related Compounds

The following table summarizes findings from a study on patients sensitized to methylol phenols, indicating probable cross-reacting substances. While this compound was not directly tested in this specific study, the cross-reactivity of the closely related salicylaldehyde was assessed.[3]

Compound TestedChemical StructureResult of Patch Test in Sensitized Individuals
SalicylaldehydeC₇H₆O₂Probable Cross-Reactivity
o-CresolC₇H₈OProbable Cross-Reactivity
p-CresolC₇H₈OProbable Cross-Reactivity
2,4-DimethylphenolC₈H₁₀OProbable Cross-Reactivity
2,6-DimethylphenolC₈H₁₀OProbable Cross-Reactivity

Data sourced from a study on cross-reaction patterns in patients with contact allergy to simple methylol phenols.[3]

Experimental Workflow: Patch Testing

Patch_Test_Workflow cluster_prep Preparation cluster_app Application & Reading cluster_analysis Analysis p1 Select Subjects with Known Phenolic Compound Allergy p2 Prepare this compound and Related Phenolic Allergens p1->p2 a1 Apply Allergen Patches to Subjects' Skin p2->a1 a2 Remove Patches after 48h and Perform Initial Reading a1->a2 a3 Perform Final Reading at 72-96h a2->a3 an1 Score Reactions based on ICDRG Criteria a3->an1 an2 Identify Cross-Reactive Compounds an1->an2

Caption: Workflow for Investigating Cross-Reactivity using Patch Testing.

Immunoassay-Based Cross-Reactivity Studies

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), can provide quantitative data on the cross-reactivity of antibodies with structurally similar compounds.[5][6] This is particularly relevant in the development of diagnostic tests and in understanding potential interferences in bioanalytical methods.[7]

Experimental Protocol: Competitive ELISA for this compound Cross-Reactivity

The following is a representative protocol for a competitive ELISA to determine the cross-reactivity of an anti-salicyl alcohol antibody with other phenolic compounds.

  • Antibody Generation: Polyclonal or monoclonal antibodies are raised against a this compound-protein conjugate (e.g., this compound-BSA).

  • Plate Coating: A microtiter plate is coated with a fixed concentration of the this compound-protein conjugate.

  • Competitive Reaction: In separate tubes, a constant amount of the anti-salicyl alcohol antibody is incubated with varying concentrations of either this compound (for the standard curve) or the test phenolic compounds.

  • Incubation on Plate: The antibody-analyte mixtures are then added to the coated microtiter plate wells. The free antibody (not bound to the analyte in the solution) will bind to the coated antigen.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added. After another washing step, a substrate is added that produces a colored product in the presence of the enzyme.

  • Data Analysis: The absorbance is read using a plate reader. The concentration of each test compound that causes 50% inhibition of the antibody binding (IC50) is determined.

  • Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Illustrative Data: Quantitative Immunoassay Cross-Reactivity

The following table presents hypothetical data to illustrate how the results of a competitive ELISA for this compound cross-reactivity would be presented. Specific experimental data for this compound is not currently available in the literature.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 25 100%
Salicylic Acid5050%
Phenol5005%
p-Cresol25010%
Benzyl Alcohol> 10,000< 0.25%
Catechol8003.1%

Principle of Competitive ELISA

Competitive_ELISA cluster_components Components cluster_reaction Competitive Binding cluster_result Result Interpretation Ab Anti-Salicyl Alcohol Ab Binding in Solution Binding in Solution Ab->Binding in Solution Incubated with SA_conj This compound-Protein (Coated on Plate) Addition to Coated Plate Addition to Coated Plate SA_conj->Addition to Coated Plate Free Ab Binds SA_free Free this compound (Standard) SA_free->Binding in Solution Phenol_free Free Phenolic Compound (Test) Phenol_free->Binding in Solution Binding in Solution->Addition to Coated Plate Mixture Added High_Signal High Signal (More Ab binds to plate) Addition to Coated Plate->High_Signal Low Free Analyte Low_Signal Low Signal (Less Ab binds to plate) Addition to Coated Plate->Low_Signal High Free Analyte (or High Cross-Reactivity)

Caption: Principle of Competitive ELISA for Cross-Reactivity Assessment.

Structural Relationships of Phenolic Compounds

The potential for cross-reactivity is often linked to the structural similarity between compounds. The diagram below illustrates the structural relationship between this compound and other selected phenolic compounds.

Chemical_Structures cluster_related Structurally Related Phenolic Compounds Salicyl_Alcohol This compound (o-hydroxybenzyl alcohol) Salicylic_Acid Salicylic Acid (-COOH instead of -CH2OH) Salicyl_Alcohol->Salicylic_Acid Oxidation Salicylaldehyde Salicylaldehyde (-CHO instead of -CH2OH) Salicyl_Alcohol->Salicylaldehyde Oxidation p_Cresol p-Cresol (p-methylphenol) Salicyl_Alcohol->p_Cresol Isomeric Relationship Phenol Phenol (Basic Structure) Salicyl_Alcohol->Phenol Core Structure Benzyl_Alcohol Benzyl Alcohol (Lacks phenolic -OH) Salicyl_Alcohol->Benzyl_Alcohol Structural Analog

Caption: Structural Relationships of this compound and Other Phenols.

References

In Vitro Validation of the Anti-Inflammatory Properties of Salicyl Alcohol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory properties of various salicyl alcohol derivatives against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is collated from multiple studies to offer a comprehensive overview supported by experimental data.

Comparative Analysis of Anti-Inflammatory Activity

The primary mechanism of action for this compound derivatives and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. The in vitro efficacy of these compounds is commonly assessed through their ability to inhibit COX-1 and COX-2 enzymes, reduce nitric oxide (NO) production, and modulate the expression of pro-inflammatory cytokines.

Cyclooxygenase (COX) Inhibition

The inhibitory activity of various compounds against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. For anti-inflammatory drugs, high selectivity for COX-2 over COX-1 is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Reference NSAIDs
Celecoxib9.4 - 15.70.08 - 0.8933.8 - 117.5
Diclofenac>1008.2>12.1
This compound & Derivatives
Salicylic Acid>100>100-
Acetylsalicylic Acid (Aspirin)---
Bornyl salicylateNot reportedNot reportedNot reported
Methyl salicylate glycosidesNot reportedNot reportedNot reported

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. The IC50 values for Acetylsalicylic Acid are not consistently reported in the provided search results in a comparable format.

Nitric Oxide (NO) Production Inhibition

Overproduction of nitric oxide is a hallmark of inflammation. The ability of this compound derivatives to inhibit NO production in vitro is a key indicator of their anti-inflammatory potential.

CompoundCell LineStimulantConcentration% NO Inhibition
Bornyl salicylateMacrophagesLPS10 µg/mLSignificant reduction
Methyl salicylate glycoside (J12122)RAW264.7LPS3.0 µg/mL56.20%
Methyl salicylate glycoside (J12123)RAW264.7LPS3.0 µg/mL51.72%
Pro-Inflammatory Cytokine Modulation

This compound derivatives have been shown to modulate the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

CompoundCell LineStimulantCytokine MeasuredEffect
Bornyl salicylate-ZymosanTNF-α, IL-1β, IL-6Reduced release
Methyl salicylate glycosidesRAW264.7LPSTNF-α, IL-1β, IL-6Dose-dependent inhibition

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds and reference inhibitors (e.g., Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and heme.

  • Add the test compound or reference inhibitor to the respective wells.

  • Incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite (a stable product of NO) in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is measured at 540 nm.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) to stimulate NO production

  • Test compounds

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Add Griess Reagent Part A and Part B to the supernatant in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This assay quantifies the concentration of specific cytokines in cell culture supernatants.

Principle: A sandwich ELISA is used where a capture antibody specific for the cytokine of interest is coated on a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which also binds to the cytokine. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change.

Materials:

  • ELISA plate pre-coated with capture antibody for the target cytokine (e.g., TNF-α, IL-6, IL-1β)

  • Cell culture supernatants from cells treated with test compounds and stimulated with an inflammatory agent (e.g., LPS).

  • Recombinant cytokine standards

  • Biotinylated detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the recombinant cytokine standards.

  • Add standards and samples (cell culture supernatants) to the wells of the ELISA plate and incubate.

  • Wash the plate to remove unbound substances.

  • Add the biotinylated detection antibody to each well and incubate.

  • Wash the plate.

  • Add Streptavidin-HRP to each well and incubate.

  • Wash the plate.

  • Add the TMB substrate solution to each well and incubate in the dark until a color develops.

  • Add the stop solution to stop the reaction.

  • Measure the absorbance at 450 nm.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the cytokine in the samples from the standard curve.

Visualizing the Mechanisms of Action

Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound derivatives are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.

inflammatory_pathways cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Pathway cluster_cox COX Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines_stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) Cytokine_Receptor Cytokine Receptor Cytokines_stimuli->Cytokine_Receptor IKK IKK TLR4->IKK Cytokine_Receptor->IKK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB inhibits NFκB_active Active NF-κB Gene_Expression Pro-inflammatory Gene Expression NFκB_active->Gene_Expression translocates to nucleus and induces PLA2 PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation COX2_gene COX-2 Gene Gene_Expression->COX2_gene Cytokine_gene Cytokine Genes (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokine_gene iNOS_gene iNOS Gene Gene_Expression->iNOS_gene Salicyl_Derivatives This compound Derivatives Salicyl_Derivatives->NFκB_active may inhibit activation Salicyl_Derivatives->COX2 inhibit

Caption: Key inflammatory signaling pathways modulated by this compound derivatives.

General Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram outlines a typical workflow for the in vitro validation of the anti-inflammatory properties of test compounds.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Prepare Test Compounds (this compound Derivatives) Pre_treatment Pre-treat cells with Test Compounds Compound_Prep->Pre_treatment Cell_Culture Culture Macrophage Cells (e.g., RAW 264.7) Cell_Culture->Pre_treatment Stimulation Stimulate cells with LPS Pre_treatment->Stimulation COX_Assay COX-1/COX-2 Inhibition Assay Stimulation->COX_Assay NO_Assay Nitric Oxide (NO) Production Assay (Griess) Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6, etc.) Stimulation->Cytokine_Assay IC50_Calc Calculate IC50 values for COX inhibition COX_Assay->IC50_Calc NO_Inhibition_Calc Calculate % NO Inhibition NO_Assay->NO_Inhibition_Calc Cytokine_Quant Quantify Cytokine Levels Cytokine_Assay->Cytokine_Quant Comparison Compare with Reference Drugs (e.g., NSAIDs) IC50_Calc->Comparison NO_Inhibition_Calc->Comparison Cytokine_Quant->Comparison

Caption: A generalized workflow for screening the anti-inflammatory activity of compounds.

Comparative Docking Analysis of Salicyl Alcohol Derivatives Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of in silico docking studies of salicyl alcohol and its derivatives against a range of therapeutically relevant protein targets. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics. This document summarizes key binding affinity data, details the experimental methodologies employed in the cited studies, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Docking Data Summary

The following tables summarize the binding affinities and docking scores of this compound and salicylic acid derivatives against various protein targets as reported in the cited literature.

Table 1: Docking Scores of this compound Derivatives Against Cyclooxygenase-2 (COX-2)

Compound/DerivativeDocking Score/Binding Energy (kcal/mol)Target ProteinReference
4-(2-hydroxybenzyl) morpholin-4-ium chloride-COX-2[1][2]
1,4-bis(2-hydroxybenzyl) piperazine-1,4-diium chloride-COX-2[1][2]
Flurbiprofen (Reference)94.9COX-2[3]

Note: The original study[1][2] indicated better binding energy for the this compound derivatives compared to the standard but did not provide specific numerical docking scores in the abstract.

Table 2: Binding Affinities of Salicylic Acid Derivatives Against Cancer-Related Proteins

Compound/DerivativeBinding Affinity (kcal/mol)Target ProteinReference
Salicylic acid-curcumin-9.6MMP9[4]
-9.0EGFR[4]
-11.2ADP Ribose Polymerase[4]
Salicylic acid-benzyl alcohol-9.6MMP9[4]
-7.6EGFR[4]
-9.0ADP Ribose Polymerase[4]
Salicylic acid-eugenol-8.9MMP9[4]
-7.9EGFR[4]
-9.4ADP Ribose Polymerase[4]

Table 3: Binding Energies of Salicylic Acid Derivatives Against Ebola Virus Proteins

Compound/DerivativeBinding Energy (kcal/mol)Target ProteinReference
AspirinSuperior binding to VP35VP24, VP35, VP40[5]
DiflunisalSuperior binding to VP35VP24, VP35, VP40[5]
FendosalSuperior binding to VP35VP24, VP35, VP40[5]
FosfosalSuperior binding to VP35VP24, VP35, VP40[5]
Salicylic acidSuperior binding to VP35VP24, VP35, VP40[5]
SalsalateSuperior binding to VP35VP24, VP35, VP40[5]

Note: The study[5] highlighted that all tested salicylic acid derivatives showed significantly stronger binding affinities to the VP35 receptor compared to VP24 and VP40, but did not provide specific binding energy values for each derivative in the abstract.

Experimental Protocols

This section details the methodologies employed in the cited molecular docking studies.

Docking of this compound Derivatives Against COX-2

The molecular docking simulation of this compound nitrogen-containing derivatives against the Cyclooxygenase-2 (COX-2) enzyme was performed using FRED 2.1 software.[1][2] The three-dimensional crystal structure of the target protein was obtained from the Protein Data Bank. The ligands, [4-(2-hydroxybenzyl) morpholin-4-iumchloride] and [1,4-bis(2-hydroxybenzyl) piperazine-1,4-diium chloride], were prepared for docking.[1][2] The docking protocol involved exhaustively and extensively searching for the best binding mode by rotating and translating all conformers of the ligands inside the defined binding pocket of COX-2.[1][2] An "Optimization" mode was utilized, which involved a systematic solid-body optimization of the top-ranked poses from the exhaustive docking.[1][2] To better understand the binding modes in a simulated cellular environment, molecular dynamic (MD) simulations were carried out for 200 picoseconds using MOE-2010.11.[1][2]

Docking of Salicylic Acid Derivatives Against Cancer-Related Proteins

An in-silico docking approach was employed to screen salicylic acid derivatives against multiple cancer-related target receptors, including MMP9, EGFR, and ADP Ribose Polymerase.[4] The study aimed to design anticancer molecules by hybridizing salicylic acid with and without an amino acid (alanine) linkage.[4] While the specific software and detailed parameters are not mentioned in the abstract, the general workflow for such studies typically involves preparing the 3D structures of the ligands and receptors, defining the binding site on the receptor, and using a docking algorithm to predict the binding conformation and affinity.[4] The binding affinities were reported in kcal/mol.[4]

Docking of Salicylic Acid Derivatives Against Ebola Virus Proteins

An in-silico analysis was conducted to evaluate the inhibitory potential of six salicylic acid derivatives (aspirin, diflunisal, fendosal, fosfosal, salicylic acid, and salsalate) against three key Ebola virus receptor proteins: VP24, VP35, and VP40.[5] Molecular docking techniques were used to model the interactions between these derivatives and the viral proteins.[5] The results were evaluated based on binding energy, glide energy, and other related metrics.[5] The study identified that the derivatives exhibited superior binding affinity towards the VP35 protein.[5]

Visualizations

The following diagrams illustrate the experimental workflow for a typical molecular docking study and the signaling pathways associated with the target proteins.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis cluster_md Post-Docking (Optional) p_prep Target Protein Preparation (from PDB) bs_def Binding Site Definition p_prep->bs_def l_prep Ligand Preparation (this compound Derivatives) docking Molecular Docking (e.g., FRED 2.1) l_prep->docking bs_def->docking scoring Scoring & Ranking (Binding Affinity) docking->scoring pose Pose Analysis scoring->pose md_sim Molecular Dynamics Simulation (e.g., MOE) pose->md_sim

Figure 1: A generalized workflow for molecular docking studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid COX2 COX-2 AA->COX2 This compound Derivatives (Inhibition) PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation Pain Fever PGE2->Inflammation G cluster_ecm Extracellular Matrix cluster_cell Cancer Cell ECM ECM Components (e.g., Collagen) Degradation ECM Degradation ECM->Degradation MMP9 MMP-9 MMP9->Degradation Salicylic Acid Derivatives (Inhibition) Invasion Cell Invasion & Metastasis Degradation->Invasion cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Salicylic Acid Derivatives (Inhibition) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 BER Base Excision Repair PARP1->BER Salicylic Acid Derivatives (Inhibition) DNA_repair DNA Repair BER->DNA_repair cluster_host Host Cell cluster_virus Ebola Virus IFN_pathway Interferon Signaling Immune_response Antiviral Immune Response IFN_pathway->Immune_response VP35 VP35 VP35->IFN_pathway Inhibition (Target for Salicylic Acid Derivatives) VP40 VP40 (Matrix Protein) Replication Viral Replication & Assembly VP40->Replication

References

Safety Operating Guide

Proper Disposal of Salicyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical waste, including salicyl alcohol. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential safety and logistical information for the proper disposal of this compound in research and drug development settings.

Key Disposal Considerations

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical is not disposed of down the drain or in regular waste streams[2][3]. The primary disposal method for this compound is through an approved hazardous waste disposal facility[1].

Hazard Classification & Disposal Route
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects[1].
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant[1].
Prohibited Disposal Methods Do not empty into drains[4]. Never flush chemicals down your toilet, sink or drain[2].

Step-by-Step Disposal Protocol

A systematic approach to waste management is crucial for maintaining a safe laboratory environment. The following protocol outlines the steps for the proper disposal of this compound and associated contaminated materials.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Waste Segregation and Containment

Proper segregation of chemical waste is critical to prevent hazardous reactions.

  • Solid this compound Waste:

    • Place pure, unused this compound or grossly contaminated solids (e.g., weighing paper, stir bars) into a designated, properly labeled hazardous waste container.

    • The container must be made of a compatible material and have a tightly fitting lid[5].

  • Liquid this compound Waste:

    • Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams.

  • Contaminated Labware and Consumables:

    • Items such as gloves, pipette tips, and paper towels that are minimally contaminated with this compound should be collected in a separate, labeled hazardous waste bag or container.

    • Empty containers of this compound should be handled as the product itself and disposed of accordingly.

Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Harmful," "Toxic to Aquatic Life")

  • The date the waste was first added to the container

Storage

Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste[5].

Disposal

Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Follow all institutional, local, state, and federal regulations for hazardous waste disposal[4].

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Use full personal protective equipment, including respiratory protection if necessary[1][6].

  • Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses[1][6].

  • Absorb and Collect: For liquid spills, absorb with an inert, non-combustible material such as sand or vermiculite. For solid spills, carefully sweep or scoop up the material to avoid creating dust[7].

  • Clean the Area: Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the cleaning materials as hazardous waste[1][6].

  • Dispose of Contaminated Materials: Place all contaminated materials into a labeled hazardous waste container for proper disposal[1][6].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Salicyl_Alcohol_Disposal_Workflow cluster_prep Preparation cluster_waste_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Solid_Waste Solid this compound Waste Liquid_Waste Liquid this compound Waste Contaminated_Items Contaminated Consumables Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Place in Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Collect in Consumables_Container Labeled Hazardous Waste Bag/Container Contaminated_Items->Consumables_Container Collect in Storage Store in Designated Waste Area Solid_Container->Storage Liquid_Container->Storage Consumables_Container->Storage Disposal Arrange for Professional Hazardous Waste Disposal Storage->Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Salicyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Salicyl Alcohol

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound (also known as 2-Hydroxybenzyl alcohol or Saligenin), helping you to maintain a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.[1]Protects against splashes and airborne particles that could cause eye irritation or injury.[1]
Hand Protection Chemically resistant gloves. Nitrile or neoprene gloves are recommended for handling alcohols.[2] Inspect gloves for integrity before each use.Prevents skin contact, which can lead to irritation. The choice of material should be based on the specific operational conditions.
Skin and Body Protection Laboratory coat or impervious clothing.[1] Ensure full coverage of exposed skin.Minimizes the risk of skin contact with spills or splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended, especially when working in poorly ventilated areas or when dust or aerosols may be generated.[3][4]Protects against the inhalation of harmful vapors, dust, or aerosols.
Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is vital for the safe management of this compound in a laboratory setting.

Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] The work area should be well-ventilated.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Dispensing: When weighing or transferring the solid form, avoid creating dust. If working with a solution, prevent the formation of aerosols.

  • Use: Conduct all work in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.

  • Waste Identification: this compound waste should be classified as hazardous chemical waste.

  • Containerization: Collect waste this compound in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatibility is confirmed.

  • Neutralization (if permissible): In some jurisdictions, neutralization of small quantities of acidic or basic waste may be permitted. If allowed by local regulations, this compound, which is a weak acid, could potentially be neutralized. However, always consult your institution's environmental health and safety (EHS) office before attempting any neutralization.[5]

  • Arranging Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[6] Never dispose of this compound down the drain.[5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][3]

Visual Workflow Guides

To further clarify the procedural steps for handling and emergency response, the following diagrams illustrate the logical flow of actions.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Assess Hazards & Review SDS Ventilation Ensure Proper Ventilation Prep->Ventilation PPE_Check Inspect & Don PPE Ventilation->PPE_Check Dispense Dispense Chemical PPE_Check->Dispense Experiment Conduct Experiment Dispense->Experiment Storage Store Properly Experiment->Storage Waste_Collection Collect Waste in Labeled Container Experiment->Waste_Collection EHS_Contact Contact EHS for Disposal Waste_Collection->EHS_Contact

Safe Handling and Disposal Workflow for this compound.

EmergencyResponse cluster_actions Immediate Actions cluster_reporting Reporting & Follow-up Exposure Exposure Event Occurs Evacuate Evacuate Area (if necessary) Exposure->Evacuate First_Aid Administer First Aid Exposure->First_Aid Decontaminate Decontaminate as per SDS First_Aid->Decontaminate Notify_Supervisor Notify Supervisor Decontaminate->Notify_Supervisor Seek_Medical Seek Medical Attention Notify_Supervisor->Seek_Medical Document Document Incident Seek_Medical->Document

Emergency Response Protocol for this compound Exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salicyl Alcohol
Reactant of Route 2
Salicyl Alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.